4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-3-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c1-8-3(2-9)4(5)6-7-8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEENYDFRMABVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402465-82-0 | |
| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
An In-depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a stable 1,2,3-triazole core, a versatile aldehyde group for further derivatization (e.g., reductive amination, Wittig reactions), and a bromine atom that serves as a handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This trifecta of functional groups makes it a valuable building block for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.[1]
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable intermediate. We will delve into the strategic considerations for its synthesis, explain the causality behind experimental choices, and provide detailed, field-proven protocols for its preparation.
Strategic Overview: Retrosynthetic Analysis
The synthesis of a polysubstituted heterocycle like this compound requires careful strategic planning. Two primary retrosynthetic approaches can be envisioned:
-
Late-Stage Functionalization: Beginning with a simple 1-methyl-1H-1,2,3-triazole core and sequentially introducing the bromo and formyl groups at the C4 and C5 positions.
-
Convergent Synthesis (Cycloaddition): Constructing the triazole ring from precursors that already contain the required functionalities or their synthetic equivalents.
While cycloaddition is the cornerstone of triazole synthesis, controlling the regiochemistry of a fully substituted triazole in a single step can be challenging.[2][3] Therefore, a strategy based on the stepwise functionalization of a pre-formed, selectively substituted triazole ring offers superior control and is the recommended approach detailed in this guide. The key is to leverage differential reactivity to install the functional groups in a specific order. Our analysis points to a pathway involving the formylation of a brominated triazole precursor, a route supported by established organometallic methodologies.[4]
Caption: High-level retrosynthetic analysis of the target molecule.
Recommended Synthetic Pathway: A Step-by-Step Elucidation
The most reliable and controllable route to the target compound begins with 1-methyl-4,5-dibromo-1H-1,2,3-triazole. This starting material allows for selective manipulation of the two bromine atoms. The C5 proton of a 1,4-disubstituted 1,2,3-triazole is more acidic and thus more amenable to deprotonation than the C-H bonds of the N-methyl group. This inherent reactivity difference is the cornerstone of our strategy. The pathway proceeds in two key steps: regioselective monodebromination followed by directed C5-formylation.
Caption: Workflow for the recommended synthesis of the target compound.
Step 1: Regioselective Monodebromination
The first critical transformation is the selective removal of the bromine atom at the 5-position. Halogen-metal exchange reactions are powerful tools for such transformations. The use of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) is particularly effective.[5] The slightly higher reactivity of the C5-Br bond, influenced by the electronic environment of the triazole ring, facilitates a regioselective exchange.
Causality: The reaction is performed at low temperatures (-10 °C) to ensure kinetic control and prevent unwanted side reactions, such as exchange at the C4 position or decomposition of the resulting triazolyl-magnesium intermediate. Quenching the reaction with a proton source (e.g., aqueous acid) protonates the intermediate to yield the desired 4-bromo-1-methyl-1H-1,2,3-triazole.[5]
Step 2: Directed C5-Formylation
With the 4-bromo-1-methyl-1H-1,2,3-triazole intermediate in hand, the final step is the introduction of the aldehyde group at the now-vacant C5 position. This is achieved through a classic directed ortho-metalation strategy, adapted for heterocycles.
Causality: The process begins with the deprotonation of the C5-H using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C).[4] This low temperature is crucial to prevent base-mediated decomposition and potential bromine-lithium exchange at the C4 position. The resulting 5-lithiated triazole is a potent nucleophile. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, to install the carbaldehyde group.[4] An acidic workup hydrolyzes the initial adduct to reveal the final product.
Experimental Protocols
The following protocols are consolidated from established methodologies and represent a self-validating system for the synthesis.
Protocol 1: Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole
-
Reagents & Equipment:
-
1-Methyl-4,5-dibromo-1H-1,2,3-triazole
-
Isopropylmagnesium chloride (2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere setup
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Dissolve 1-methyl-4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.[5]
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Add isopropylmagnesium chloride solution (1.15 eq) dropwise via a dropping funnel, maintaining the internal temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 1-2 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl solution.[5]
-
Transfer the mixture to a separatory funnel and extract with MTBE (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., MTBE/hexanes) to yield 4-bromo-1-methyl-1H-1,2,3-triazole as a crystalline solid.[5]
-
Protocol 2: Synthesis of this compound
-
Reagents & Equipment:
-
4-Bromo-1-methyl-1H-1,2,3-triazole
-
n-Butyllithium (2.5 M solution in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere setup
-
Dry ice/acetone bath
-
-
Procedure:
-
Dissolve 4-bromo-1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution (1.1 eq) dropwise. A color change may be observed, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Transfer the lithiated triazole solution via cannula into the cold DMF solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS RN |
| 4-Bromo-1-methyl-1H-1,2,3-triazole | C₃H₄BrN₃ | 161.99 | 13273-53-5[6][7] |
| This compound | C₄H₄BrN₃O | 190.00 | 1402465-82-0[8][9] |
Conclusion
The is reliably achieved through a controlled, two-step sequence involving regioselective monodebromination of a dibrominated precursor followed by directed C5-formylation. This strategic approach leverages the inherent reactivity of the triazole ring and well-established organometallic transformations to build molecular complexity in a predictable manner. The detailed protocols provided herein offer researchers a validated pathway to access this versatile building block, enabling further exploration in drug development and materials science.
References
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D. M. V. D. Steen, J. G. H. M. Raaijmakers, M. W. G. M. Verhoeven, T. Hansen, 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles, Molecules, 2021, 26, 683. [Link]
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L. Zhang, X. Ding, G. He, G. Chen, Synthesis methods of 1,2,3-/1,2,4-triazoles: A review, Frontiers in Chemistry, 2022, 10, 991956. [Link]
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D. M. V. D. Steen, J. G. H. M. Raaijmakers, M. W. G. M. Verhoeven, T. Hansen, 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles, ResearchGate, 2021. [Link]
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L. Wang, J. Li, Y. Liu, Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid, IOP Conference Series: Earth and Environmental Science, 2019, 252, 022080. [Link]
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A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, A. B. Mohamad, Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, ResearchGate, 2015. [Link]
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An In-Depth Technical Guide to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 1402465-82-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, outlines a plausible multi-step synthesis, explores its chemical reactivity, and discusses its potential applications. Detailed experimental protocols, data tables, and explanatory diagrams are included to offer practical insights for researchers in the field.
Introduction: The Versatility of the Triazole Scaffold
The 1,2,3-triazole core is a privileged scaffold in drug discovery and chemical biology, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole moment.[1] The introduction of diverse substituents onto the triazole ring allows for the fine-tuning of steric and electronic properties, making these heterocycles valuable components in the design of novel therapeutic agents and functional materials.[2] this compound emerges as a particularly interesting derivative, featuring two distinct and reactive functional groups—a bromine atom and a carbaldehyde—poised for a wide array of chemical transformations. This guide serves as a technical resource for harnessing the synthetic potential of this valuable intermediate.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1402465-82-0 | [3][4][5] |
| Molecular Formula | C₄H₄BrN₃O | [3] |
| Molecular Weight | 190.00 g/mol | [3][5] |
| Appearance | Off-white solid (predicted) | General knowledge |
| Purity | Typically >97% | [5] |
| SMILES | CN1C(=C(N=N1)Br)C=O | [3] |
| InChI Key | VEENYDFRMABVST-UHFFFAOYSA-N | [5] |
Storage and Handling: Store in an inert atmosphere at 2-8°C to maintain stability and effectiveness.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.
Synthesis of this compound
While a direct, one-pot synthesis for this specific molecule is not widely reported, a logical and efficient multi-step synthetic pathway can be proposed based on established methodologies for the functionalization of 1,2,3-triazoles. The proposed route involves the initial bromination of 1H-1,2,3-triazole, followed by N-methylation, and concluding with a selective formylation.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4,5-dibromo-1H-1,2,3-triazole
The initial step involves the direct bromination of the parent 1H-1,2,3-triazole. This reaction proceeds readily in an aqueous medium.
Protocol:
-
To a solution of 1H-1,2,3-triazole in water, slowly add bromine (Br₂) at room temperature.[6]
-
Heat the reaction mixture to approximately 50°C and stir for several hours.[6]
-
A precipitate of 4,5-dibromo-1H-1,2,3-triazole will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The product can be dried in a vacuum oven and is often used in the subsequent step without further purification.[6]
Step 2: Synthesis of 4,5-dibromo-1-methyl-1H-1,2,3-triazole
N-methylation of the dibrominated triazole can be achieved using a suitable methylating agent in the presence of a base.
Protocol:
-
Dissolve 4,5-dibromo-1H-1,2,3-triazole in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Introduce a methylating agent, for example, methyl iodide (CH₃I), to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 4,5-dibromo-1-methyl-1H-1,2,3-triazole.
Step 3: Selective Formylation via Lithium-Halogen Exchange
The key step in this synthesis is the selective replacement of one of the bromine atoms with a formyl group. This can be accomplished through a bromine-lithium exchange followed by quenching with a formylating agent. The C5-position of the 1,2,3-triazole ring is generally more susceptible to lithiation.[7]
Protocol:
-
Dissolve 4,5-dibromo-1-methyl-1H-1,2,3-triazole in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78°C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The bromine at the 5-position will undergo exchange with lithium.
-
After stirring for a short period at low temperature, quench the resulting lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
An alternative approach for the formylation step is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent prepared from DMF and phosphorus oxychloride (POCl₃).[8][9][10][11] This method is effective for the formylation of electron-rich heterocycles.
Figure 2: Vilsmeier-Haack formylation as an alternative synthetic route.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum for this compound is available.[12] The expected signals are:
-
A singlet for the methyl protons (N-CH₃) around 4.0-4.5 ppm.
-
A singlet for the aldehyde proton (CHO) around 9.5-10.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on analogous structures, the expected chemical shifts are:[13][14]
-
N-CH₃: ~35-40 ppm
-
Triazole C4: ~130-135 ppm (carbon bearing the bromine)
-
Triazole C5: ~140-145 ppm (carbon bearing the aldehyde)
-
C=O (aldehyde): ~180-190 ppm
IR (Infrared) Spectroscopy:
-
A strong absorption band characteristic of the aldehyde C=O stretch is expected in the region of 1680-1710 cm⁻¹.
-
C-H stretching of the methyl and aldehyde groups will appear around 2800-3000 cm⁻¹.
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.
Chemical Reactivity and Synthetic Utility
The presence of both a bromo and a formyl group on the triazole ring makes this compound a highly versatile synthetic intermediate.
Figure 3: Reactivity map of this compound.
Reactions at the Aldehyde Group
The carbaldehyde functionality is a gateway to a multitude of chemical transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing an entry point for the synthesis of amides, esters, and other carboxylic acid derivatives.
-
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, which can be further functionalized.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent affords the corresponding amines.
-
Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde to various alkenes.
-
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines to form imines, or with active methylene compounds in reactions like the Knoevenagel condensation.[15]
Reactions at the Bromo Group
The bromine atom at the 4-position of the triazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl substituents.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to substituted aminotriazoles.
-
Stille Coupling: Coupling with organostannanes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
The sequential and selective manipulation of these two functional groups allows for the construction of complex and diverse molecular architectures.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it an attractive building block in several areas of chemical research.
Medicinal Chemistry: Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] This compound can serve as a starting material for the synthesis of novel bioactive molecules. The aldehyde can be used as a handle to introduce pharmacophoric groups, while the bromo group allows for the exploration of structure-activity relationships through the introduction of various substituents via cross-coupling reactions.[1][16]
Materials Science: The rigid, planar structure of the triazole ring, combined with its ability to be functionalized at two positions, makes this molecule a candidate for the development of novel organic materials. Potential applications include the synthesis of:
-
Conjugated polymers: For use in organic electronics.
-
Fluorescent probes: The triazole core can be part of a larger chromophoric system.
-
Ligands for metal complexes: For applications in catalysis or as functional materials.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward, albeit multi-step, synthesis and the orthogonal reactivity of its two functional groups provide a powerful platform for the generation of a diverse array of complex molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and potential applications, offering a solid foundation for its use in innovative research endeavors in both medicinal chemistry and materials science.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ChemTube3D. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
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American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2,3-TRIAZOLE-4-CARBALDEHYDE. Retrieved from [Link]
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PubChem. (n.d.). 4,5-dibromo-1-methyl-1H-1,2,3-triazole. Retrieved from [Link]
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- Finnegan, W. G., & Henry, R. A. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1645-1649.
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de Oliveira, A. B., et al. (2019). 1H-[3][6][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 30(8), 1735-1746.
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- Vikrishchuk, N. I., et al. (2019). Reactions of 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles. Chemistry of Heterocyclic Compounds, 55(4-5), 416-421.
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An In-depth Technical Guide to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a highly functionalized heterocyclic compound poised for significant utility in medicinal chemistry and materials science.[1] Its structure incorporates a stable 1,2,3-triazole core, a reactive aldehyde group, and a synthetically versatile bromine atom.[2] This unique combination of features makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. The 1,2,3-triazole moiety, often installed via "click chemistry," is a well-established pharmacophore known to engage with biological targets through hydrogen bonding and dipole interactions, enhancing the pharmacological profile of drug candidates.[3][4] The aldehyde offers a gateway for derivatization through reactions such as reductive amination, Wittig reactions, and condensations, while the bromo-substituent is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this promising chemical entity.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is recommended upon synthesis or acquisition.
| Property | Value | Source |
| Molecular Formula | C4H4BrN3O | [7] |
| Molecular Weight | 190.00 g/mol | [8] |
| CAS Number | 1402465-82-0 | [8] |
| Appearance | (Predicted) White to off-white solid | Inferred |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
Safety and Handling:
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, data from related compounds such as 4-bromo-1-methyl-1H-1,2,3-triazole and other brominated aromatic aldehydes suggest that this compound should be handled with care.[9][10][11] It is predicted to be harmful if swallowed and may cause skin and serious eye irritation.[12][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] All manipulations should be performed in a well-ventilated fume hood.[13]
Proposed Synthesis and Mechanistic Considerations
A specific, peer-reviewed synthesis for this compound has not been identified in the literature. However, a plausible and efficient synthetic route can be postulated based on well-established transformations of the 1,2,3-triazole scaffold. The proposed three-step synthesis begins with the readily available 1H-1,2,3-triazole.
A proposed synthetic pathway for the target molecule.
Step 1: Methylation of 1H-1,2,3-triazole
The initial step involves the N-methylation of 1H-1,2,3-triazole. This reaction can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. A practical procedure involves the formation of the sodium salt of the triazole followed by reaction with iodomethane.[14]
Protocol:
-
To a solution of 1H-1,2,3-triazole in a suitable solvent such as methanol, add one equivalent of sodium methoxide.
-
Stir the mixture at room temperature to form the sodium salt of the triazole.
-
Add one equivalent of methyl iodide and stir the reaction mixture, monitoring for completion by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the resulting 1-methyl-1H-1,2,3-triazole, which is a mixture of N1 and N2 isomers that may require chromatographic separation.
Step 2: Formylation via Vilsmeier-Haack Reaction
The introduction of the aldehyde group at the C5 position of the 1-methyl-1H-1,2,3-triazole ring is proposed to proceed via a Vilsmeier-Haack reaction.[15][16][17] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[18][19]
Mechanism Insight: The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile.[17] The 1,2,3-triazole ring, being electron-rich, undergoes electrophilic substitution, with the C5 position being susceptible to attack. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired carbaldehyde.
Protocol:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to dimethylformamide with stirring to form the Vilsmeier reagent.
-
To this mixture, add 1-methyl-1H-1,2,3-triazole dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to around 60-70°C for several hours, monitoring by TLC.[19]
-
Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
The product, 1-methyl-1H-1,2,3-triazole-5-carbaldehyde, can then be extracted with an organic solvent and purified by column chromatography.
Step 3: Electrophilic Bromination
The final step is the regioselective bromination of the triazole ring at the C4 position. Given that the C5 position is now occupied by an electron-withdrawing aldehyde group, the C4 position becomes the most likely site for electrophilic attack. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often in the presence of an acid catalyst.[20]
Protocol:
-
Dissolve 1-methyl-1H-1,2,3-triazole-5-carbaldehyde in a suitable solvent such as methanol or acetic acid.
-
Add one equivalent of N-Bromosuccinimide (NBS) and a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA).[20]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available in the cited literature, the expected NMR and mass spectrometry data can be predicted based on the structure.
-
¹H NMR: A singlet corresponding to the aldehyde proton (CHO) is expected in the downfield region (δ 9.5-10.5 ppm). A singlet for the N-methyl (N-CH3) protons should appear around δ 3.5-4.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around δ 180-190 ppm. Signals for the C4 and C5 carbons of the triazole ring would be present, with the C4 carbon (bearing the bromine) shifted downfield. The N-methyl carbon should appear in the upfield region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 190.00 g/mol , with a characteristic isotopic pattern for a bromine-containing compound.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups.
Synthetic transformations of the core molecule.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for introducing a wide range of substituents. Standard organic transformations can be applied, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds to build more complex carbon skeletons.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 4-position of the triazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[2][7]
Suzuki-Miyaura Coupling:
This reaction enables the formation of a C-C bond between the triazole ring and various aryl or vinyl boronic acids or esters.[5][21][22]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound, 1.1-1.5 equivalents of the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).
-
Degas the mixture and add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Sonogashira Coupling:
This coupling reaction allows for the introduction of terminal alkynes, forming a C-C bond between the triazole and the alkyne.[6][23][24][25]
Generalized Protocol for Sonogashira Coupling:
-
To a reaction vessel, add this compound, 1.2-2.0 equivalents of the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine).
-
Add a solvent such as THF or DMF.
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Upon completion, filter the reaction mixture, remove the solvent, and purify the product by column chromatography.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it a highly valuable scaffold for the development of novel therapeutic agents and functional materials. The 1,2,3-triazole core is a bioisostere for amide bonds and can participate in favorable interactions with biological targets.[4] By leveraging the reactivity of the aldehyde and bromo groups, a multitude of derivatives can be synthesized and screened for various biological activities, including as potential enzyme inhibitors or receptor modulators. Furthermore, the ability to construct extended conjugated systems through cross-coupling reactions opens up possibilities in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound represents a potent and versatile building block for synthetic chemists. While a dedicated synthetic protocol and full characterization data are yet to be published in peer-reviewed literature, its synthesis is readily achievable through established methodologies. The true value of this compound lies in its potential for rapid diversification, enabling the exploration of vast chemical space in the quest for new drugs and materials. This guide provides a foundational understanding for researchers looking to exploit the rich chemistry of this promising heterocyclic intermediate.
References
(Please note: As specific literature on the synthesis and properties of the title compound is scarce, this reference list includes sources for the synthesis and reactions of related compounds, which form the basis of the proposed methodologies and discussions in this guide.)
-
PubChemLite. This compound (C4H4BrN3O). [Link]
-
Royal Society of Chemistry. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. [Link]
-
ResearchGate. REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. [Link]
-
ResearchGate. Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... [Link]
-
ResearchGate. Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids.. [Link]
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National Center for Biotechnology Information. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]
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ResearchGate. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF. [Link]
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MySkinRecipes. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL-. [Link]
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Springer. Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. [Link]
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Synlett. Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. [Link]
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International Journal of Research in Engineering and Science. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Wiley Online Library. New Trends in Click Reactions for Synthesis of 1,2,3‐Triazole Derivatives. [Link]
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ResearchGate. Preparation of methyl 1-substituted-1H 1,2,3-triazole-5-carboxylates.... [Link]
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MDPI. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. [Link]
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Royal Society of Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]
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National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
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National Center for Biotechnology Information. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. [Link]
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Semantic Scholar. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.. [Link]
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Oriental Journal of Chemistry. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
National Center for Biotechnology Information. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. [Link]
-
ResearchGate. Synthesis of 1,5‐disubstituted 1,2,3‐triazoles[a] ([a] Under the optimized conditions for 2 h. [Link]
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Fisher Scientific. SAFETY DATA SHEET. [Link]
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Capot Chemical. MSDS of 4-bromo-1-methyl-1H-1,2,3-triazole. [Link]
-
ARKAT USA, Inc. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. [Link]
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ScienceLab.com. material safety data sheet - 4-bromo benzaldehyde 97%. [Link]
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ResearchGate. (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). [Link]
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MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]
-
National Center for Biotechnology Information. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. [Link]
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Wikipedia. Sonogashira coupling. [Link]
- Google Patents.
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]
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PubChem. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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National Center for Biotechnology Information. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
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Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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National Center for Biotechnology Information. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
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Defense Technical Information Center. A Practical Methylation Procedure for (1H)-1,2,4-Triazole. [Link]
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A Guide to the Spectroscopic Characterization of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the synthesis of compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The specific derivative, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (C₄H₄BrN₃O, MW: 190.00 g/mol ), represents a versatile synthetic intermediate.[3][4] Its aldehyde functional group is a reactive handle for further molecular elaboration, while the bromo- and methyl-substituted triazole core provides a unique electronic and steric profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the methyl, aldehyde, and triazole ring moieties.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating NMR experiment begins with meticulous sample preparation and parameter selection. The following protocol is a standard for small organic molecules.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters :
-
Pulse Program : Standard single pulse (zg30).
-
Acquisition Time : ~4 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 16 (adjust for signal-to-noise).
-
Spectral Width : -2 to 12 ppm.
-
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled with Nuclear Overhauser Effect (zgpg30).
-
Acquisition Time : ~1.5 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 1024 or more (due to low natural abundance of ¹³C).
-
Spectral Width : 0 to 200 ppm.
-
-
Data Processing : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Data Presentation and Interpretation
The expected NMR data provides a clear electronic picture of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.95 | Singlet | 1H | Aldehyde (-CHO) |
| ~4.15 | Singlet | 3H | N-Methyl (-CH₃) |
Interpretation: The ¹H NMR spectrum is expected to be simple, showing two distinct singlets.
-
Aldehyde Proton (~9.95 ppm) : The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom and the anisotropic effect of the C=O bond, placing its signal far downfield.
-
N-Methyl Protons (~4.15 ppm) : The three protons of the methyl group are chemically equivalent and attached to a nitrogen atom of the triazole ring. This environment is moderately deshielded, resulting in a singlet in the 4.0-4.5 ppm range. The lack of adjacent protons results in a singlet multiplicity.
Caption: Figure 1: ¹H NMR Structural Assignments
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | Aldehyde Carbonyl (C=O) |
| ~145 | Triazole C5 (C-CHO) |
| ~135 | Triazole C4 (C-Br) |
| ~35 | N-Methyl Carbon (-CH₃) |
Interpretation:
-
Carbonyl Carbon (~180 ppm) : This is the most deshielded carbon, typical for an aldehyde.
-
Triazole Ring Carbons (~145, ~135 ppm) : The two carbons within the heterocyclic ring appear in the aromatic/olefinic region. The carbon atom C4, directly attached to the electronegative bromine, is expected to be at a different chemical shift than C5, which is attached to the aldehyde group.[2]
-
N-Methyl Carbon (~35 ppm) : The methyl carbon attached to the nitrogen appears in the aliphatic region, consistent with standard values for N-alkyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction : Perform a background scan of the clean, empty ATR crystal before running the sample.
-
Data Processing : The resulting transmittance or absorbance spectrum is used for analysis.
Data Presentation and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950-2850 | Weak | C-H stretch (aldehyde & methyl) |
| ~1700 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1540 | Medium | N=N stretch (triazole ring) |
| ~1450 | Medium | C=N stretch (triazole ring) |
Interpretation: The most diagnostic peak in the IR spectrum is the strong absorption around 1700 cm⁻¹ , which is a classic indicator of a carbonyl (C=O) group in an aldehyde.[6] The presence of weak C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic and aldehyde C-H bonds. The medium intensity peaks in the 1600-1400 cm⁻¹ region are characteristic of the triazole ring's C=N and N=N stretching vibrations.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : An ESI mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire data in positive ion mode.
-
Parameters :
-
Ion Source : ESI (+)
-
Capillary Voltage : ~3.5 kV
-
Mass Range : m/z 50-500
-
-
Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and any significant fragment ions.
Data Presentation and Interpretation
| m/z | Proposed Ion |
| 189/191 | [M+H]⁺ |
| 161/163 | [M+H - N₂]⁺ |
| 160/162 | [M - CHO]⁺ |
Interpretation: The molecular formula C₄H₄BrN₃O contains one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, all bromine-containing ions in the mass spectrum will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.
-
Molecular Ion Peak ([M+H]⁺ at m/z 189/191) : In positive-mode ESI, the molecule is typically protonated, giving a pseudomolecular ion at a mass corresponding to (Molecular Weight + 1). The presence of the doublet at m/z 189 and 191 confirms the molecular weight and the presence of one bromine atom.
-
Key Fragmentation : 1,2,3-triazoles are known to undergo fragmentation via the loss of a neutral nitrogen molecule (N₂, 28 Da).[8] The observation of a peak at m/z 161/163 ([189/191 - 28]) is a strong indicator of the triazole ring. Another plausible fragmentation is the loss of the formyl radical (CHO, 29 Da), leading to an ion at m/z 160/162.
Caption: Figure 2: Proposed MS Fragmentation Pathway
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and orthogonal dataset for the comprehensive characterization of this compound. NMR spectroscopy confirms the precise arrangement of protons and carbons, IR spectroscopy identifies the key functional groups, particularly the aldehyde, and mass spectrometry verifies the molecular weight and elemental composition (presence of bromine) while providing structural confirmation through characteristic fragmentation. Together, these techniques form a self-validating system essential for quality control and regulatory submission in any research or drug development setting.
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An In-depth Technical Guide to the ¹H NMR of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Introduction
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel heterocyclic compounds is paramount. 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS No. 1402465-82-0) is a highly functionalized triazole derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carbaldehyde moiety on the triazole ring, offers multiple avenues for further chemical transformations. Accurate structural elucidation is the foundation of its utility, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose.
This technical guide provides a comprehensive analysis of the ¹H NMR spectroscopy of this compound. We will delve into the theoretical principles governing its spectral features, present a detailed, field-proven experimental protocol for acquiring high-quality spectra, and offer an in-depth interpretation of the expected data. This document is designed to equip researchers with the necessary expertise to confidently synthesize and characterize this important chemical entity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, exhibiting two distinct singlets corresponding to the methyl and aldehyde protons. The absence of protons on the triazole ring itself simplifies the spectrum, making the chemical shifts of the substituent protons key identifiers.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde Proton (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |
| Methyl Protons (-CH₃) | 4.0 - 4.4 | Singlet (s) | 3H |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.
Theoretical Basis for Spectral Predictions
The predicted chemical shifts are rooted in the electronic environment of the protons, which is heavily influenced by the aromatic and electron-withdrawing nature of the substituted triazole ring.
The Aldehyde Proton
The proton of the carbaldehyde group is expected to appear significantly downfield, in the range of δ 9.8-10.2 ppm. This is a characteristic feature of aldehyde protons and is attributed to two main factors:
-
Anisotropic Effect of the Carbonyl Group: The circulation of π-electrons in the C=O double bond generates a magnetic field that deshields the aldehyde proton, shifting its resonance to a higher frequency.
-
Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the C-H bond, further deshielding the proton.
For comparison, the aldehyde proton of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been reported at δ 10.12 ppm in DMSO-d₆ and δ 10.15 ppm in CDCl₃, supporting the predicted downfield shift.[4]
The Methyl Protons
The protons of the N-methyl group are anticipated to resonate in the region of δ 4.0-4.4 ppm. This is considerably downfield from typical N-methyl groups in aliphatic amines, a consequence of the methyl group being directly attached to a nitrogen atom within an aromatic, electron-deficient triazole ring. The triazole ring acts as an electron-withdrawing group, reducing the electron density around the methyl protons and causing a downfield shift. For instance, in 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, the methyl protons appear at δ 4.21 ppm in CDCl₃.[4]
Experimental Protocol for ¹H NMR Acquisition
This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative if solubility in CDCl₃ is limited.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be applied if necessary.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Parameter | Recommended Value | Justification |
| Spectrometer Frequency | 400 MHz | Standard for routine analysis, providing good resolution. |
| Nucleus | ¹H | |
| Number of Scans | 16-32 | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of protons between pulses. |
| Acquisition Time (aq) | 3-4 seconds | Ensures good digital resolution. |
| Spectral Width (sw) | 16 ppm | To encompass the expected chemical shift range. |
| Pulse Width (p1) | Calibrated 90° pulse | To ensure maximum signal intensity. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
III. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons.
Visualization of the Experimental Workflow
Caption: Workflow for ¹H NMR analysis of the target compound.
Interpretation of Spectral Data and Structural Verification
The processed ¹H NMR spectrum should display two sharp singlets.
-
Verification of the Aldehyde Group: The presence of a singlet in the δ 9.8-10.2 ppm region with an integration of 1H is strong evidence for the carbaldehyde group.
-
Verification of the N-Methyl Group: A singlet at approximately δ 4.0-4.4 ppm with an integration of 3H confirms the presence of the methyl group attached to the triazole nitrogen.
-
Confirmation of Purity: The absence of other significant peaks suggests a high degree of purity of the synthesized compound. The simplicity of the spectrum, with only two singlets, is a direct consequence of the substitution pattern on the triazole ring, which lacks any ring protons.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. The expected spectrum, characterized by two downfield singlets corresponding to the aldehyde and N-methyl protons, provides a clear and definitive fingerprint of the molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectral data, ensuring the structural integrity of this valuable synthetic intermediate. This foundational characterization is a critical step in unlocking the potential of this compound in the development of novel pharmaceuticals and advanced materials.
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NSJ Prayoglife. This compound. Available from: [Link]
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PubChem. 4-Bromo-1-methyl-1H-1,2,3-triazole. Available from: [Link]
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Lirias. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]
-
MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Available from: [Link]
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stability of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
An In-Depth Technical Guide to the Stability of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Abstract
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] Its utility in complex molecular syntheses is contingent upon a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the factors influencing the stability of this reagent, offering insights into its potential degradation pathways and providing field-proven protocols for its assessment, handling, and storage. This document is intended for researchers, chemists, and drug development professionals who utilize reactive heterocyclic intermediates.
Introduction: A Molecule of Dichotomous Character
This compound is a molecule defined by the interplay of its constituent parts: a stable 1,2,3-triazole core and two reactive functional groups, a bromo substituent and a carbaldehyde (formyl) group. The 1,2,3-triazole ring is generally recognized for its aromatic character and thermal stability.[4][5][6] However, the presence of the electron-withdrawing bromo and formyl groups at positions 4 and 5, respectively, modulates the electronic distribution within the ring, influencing its reactivity.
The primary sources of instability in this molecule are anticipated to arise from the aldehyde functionality. Aldehydes are well-known for their susceptibility to oxidation, polymerization, and nucleophilic attack.[7] Furthermore, the carbon-bromine bond can be labile under certain conditions, such as exposure to light or specific reagents, potentially leading to dehalogenation.[8][9] This guide will dissect these potential liabilities to provide a holistic stability profile.
Structural Features and Inherent Stability
The 1,2,3-Triazole Core
The 1,2,3-triazole ring is an aromatic heterocycle that generally confers robustness to a molecule. Computational studies on related triazoles indicate that the 1,2,3-triazole ring is thermally stable, with decomposition pathways typically requiring significant energy input.[10] However, the stability of the triazole ring can be influenced by its substituents. Electron-withdrawing groups, such as the bromo and formyl moieties in the title compound, can impact the ring's electronic character, though in many cases, the ring itself remains intact during degradation processes, with reactions occurring at the substituent sites.[11]
The Carbaldehyde Group: The Primary Reactive Center
The aldehyde group is the most probable site of chemical degradation. Its reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of an adjacent proton. Potential degradation pathways involving the aldehyde include:
-
Oxidation: In the presence of air or other oxidizing agents, the aldehyde can be readily oxidized to the corresponding carboxylic acid.[7] This is a common degradation pathway for many aldehyde-containing compounds.
-
Polymerization: Aldehydes can undergo acid- or base-catalyzed polymerization.[7]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Reactions with Nucleophiles: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, which can be present as impurities or introduced during a reaction.
The Bromo Substituent: A Point of Potential Lability
The carbon-bromine bond is another potential site of instability. Brominated organic compounds can undergo degradation through several mechanisms:
-
Photodegradation: Exposure to UV or even ambient light can induce cleavage of the C-Br bond, leading to debromination via a radical mechanism.[8]
-
Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles.
-
Reductive Dehalogenation: In the presence of reducing agents or certain metals, the bromine can be removed.
Factors Influencing Stability: A Multi-faceted Perspective
The is not an intrinsic constant but is dependent on its environment. The key external factors to consider are temperature, light, pH, and the presence of oxidizing agents.
Thermal Stability
While the triazole core is thermally robust, the overall molecule's stability at elevated temperatures may be limited by the aldehyde group.[12] Thermogravimetric analysis (TGA) would be the definitive method to determine its decomposition temperature. Studies on other substituted triazoles have shown decomposition temperatures ranging from 142-319 °C.[6] It is prudent to assume that prolonged exposure to elevated temperatures could lead to gradual degradation.
Photochemical Stability
Given the presence of both a heterocyclic ring system and a carbon-bromine bond, photosensitivity is a significant concern.[8][13] Direct photolysis upon exposure to UV or even strong visible light could initiate degradation.[8] The primary photochemical degradation pathway is likely to be debromination.[8] Therefore, the compound should always be protected from light.
Chemical Stability: pH and Oxidative Stress
The compound's stability is expected to be highly dependent on the chemical environment.
-
Acidic Conditions: While the triazole ring is generally stable in acid, strong acidic conditions could catalyze polymerization of the aldehyde group.[7]
-
Basic Conditions: Strong basic conditions are likely to be detrimental. The Cannizzaro reaction is a possibility, and the triazole ring itself may be susceptible to cleavage under harsh basic conditions.
-
Oxidative Conditions: The aldehyde group is highly susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents will likely lead to the formation of the corresponding carboxylic acid.[7]
Recommended Stability Assessment: Forced Degradation Studies
To empirically determine the , a forced degradation study is essential.[14][15][16] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[15]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation study.
Detailed Experimental Protocols
Objective: To generate potential degradation products and identify the degradation pathways for this compound.
Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection would be via a photodiode array (PDA) detector to monitor for peak purity.
Protocol 1: Acid Hydrolysis
-
Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Store a portion of the solution at room temperature and another at 60°C, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before dilution and injection into the HPLC system.
-
Analyze for the appearance of new peaks and the loss of the main peak.
Protocol 2: Base Hydrolysis
-
Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Store the solution at room temperature, protected from light. (Elevated temperature is often unnecessary for base hydrolysis).
-
Withdraw aliquots at shorter time points (e.g., 0.5, 1, 2, 4, 8 hours) due to expected faster degradation.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before dilution and injection.
-
Analyze by HPLC.
Protocol 3: Oxidative Degradation
-
Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).
-
Quench the reaction if necessary (e.g., with sodium bisulfite) before injection.
-
Analyze by HPLC.
Protocol 4: Thermal Degradation
-
Place the solid compound in a vial and heat in an oven at a temperature below its melting point (e.g., 60°C or 80°C) for a set period (e.g., 7 days).
-
Separately, prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and store it at the same elevated temperature, protected from light.
-
After the stress period, dissolve the solid sample and analyze both the solid and solution samples by HPLC.
Protocol 5: Photolytic Degradation
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the light-exposed and control samples by HPLC.
Anticipated Degradation Pathways
Based on the chemical nature of the molecule, the following degradation pathways are anticipated. These pathways can be confirmed by identifying the structures of the degradation products using LC-MS/MS.
Caption: Anticipated degradation pathways.
Data Interpretation and Mass Balance
A critical aspect of forced degradation studies is the concept of mass balance.[17] The sum of the assay value of the main peak and the amounts of all degradation products should ideally be close to 100% of the initial assay value. A significant deviation from 100% may indicate the formation of volatile products, non-UV active compounds, or degradants that are not eluted from the HPLC column.
Table 1: Example Data Summary from Forced Degradation Study
| Stress Condition | Time (hrs) | Assay of Parent (%) | % Total Degradation | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 | 95.2 | 4.8 | 99.5 |
| 0.1 M NaOH (RT) | 8 | 88.1 | 11.9 | 98.9 |
| 3% H₂O₂ (RT) | 24 | 85.5 | 14.5 | 100.1 |
| Thermal (60°C) | 168 | 99.1 | 0.9 | 100.3 |
| Photolytic | - | 92.7 | 7.3 | 99.6 |
Handling and Storage Recommendations
Based on the anticipated instabilities, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:
-
Storage Temperature: Store at low temperatures, typically 2-8°C, to minimize thermal degradation and slow down potential side reactions.[1][18]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[18]
-
Protection from Light: The compound must be stored in amber vials or otherwise protected from light to prevent photochemical degradation.[19]
-
Moisture: Keep the container tightly sealed to protect from moisture, which could participate in hydrolytic degradation.[19]
-
Chemical Incompatibility: Avoid storage with strong acids, bases, oxidizing agents, and reducing agents.[19][20]
Conclusion
This compound is a valuable synthetic intermediate whose stability is governed primarily by its reactive aldehyde and bromo functionalities. The principal degradation pathways are anticipated to be oxidation of the aldehyde, photolytic debromination, and potential instability under strong acidic or basic conditions. A systematic approach using forced degradation studies is crucial for characterizing its stability profile and developing appropriate analytical methods. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible results in their synthetic endeavors.
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A Technical Guide to the Safe Handling of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Executive Summary and Compound Profile
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. This compound, a substituted heterocyclic aldehyde, is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and materials science applications.[1][2] The inherent reactivity of the aldehyde functional group, combined with the characteristics of the brominated triazole core, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols.
This document is intended for researchers, chemists, and laboratory professionals. The guidance herein is synthesized from safety data for the specific compound and structurally analogous molecules. A central tenet of this guide is the principle of proactive risk mitigation; as the toxicological properties of many novel intermediates are not fully characterized, a conservative approach based on the potential hazards of constituent functional groups is both prudent and necessary.[3]
Compound Identification:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [4] |
| CAS Number | 1402465-82-0 | [4][5] |
| Molecular Formula | C₄H₄BrN₃O | [5] |
| Molecular Weight | 190.00 g/mol | [4][5] |
| Known Purity | Typically ≥97% |[4] |
Hazard Identification and Classification
A definitive, peer-reviewed Safety Data Sheet (SDS) for this specific CAS number is not widely available. Therefore, this hazard assessment is a composite analysis based on GHS classifications of the parent heterocycle (4-bromo-1-methyl-1H-1,2,3-triazole), related triazole aldehydes, and other brominated heterocyclic compounds.[6][7] The presence of both a halogenated aromatic system and a reactive aldehyde suggests a profile that includes irritation and potential for sensitization. A conservative approach dictates that this compound should be handled as a substance that is, at a minimum, harmful and a significant irritant.
Anticipated GHS Classification: | Hazard Class | Pictogram | Signal Word | Hazard Statement | Basis of Classification | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed. | Based on the parent compound, 4-bromo-1-methyl-1H-1,2,3-triazole.[6] | | Skin Corrosion/Irritation |ngcontent-ng-c1376895314="" class="ng-star-inserted">| Danger/Warning | H314: Causes severe skin burns and eye damage.ORH315: Causes skin irritation. | A bromomethyl analog causes severe burns (H314), while the parent heterocycle and a triazole-aldehyde analog cause irritation (H315).[6][7] Protocol mandates handling as if H314 is the confirmed classification. | | Serious Eye Damage/Irritation |
ngcontent-ng-c1376895314="" class="ng-star-inserted">| Danger | H318: Causes serious eye damage. | Consistent with the potential for severe skin effects and data from analogs. Immediate and irreversible damage is possible. | | Specific Target Organ Toxicity (Single Exposure) | | Warning | H335: May cause respiratory irritation. | The aldehyde functional group and fine particulate nature of the solid can irritate the respiratory tract.[6][7] |
Risk Assessment and Proactive Mitigation
The primary routes of occupational exposure are inhalation of the solid as a fine dust, direct skin and eye contact , and accidental ingestion . The causality behind our safety protocols is based on a simple hierarchy of controls designed to interrupt these exposure pathways.
-
Elimination/Substitution: Not applicable for research requiring this specific molecule.
-
Engineering Controls: The most critical risk mitigation tool. All handling of the solid compound must occur within a certified chemical fume hood to contain dust and potential vapors.[8]
-
Administrative Controls: Adherence to standard operating procedures (SOPs), clear labeling, and restricting access to trained personnel.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. PPE is not a substitute for robust engineering controls.
The logical flow of safe handling is therefore predicated on containment first, followed by meticulous personal protection.
Caption: Workflow for Safe Handling of the Compound.
Personal Protective Equipment (PPE) Specification
The selection of PPE must be based on a conservative assessment of the compound's potential hazards, treating it as corrosive and harmful.[7][8]
-
Eye and Face Protection:
-
Hand Protection:
-
Gloves: Use chemical-resistant, disposable gloves (Nitrile rubber is a suitable choice for incidental contact). Gloves must be inspected for tears or pinholes before use.[3]
-
Technique: Use proper glove removal technique (without touching the outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste. For extended work, consider wearing double gloves.[3]
-
-
Body Protection:
-
Respiratory Protection:
-
Primary Control: A properly functioning chemical fume hood is the primary means of respiratory protection and is mandatory for handling the solid.[8]
-
Secondary Control: In the rare event that engineering controls are insufficient or fail, or during a large spill clean-up, respiratory protection is required. A full-face respirator with an organic vapor/particulate cartridge (e.g., OV/P100) should be used by trained personnel.[3][12]
-
Storage and Chemical Compatibility
The stability and integrity of this compound are contingent on proper storage. Improper storage can lead to degradation, affecting experimental reproducibility and potentially forming unknown, hazardous byproducts.
-
Storage Conditions:
-
Temperature: Store in a refrigerator at 2-8°C .[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] The rationale is to prevent oxidation of the aldehyde and potential reactions with atmospheric moisture.
-
Container: Keep in a tightly sealed, clearly labeled container within a designated, well-ventilated, and cool storage area.[8]
-
-
Incompatible Materials:
-
Strong Oxidizing Agents: May react violently with the aldehyde group.
-
Strong Bases and Nucleophiles: Can react with the aldehyde and potentially the triazole ring.
-
Strong Acids: May catalyze polymerization or degradation.
-
-
Hazardous Decomposition Products:
-
Thermal decomposition or combustion will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr).[8]
-
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [8]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8] Inducing vomiting in the case of a potentially corrosive substance can cause further damage to the esophagus.[8]
Spill Management
Caption: Decision Tree for Spill Response Protocol.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: The substance is not considered highly flammable, but containers may burn.[13] The primary hazard is the release of toxic and corrosive fumes upon heating.[8]
-
Protective Equipment: Firefighters must use a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[8]
Disposal and Decontamination
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Disposal:
-
Chemical Waste: Collect the compound and any contaminated materials (e.g., gloves, weigh paper, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Method: Arrange for disposal through a licensed professional waste disposal company. The preferred method is chemical incineration in a facility equipped with an afterburner and scrubber.[3]
-
Prohibition: Do not dispose of this material down the drain or in regular trash.[3]
-
-
Decontamination:
-
Glassware: Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue. Collect the solvent rinse as hazardous waste. Then, wash with soap and water.
-
Surfaces: Wipe down the work area in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
References
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Ghosh, A. K., et al. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]
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Capot Chemical. (2010, August 5). MSDS of 4-bromo-1-methyl-1H-1,2,3-triazole. [Link]
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ResearchGate. (2015, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]
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MDPI. Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)...[Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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A Senior Application Scientist's Guide to the Discovery of Novel 1,2,3-Triazole Building Blocks
Abstract
The 1,2,3-triazole core is a cornerstone of modern medicinal chemistry, prized for its exceptional stability, unique electronic properties, and its role as a versatile pharmacophore and bioisostere.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel 1,2,3-triazole building blocks. Moving beyond a simple recitation of protocols, this guide delves into the strategic considerations and mechanistic underpinnings that drive the synthesis of these crucial molecular scaffolds. We will explore the regioselective synthesis of 1,4- and 1,5-disubstituted triazoles through the lens of the Nobel prize-winning "click chemistry" and its powerful counterpart, offering field-proven insights into experimental design, execution, and characterization.
The Strategic Imperative for 1,2,3-Triazoles in Drug Discovery
The 1,2,3-triazole moiety is far more than a mere linker; it is an active participant in molecular recognition, capable of forming hydrogen bonds, dipole-dipole interactions, and halogen bonds. Its unique electronic structure makes it an excellent mimic of the amide bond, a ubiquitous feature in bioactive molecules.[1][3] This bioisosteric relationship allows medicinal chemists to replace potentially labile amide bonds with the highly stable triazole ring, often leading to improved metabolic stability and pharmacokinetic profiles.
The applications of 1,2,3-triazoles span a vast therapeutic landscape, with derivatives showing promise as anticancer, antiviral, antibacterial, and antifungal agents.[4][5][6] Approved drugs such as the antibacterial tazobactam and the anticancer agent carboxyamidotriazole serve as testaments to the clinical significance of this heterocyclic core.[1] The continuous exploration for novel triazole building blocks is therefore a critical endeavor in the quest for new and more effective medicines.
The Cornerstone of Synthesis: Azide-Alkyne Cycloaddition
The foundation of modern 1,2,3-triazole synthesis lies in the [3+2] cycloaddition reaction between an azide and an alkyne. While the thermal Huisgen cycloaddition produces a mixture of 1,4- and 1,5-regioisomers, the advent of metal-catalyzed reactions has provided chemists with exquisite control over the reaction's outcome.[7][8]
The "Click" Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined by K. Barry Sharpless.[7][9] This reaction is celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[10][11]
Causality of Experimental Choices: The choice of a copper(I) catalyst is paramount. Copper(I) activates the terminal alkyne, lowering the activation energy of the cycloaddition and directing the regioselectivity. The reaction is often carried out in a variety of solvents, including aqueous media, making it highly versatile and amenable to green chemistry principles.[9] The addition of a reducing agent, such as sodium ascorbate, is crucial when starting with a copper(II) salt to generate the active copper(I) species in situ.
Experimental Protocol: General Procedure for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
The Alternative Regiochemistry: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
To access the 1,5-disubstituted 1,2,3-triazole regioisomer, a different catalytic system is required. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and complementary method to CuAAC.[12][13][14] A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles.[13][14]
Causality of Experimental Choices: The choice of a ruthenium catalyst, typically a complex like [Cp*RuCl], dictates the alternative regioselectivity.[13][15] The mechanism of RuAAC is distinct from CuAAC and is proposed to proceed through a ruthenacycle intermediate.[13] The reaction conditions for RuAAC are generally mild, though they may require elevated temperatures in some cases.
Experimental Protocol: General Procedure for RuAAC Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
-
Reactant and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the alkyne (1.0 eq), the organic azide (1.1 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.02 eq) in a dry, degassed solvent (e.g., toluene or DMF).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.
Designing Novel 1,2,3-Triazole Building Blocks: A Logic-Driven Approach
The true power of these synthetic methods lies in their application to create diverse libraries of novel 1,2,3-triazole building blocks. The design of these building blocks should be guided by the principles of medicinal chemistry, aiming to explore new chemical space and improve pharmacological properties.
Workflow for Novel Building Block Discovery
Caption: A logical workflow for the discovery of novel 1,2,3-triazole building blocks.
This iterative process begins with in silico design and culminates in the synthesis and biological evaluation of novel compounds, with the data from each cycle informing the next round of design.
Essential Characterization Techniques
The unambiguous characterization of newly synthesized 1,2,3-triazole building blocks is critical for ensuring their identity, purity, and for elucidating structure-activity relationships (SAR). A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Information Obtained | Key Considerations |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms and the regiochemistry of the triazole ring. 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential.[16] | The chemical shifts of the triazole proton and carbon are diagnostic for the 1,4- vs. 1,5-isomer. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for obtaining accurate mass data.[17] | Fragmentation patterns can provide additional structural information. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule. The disappearance of the characteristic azide (~2100 cm⁻¹) and alkyne (~2100-2260 cm⁻¹ and ~3300 cm⁻¹ for terminal alkynes) stretches is indicative of a successful reaction.[17] | |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, unambiguously confirming the regiochemistry and stereochemistry.[17] | Requires the growth of single crystals of suitable quality. |
Data Presentation: Representative Spectroscopic Data for a 1,4-Disubstituted 1,2,3-Triazole
| Proton (¹H) NMR | Carbon (¹³C) NMR | HRMS (m/z) |
| Triazole-H: δ 7.5-8.5 ppm (s) | Triazole-C4: δ 140-150 ppm | [M+H]⁺ calculated and found values should agree within 5 ppm. |
| Other aromatic and aliphatic protons | Triazole-C5: δ 120-130 ppm | |
| Other aromatic and aliphatic carbons |
Conclusion and Future Perspectives
The discovery of novel 1,2,3-triazole building blocks remains a vibrant and highly rewarding area of research. The robust and versatile synthetic methodologies of CuAAC and RuAAC have empowered chemists to create an ever-expanding universe of triazole-containing molecules. As our understanding of the biological roles of these fascinating heterocycles deepens, so too will our ability to design and synthesize next-generation therapeutics with improved efficacy and safety profiles. The continued integration of computational modeling, automated synthesis, and high-throughput screening will undoubtedly accelerate the discovery of new and impactful 1,2,3-triazole building blocks for the advancement of human health.
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reactivity of the aldehyde group in triazole systems
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Triazole Systems
Abstract
The fusion of a triazole ring with an aldehyde functional group creates a class of heterocyclic compounds with uniquely tuned reactivity and immense potential in medicinal chemistry, drug development, and materials science.[1][2][3][4] The inherent electronic properties of the triazole moiety—a five-membered, nitrogen-rich aromatic system—profoundly influence the electrophilicity and reactivity of the adjacent aldehyde.[5][6] This guide provides an in-depth exploration of the synthesis and reactivity of triazole aldehydes, offering field-proven insights, detailed experimental protocols, and mechanistic explanations to empower researchers in leveraging these versatile building blocks.
The Electronic Influence of the Triazole Ring
The triazole ring system, existing as either 1,2,3-triazole or 1,2,4-triazole isomers, is characterized by its aromaticity and the presence of three nitrogen atoms. These nitrogen atoms exert a strong inductive electron-withdrawing effect, which significantly depletes electron density from the rest of the ring and any attached substituents.
When an aldehyde group (-CHO) is appended to the triazole core, typically at the C4 or C5 position, its reactivity is substantially modified compared to a simple aliphatic or aromatic aldehyde. The carbonyl carbon becomes significantly more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity is the cornerstone of the unique reactivity profile of triazole aldehydes, making them highly susceptible to nucleophilic attack.
Caption: Electronic influence of the triazole ring on the aldehyde group.
Synthesis of 1,2,3-Triazole-4-Carbaldehydes
A robust and widely adopted method for synthesizing 1-substituted 1,2,3-triazole-4-carbaldehydes involves a two-step sequence: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, followed by oxidation.[7] This approach offers high regioselectivity, functional group tolerance, and typically good yields.[8][9][10]
Step 1: CuAAC Synthesis of Triazole Alcohols
The process begins with the reaction of a chosen organic azide with propargyl alcohol. The CuAAC reaction selectively yields the 1,4-disubstituted triazole isomer.[10]
Caption: Workflow for the CuAAC synthesis of triazole methanol precursors.
Step 2: Oxidation to Triazole Aldehydes
The resulting triazolylmethanol is then oxidized to the corresponding aldehyde. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of the triazole ring.[11] Manganese dioxide (MnO₂) is a common and effective choice for this transformation, though other reagents like Collins reagent (CrO₃·2Py) are also used.[7][12]
Table 1: Comparison of Common Oxidants for Triazolylmethanol
| Oxidizing Agent | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield | Notes |
| **Manganese Dioxide (MnO₂) ** | Dichloromethane (DCM), Chloroform, Acetone | Room Temp. or Reflux | 12 - 48 h | 70-95% | Heterogeneous, requires excess reagent, easy workup.[7] |
| Collins Reagent (CrO₃·2Py) | Dichloromethane (DCM) | Room Temp. | 3 - 6 h | 60-85% | Requires anhydrous conditions; chromium waste.[12] |
| IBX (2-Iodoxybenzoic acid) | DMSO, Ethyl Acetate | Room Temp. | 2 - 12 h | 75-90% | Mild conditions; can be explosive at high temps.[7] |
Field-Proven Experimental Protocol: Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
This protocol synthesizes a representative triazole aldehyde, illustrating the two-step process.
Part A: Synthesis of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve benzyl azide (5.0 g, 37.5 mmol) and propargyl alcohol (2.3 g, 41.2 mmol) in a 1:1 mixture of tert-butanol and water (100 mL).
-
Catalyst Addition: To this solution, add sodium ascorbate (0.74 g, 3.75 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.47 g, 1.88 mmol).
-
Causality Insight: Sodium ascorbate acts as a reducing agent, generating the active Cu(I) catalyst in situ from the more stable Cu(II) salt. The t-BuOH/H₂O solvent system is effective at solubilizing both organic and inorganic reagents.[12]
-
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure alcohol.
Part B: Oxidation to 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde
-
Setup: To a solution of the (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (3.0 g, 15.8 mmol) in dichloromethane (DCM, 150 mL), add activated manganese dioxide (MnO₂, ~15 g, 173 mmol, ~10 equivalents).
-
Causality Insight: A large excess of activated MnO₂ is used to drive the heterogeneous reaction to completion. The activation state of the MnO₂ is crucial for its reactivity.
-
-
Reaction: Stir the black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup and Isolation: Filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM. Concentrate the filtrate under reduced pressure. The resulting crude aldehyde is often pure enough for subsequent steps or can be further purified by recrystallization or a short silica gel column.[7]
Key Reactions of the Triazole Aldehyde Group
The enhanced electrophilicity of the carbonyl carbon in triazole aldehydes makes them excellent substrates for a variety of classical aldehyde reactions, often proceeding under milder conditions or with higher yields than their less-activated counterparts.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile) in the presence of a weak base.[13] The electron-deficient nature of triazole aldehydes makes them highly reactive in this transformation.[14][15]
Caption: Mechanism of the Knoevenagel condensation with a triazole aldehyde.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: In a flask, dissolve the triazole aldehyde (e.g., 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde) (1.0 g, 5.78 mmol) and malononitrile (0.38 g, 5.78 mmol) in ethanol (20 mL).[15]
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Causality Insight: Piperidine is a sufficiently strong base to deprotonate the active methylene compound, creating the nucleophilic carbanion, but mild enough to prevent self-condensation of the aldehyde.[13]
-
-
Reaction: Heat the mixture under reflux for 2 hours. A precipitate often forms as the reaction progresses.[15]
-
Isolation: Cool the reaction mixture to room temperature. Filter the solid product, wash with cold ethanol, and dry to obtain the pure condensed product.[15]
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[16][17] Triazole aldehydes react readily with both stabilized and non-stabilized ylides, providing a reliable route to triazole-containing alkenes, which are valuable precursors for further functionalization.[18][19][20][21]
Experimental Protocol: Synthesis of a Triazole-Stilbene Analog
-
Ylide Generation (In Situ): In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (1.1 equivalents), dropwise. Stir for 1 hour at this temperature; the formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Self-Validating System: The anhydrous, inert atmosphere is critical. Wittig reagents are highly reactive towards water and oxygen. The use of a strong base is necessary to deprotonate the phosphonium salt.[19]
-
-
Aldehyde Addition: Dissolve the triazole aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Reduction to Alcohols
The aldehyde group can be easily reduced back to a primary alcohol using mild reducing agents. Sodium borohydride (NaBH₄) is highly effective for this transformation and is preferred over stronger reagents like lithium aluminum hydride (LiAlH₄) due to its greater functional group tolerance and easier handling.[22] This reduction is often a necessary step in multistep synthetic sequences.
Experimental Protocol: NaBH₄ Reduction of a Triazole Aldehyde
-
Setup: Dissolve the triazole aldehyde (1.0 g) in methanol or ethanol (25 mL) in a flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise over 10 minutes.
-
Causality Insight: The reaction is performed at 0 °C to control the exothermic reaction. Methanol serves as both a solvent and a proton source for the workup.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Workup and Isolation: Carefully add water to quench the excess NaBH₄. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the triazolylmethanol.
Applications in Drug Discovery and Materials Science
The triazole aldehyde scaffold is a privileged starting point for the synthesis of complex molecules with significant biological activity.[1][8][23][24] The triazole ring itself is a key pharmacophore, known to be metabolically stable and capable of forming important hydrogen bond and dipole interactions with biological targets.[2][3][25]
-
Antifungal Agents: The triazole core is present in numerous antifungal drugs (e.g., Fluconazole). The aldehyde provides a handle to synthesize derivatives for new antifungal candidates.[23]
-
Anticancer Agents: Triazole-containing compounds have shown promise as anticancer agents by targeting various cellular pathways.[2] The aldehyde can be converted into imines, amines, or other functional groups to explore structure-activity relationships.
-
Bioconjugation: The reactivity of the aldehyde allows for its use in "click chemistry" type reactions for linking the triazole moiety to biomolecules or material surfaces.[8]
Conclusion
Triazole aldehydes represent a powerful and versatile class of chemical intermediates. The electron-withdrawing nature of the triazole ring activates the aldehyde group, facilitating a wide range of chemical transformations under mild and efficient conditions. Understanding the principles of their synthesis and reactivity, as detailed in this guide, provides researchers with the necessary tools to design and execute synthetic strategies for novel therapeutics, functional materials, and complex molecular architectures. The combination of the triazole's inherent stability and pharmacophoric properties with the aldehyde's synthetic versatility ensures that these compounds will remain a cornerstone of modern chemical and pharmaceutical research.
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Methodological & Application
reactions of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
An In-Depth Technical Guide to the Synthetic Utility of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized heterocyclic compound that has emerged as a powerful and versatile intermediate in modern organic synthesis. Its strategic arrangement of three distinct reactive sites—an aldehyde, a carbon-bromo bond, and an aromatic triazole core—provides a rich platform for molecular diversification. The 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability, hydrogen bonding capabilities, and dipole moment, contributing to a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3][4]
This guide provides an in-depth exploration of the reactivity of this compound, offering detailed experimental protocols and mechanistic insights for researchers in synthetic chemistry and drug development. The dual functionality allows for sequential or orthogonal chemical modifications, making it an invaluable tool for constructing complex molecular architectures and generating libraries of novel compounds for screening.[5][6]
Compound Properties:
| Property | Value |
| Chemical Formula | C₄H₄BrN₃O |
| Molecular Weight | 190.00 g/mol |
| CAS Number | 1402465-82-0[5][7] |
| Appearance | White to off-white solid |
| SMILES | CN1C(=C(N=N1)Br)C=O[5] |
| InChI Key | VEENYDFRMABVST-UHFFFAOYSA-N[7][8] |
Part 1: Reactions Involving the Aldehyde Functionality
The aldehyde group at the C5 position is a classic electrophilic site, readily participating in a wide range of nucleophilic addition and condensation reactions. Its reactivity is modulated by the electron-withdrawing nature of the adjacent triazole ring, enhancing its susceptibility to nucleophilic attack.
Reductive Amination: Forging Key C-N Bonds
Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities. The process involves the initial formation of an imine (Schiff base) intermediate via condensation with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could degrade sensitive substrates.
Mechanistic Workflow:
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Application Notes and Protocols for the Suzuki Coupling of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Introduction: The Strategic Importance of Substituted 1,2,3-Triazoles in Modern Drug Discovery
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its exceptional chemical stability, capacity for hydrogen bonding, and dipole moment, which allow it to act as a versatile pharmacophore or a bioisostere for other functional groups like amides.[1] The specific target molecule, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, serves as a pivotal building block for the synthesis of highly functionalized triazole derivatives. The strategic placement of the bromine atom and the aldehyde group offers two orthogonal handles for subsequent chemical modifications, enabling the rapid generation of diverse compound libraries for biological screening. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating the C4-position of this triazole core, allowing for the introduction of a wide array of aryl and heteroaryl substituents with a high degree of control and functional group tolerance.[2][3]
This guide provides a comprehensive overview, detailed protocols, and expert insights into performing the Suzuki-Miyaura cross-coupling on this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel chemical entities.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the ligand (e.g., SPhos, 0.02-0.04 equiv.) and add them to the reaction flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) or in a microwave reactor.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Troubleshooting and Self-Validation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficient degassing.3. Low reaction temperature. | 1. Use fresh, high-quality catalyst and ligand. Consider using a pre-catalyst.2. Ensure the solvent is thoroughly degassed and maintain a positive pressure of inert gas.3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a carefully dried base (e.g., K₃PO₄).2. Use a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen, leading to oxidative homocoupling. | Improve degassing procedure. Ensure a strict inert atmosphere is maintained throughout the reaction. |
| Hydrodebromination | Hydride source in the reaction mixture (e.g., from solvent or base). | Switch to a different solvent (e.g., Toluene, DMF). Avoid bases that can act as hydride donors. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of complex, drug-like molecules. By carefully selecting a robust catalytic system featuring a bulky, electron-rich ligand, and by optimizing the base and solvent conditions, researchers can overcome the inherent challenges associated with this N-heterocyclic substrate. The protocols and insights provided herein serve as a comprehensive guide to successfully implement this critical transformation in drug discovery and development programs.
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De Nino, A., et al. (2024). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
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Alonso, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
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Gevorgyan, V., et al. (2007). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Journal of the American Chemical Society. Available at: [Link]
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Tron, G. C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Micet, S., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. Available at: [Link]
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Bakulev, V. A., et al. (2021). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis(t[5][6][7]hiadiazole) and Its 4,8-Dibromo Derivative. Molecules. Available at: [Link]
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-
Simmons, E. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Brennan, P. E., et al. (2021). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with arylboronic acids or pinacol esters. ResearchGate. Available at: [Link]
-
Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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using 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde in click chemistry
Application Note & Protocols
Leveraging 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: A Trifunctional Scaffold for Advanced Click Chemistry and Post-Cycloaddition Diversification
Abstract
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," provides an efficient and highly selective route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3] These heterocyclic motifs are not merely inert linkers but are recognized as valuable pharmacophores and bioisosteres of amide bonds, contributing significantly to the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5][6] This application note details the strategic use of This compound , a versatile building block that extends the utility of the triazole core beyond a simple linker. We present it as a trifunctional scaffold, where the pre-formed triazole ring is flanked by two orthogonal, reactive handles: a bromine atom at the C4-position and a carbaldehyde group at the C5-position. This unique arrangement enables sequential, post-click modifications, paving the way for the rapid generation of complex and diverse molecular libraries for drug discovery and materials science.[7][8] Detailed protocols for palladium-catalyzed cross-coupling and reductive amination are provided, demonstrating the synthetic utility and strategic advantage of this reagent.
Introduction: The Triazole Core as a Hub for Molecular Diversity
The 1,2,3-triazole ring, synthesized with near-perfect fidelity by the CuAAC reaction, is exceptionally stable to metabolic degradation, oxidation, and reduction, making it an ideal scaffold in medicinal chemistry.[9] Its unique electronic properties, including a significant dipole moment and hydrogen bond accepting capabilities, allow it to engage in crucial interactions with biological targets.[1] While traditionally used to connect two molecular fragments (an azide and an alkyne), the true potential of the triazole core is unlocked when it serves as a central hub for further functionalization.
The subject of this guide, this compound, epitomizes this advanced approach. It is a commercially available reagent designed for just this purpose.[10][11][12][13] The molecule contains three key features:
-
The 1-methyl-1H-1,2,3-triazole core: A stable, pre-formed heterocyclic platform.
-
A C4-Bromine atom: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the introduction of aryl, heteroaryl, or alkynyl substituents.[5][14]
-
A C5-Carbaldehyde group: A versatile electrophile for a host of classical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the attachment of diverse side chains.
This dual-handle system allows for a divergent synthetic strategy, where a single triazole core can be elaborated into a vast library of analogues, accelerating structure-activity relationship (SAR) studies.
Physicochemical Properties & Handling
A summary of the key properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1402465-82-0 | [10][11] |
| Molecular Formula | C₄H₄BrN₃O | [10] |
| Molecular Weight | 190.00 g/mol | [10][11] |
| Appearance | White to off-white solid | Vendor Data |
| Purity | ≥97% | [11] |
| SMILES | CN1C(=C(N=N1)Br)C=O | [10] |
| InChIKey | VEENYDFRMABVST-UHFFFAOYSA-N | [11][15] |
| Storage | Store at 2-8°C under an inert atmosphere. | [10] |
Safety & Handling: This compound is an aldehyde and an alkyl bromide derivative. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information.
Strategic Application: A Divergent Approach to Library Synthesis
The core utility of this reagent lies in the orthogonal reactivity of its bromo and aldehyde functionalities. This allows for a planned, stepwise diversification. A researcher can choose which handle to react first based on the desired final structure and the compatibility of subsequent reaction conditions. The overall workflow is a powerful tool for efficiently exploring chemical space around the triazole scaffold.
Caption: Divergent synthetic pathways using the title compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a typical procedure for arylating the C4-position of the triazole ring. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability.[5][14]
Rationale: The C4-bromo substituent on the electron-rich triazole ring is susceptible to oxidative addition by a Palladium(0) catalyst, initiating the catalytic cycle. This reaction is fundamental for introducing diverse aromatic and heteroaromatic groups, which are critical for modulating the biological activity and physicochemical properties of drug candidates.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv, e.g., 190 mg, 1.0 mmol).
-
Add the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv, 58 mg, 0.05 mmol) or Pd(dppf)Cl₂ (0.05 equiv, 41 mg, 0.05 mmol).
-
Add a base, such as K₂CO₃ (3.0 equiv, 414 mg, 3.0 mmol) or Cs₂CO₃ (2.5 equiv, 814 mg, 2.5 mmol).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume), via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde.
-
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is often more robust for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is a stronger base and can accelerate the reaction. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice depends on the solubility of reactants. Degassing is critical to prevent catalyst oxidation. |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle efficiently. |
Protocol 2: Reductive Amination of the C5-Carbaldehyde
This protocol details the conversion of the aldehyde functionality into a secondary or tertiary amine, a common transformation in medicinal chemistry to introduce basic centers that can improve solubility and target engagement.
Rationale: The aldehyde first reacts with a primary or secondary amine to form a transient iminium ion intermediate. This intermediate is then selectively reduced in situ by a mild hydride reagent, typically sodium triacetoxyborohydride [NaBH(OAc)₃], which is favored for its chemoselectivity and tolerance of mildly acidic conditions that promote iminium formation.
Caption: Mechanism of reductive amination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a round-bottom flask, add the starting triazole-carbaldehyde (1.0 equiv, e.g., from Protocol 1 or the starting material itself).
-
Dissolve the aldehyde in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
-
Reaction Setup:
-
Add the primary or secondary amine (1.1-1.5 equiv).
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃) (1.1 equiv) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
(Optional) A small amount of acetic acid (0.1 equiv) can be added to catalyze iminium ion formation, especially with less reactive amines.
-
-
Reaction Execution:
-
Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5-2.0 equiv) portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Stir at room temperature for 2-24 hours.
-
Monitoring: Track the reaction by TLC or LC-MS until the starting aldehyde is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or, for basic amines, by preparative HPLC or crystallization of a salt.
-
| Parameter | Recommended Conditions | Rationale / Notes |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions over aldehydes/ketones. Less sensitive to moisture than NaBH₃CN. |
| Solvent | DCM, DCE, THF | Anhydrous conditions are preferred. DCE is useful for higher reaction temperatures if needed. |
| Stoichiometry | Slight excess of amine and reducing agent | Ensures complete conversion of the limiting aldehyde substrate. |
| Additive | Acetic Acid (catalytic) | Can accelerate the rate-limiting dehydration step to form the iminium ion. |
Conclusion
This compound is more than a simple click chemistry component; it is a sophisticated synthetic building block designed for efficiency and versatility. The orthogonal reactivity of the C4-bromo and C5-aldehyde groups provides researchers in drug discovery and materials science with a powerful platform for rapid library synthesis. By employing well-established transformations such as Suzuki-Miyaura coupling and reductive amination, complex molecular architectures can be assembled in a predictable and controlled manner. The protocols and strategies outlined in this note serve as a robust starting point for leveraging this trifunctional scaffold to accelerate innovation.
References
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
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- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PubMed Central.
- Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. PubMed Central.
- Strain-promoted alkyne-azide cycloadditions (SPAAC)
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- Potential pharmaceuticals based on 1,2,3-triazoles.
- Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem.
- Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. DSpace.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Explore Our Functionalized 1,2,3-Triazoles for Diverse Applic
- Cu-Catalyzed Azide−Alkyne Cycloaddition.
- Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.
- Structural modification strategies of triazoles in anticancer drug development. PubMed.
- Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
- Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. Korea Science.
- Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
- A mild protocol for efficient preparation of functional molecules containing triazole.
- Structural Modification Strategies of Triazoles in Anticancer Drug Development.
- Verified this compound - Final Sale. BenchChem.
- Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evalu
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- Click chemistry. Wikipedia.
- Facile synthesis of bromo- and iodo-1,2,3-triazoles.
- 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis. ChemicalBook.
- Triazole formation and the click concept in the synthesis of interlocked molecules. University of Birmingham Research Portal.
- 1402465-82-0|this compound. BLDpharm.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- This compound. nsj prayoglife.
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- Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv
- 4-Bromo-1-methyl-1H-1,2,3-triazole. PubChem.
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Semantic Scholar.
- Click Chemistry: Synthesis of a Triazole. MDHV.
- The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications.
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Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Enzyme Inhibition
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, recognized for its exceptional chemical stability, capacity for hydrogen bonding, and dipole interactions, which allow for high-affinity binding to a wide array of biological targets.[1][2] This five-membered heterocyclic ring is a core component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3] The unique characteristics of the triazole ring make it an ideal building block for the design and synthesis of novel enzyme inhibitors.
This application note provides a comprehensive guide for the synthesis of potential enzyme inhibitors utilizing 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde as a versatile starting material. This compound offers two key points for chemical modification: a reactive aldehyde group and a bromine atom suitable for cross-coupling reactions. This dual reactivity allows for the creation of a diverse library of substituted triazole derivatives for screening against various enzyme targets.
Herein, we will focus on a representative synthetic pathway: the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the triazole ring. This modification is particularly relevant as many biologically active triazole-containing compounds feature aryl substituents.[4] We will then provide a detailed protocol for this synthesis, followed by methods for characterization and a discussion on the potential biological evaluation of the synthesized compounds, with a focus on antifungal activity.
Chemical Principles and Synthetic Strategy
The synthetic strategy hinges on the functionalization of the this compound core. The aldehyde group provides a handle for various transformations, such as reductive amination or the formation of Schiff bases, while the bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions.[5][6]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][7] The reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.
The catalytic cycle of the Suzuki-Miyaura reaction can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the organoboron compound (e.g., phenylboronic acid) is transferred to the palladium center. The base activates the boronic acid, facilitating this exchange.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, yielding the desired 1,4-disubstituted triazole and regenerating the active Pd(0) catalyst.[4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative enzyme inhibitor candidate, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde , via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial | >95% | Starting material |
| Phenylboronic acid | Commercial | >98% | Coupling partner |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial | >98% | Catalyst precursor |
| Triphenylphosphine (PPh₃) | Commercial | >99% | Ligand |
| Potassium carbonate (K₂CO₃) | Commercial | >99% | Base |
| Toluene | Commercial | Anhydrous | Solvent |
| Ethanol | Commercial | Anhydrous | Co-solvent |
| Deionized water | In-house | - | For work-up |
| Ethyl acetate | Commercial | ACS Grade | For extraction |
| Brine (saturated NaCl solution) | In-house | - | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | Commercial | - | Drying agent |
| Silica gel | Commercial | 60 Å, 230-400 mesh | For column chromatography |
Protocol 1: Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Figure 2: Workflow for the synthesis of the target compound.
1. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.26 mmol, 1.0 eq.), phenylboronic acid (0.77 g, 6.31 mmol, 1.2 eq.), and potassium carbonate (2.18 g, 15.78 mmol, 3.0 eq.).
-
Seal the flask with a rubber septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. This is crucial to prevent the deactivation of the palladium catalyst by oxygen.
2. Catalyst Preparation and Addition:
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.024 g, 0.105 mmol, 2 mol%) and triphenylphosphine (0.110 g, 0.421 mmol, 8 mol%) in 5 mL of degassed toluene.
-
Under a positive flow of inert gas, add the catalyst solution to the reaction flask via syringe.
3. Heating and Reaction Monitoring:
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the reaction flask via syringe.
-
Attach a reflux condenser and place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to obtain the pure 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde .
Characterization of the Product
The structure of the synthesized compound should be confirmed by standard analytical techniques.
| Analytical Data for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.12 (s, 1H, -CHO), 8.02 (s, 1H, triazole-H), 7.44–7.28 (m, 5H, Ar-H), 4.13 (s, 3H, -CH₃) ppm.[8][9] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 185.2, 148.1, 133.5, 129.5, 129.4, 128.5, 125.3, 36.7 ppm.[8] |
| Mass Spectrometry (ESI) | m/z calculated for C₁₀H₉N₃O [M+H]⁺: 188.0767; found: 188.0765. |
Biological Evaluation: A Focus on Antifungal Activity
Triazole-based compounds are well-established as antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][10][11] The synthesized 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde and its derivatives can be screened for their antifungal activity against various pathogenic fungi.
Protocol 2: In Vitro Antifungal Susceptibility Testing
A standard method for evaluating antifungal activity is the broth microdilution assay, as recommended by the Clinical and Laboratory Standards Institute (CLSI). This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit fungal growth.
1. Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve a range of test concentrations.
3. Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound.
-
Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Enzyme Inhibition Assay
To confirm the mechanism of action, an in vitro enzyme inhibition assay can be performed using purified lanosterol 14α-demethylase.
1. Enzyme and Substrate Preparation:
-
Use a commercially available or in-house purified recombinant lanosterol 14α-demethylase.
-
Prepare a solution of the substrate, lanosterol, in a suitable buffer.
2. Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the synthesized inhibitor.
-
Initiate the reaction by adding the substrate.
-
Monitor the depletion of the substrate or the formation of the product over time using a suitable analytical method, such as HPLC or a spectrophotometric assay.
3. IC₅₀ Determination:
-
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be calculated by plotting the enzyme activity against the inhibitor concentration.
Representative Inhibitory Data for Triazole-Based Antifungals
The following table provides representative IC₅₀ values for known triazole-based antifungal agents against lanosterol 14α-demethylase (CYP51) to provide a benchmark for the evaluation of newly synthesized compounds.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Fluconazole | Candida albicans CYP51 | 0.31 | [11] |
| Itraconazole | Candida albicans CYP51 | ~1.3 | [12] |
| Ketoconazole | Human CYP51 | - | [13] |
| Posaconazole | Candida albicans CYP51 | 0.20 | [11] |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Reagent-Specific Hazards:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Organoboron Compounds: Phenylboronic acid and other organoboron reagents can be irritants. Avoid creating dust and ensure adequate ventilation.[15]
-
Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.
Waste Disposal:
-
Palladium Waste: Collect all palladium-containing residues in a designated waste container for proper disposal or recycling.[10][16] Do not dispose of palladium waste in regular trash or down the drain.
-
Organic Solvents: Dispose of organic solvents in appropriately labeled waste containers according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or poisoned catalyst.[17] Inappropriate base or solvent. Insufficient reaction temperature or time. Oxygen contamination. | Use a fresh catalyst. Screen different palladium catalysts and ligands. Try alternative bases (e.g., K₃PO₄, Cs₂CO₃). Ensure thorough degassing of solvents and maintain a robust inert atmosphere. |
| Formation of Side Products | Homocoupling of the boronic acid. Protodeboronation (loss of the boronic acid group). | Use a slight excess of the aryl halide. Use anhydrous conditions if possible. Employ more stable boronic acid derivatives if protodeboronation is a significant issue. |
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis of potential enzyme inhibitors from the versatile building block, this compound. The outlined Suzuki-Miyaura cross-coupling protocol offers a reliable method for introducing structural diversity, which is crucial for the development of potent and selective enzyme inhibitors. The subsequent protocols for characterization and biological evaluation provide a clear path for assessing the therapeutic potential of the synthesized compounds. By leveraging the unique properties of the 1,2,3-triazole scaffold, researchers can continue to explore and develop novel therapeutic agents for a wide range of diseases.
References
-
London Chemicals & Resources Limited. (2023, May 11). Palladium Waste. Retrieved from [Link]
-
Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). Retrieved from [Link]
- Lamb, D. C., et al. (2004). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 48(7), 2447–2453.
- Yang, Q. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
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ESPI Metals. (n.d.). Boron. Retrieved from [Link]
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- Obeid, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Organics, 2(4), 285-297.
- Zholdakova, Z. I., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(23), 7193.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Specialty Metals. (n.d.). Palladium Catalyst — Reclaim, Recycle, and Sell your Precious Metal Scrap. Retrieved from [Link]
- Asai, K., et al. (1999). Formation of Azole-Resistant Candida albicans by Mutation of Sterol 14-Demethylase P450. Antimicrobial Agents and Chemotherapy, 43(6), 1163–1169.
- Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
- Bakherad, M., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Tetrahedron Letters, 58(15), 1487-1490.
- Yang, Q. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
- Wang, J., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(5), 6436-6451.
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Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved from [Link]
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SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
- Al-Hussain, S. A., et al. (2020). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemistrySelect, 5(2), 553-565.
- Obeid, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Organics, 2(4), 285-297.
- Zhang, M., et al. (2017). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry, 15(3), 569-580.
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Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
RCSB PDB. (n.d.). 3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole. Retrieved from [Link]
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- Zhang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(3), 724.
- Al-Sultani, K. H., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Egyptian Journal of Chemistry, 67(1), 23-31.
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]
-
HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
- O'Brien, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1795-1827.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
SciELO. (n.d.). 1H-[10][18][19]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
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Application Note and Protocol: Reductive Amination of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Introduction
Substituted 1,2,3-triazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique chemical properties and ability to engage in various biological interactions.[1][2] The specific scaffold, 4-bromo-1-methyl-1H-1,2,3-triazole, offers a versatile platform for further functionalization, with the bromine atom serving as a handle for cross-coupling reactions and the amine moiety, introduced via reductive amination, providing a key linkage point for building more complex molecular architectures.[3] This application note provides a detailed, field-proven protocol for the reductive amination of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, a critical step in the synthesis of novel drug candidates and chemical probes.
The protocol herein emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, to ensure the integrity of the sensitive bromotriazole core.[4][5][6] This method offers significant advantages over harsher reducing agents that could lead to undesirable side reactions such as debromination or reduction of the triazole ring.
Scientific Principles and Rationale
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[7][8] The reaction proceeds in two sequential steps:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).
-
Reduction: The resulting C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-donating reagent to yield the corresponding amine.
The choice of sodium triacetoxyborohydride as the reducing agent is critical for the success of this protocol.[6] Unlike more reactive borohydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less basic and sterically hindered, rendering it incapable of reducing the starting aldehyde at an appreciable rate.[9] It selectively reduces the protonated imine or iminium ion, which is more electrophilic than the parent carbonyl. This selectivity obviates the need for a two-step procedure where the imine is pre-formed and isolated, allowing for a convenient one-pot reaction.[4][10] Furthermore, the reaction proceeds under mild, often neutral or weakly acidic conditions, which is crucial for preserving the bromine substituent on the triazole ring.
Experimental Protocol
Materials and Reagents
-
Selected primary or secondary amine (e.g., benzylamine, morpholine, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous (alternative solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Fume hood
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care under an inert atmosphere.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Add the desired primary or secondary amine (1.1-1.2 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate. The progress of this step can be monitored by TLC.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting aldehyde is consumed. Reaction times typically range from 2 to 12 hours, depending on the reactivity of the amine.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
Data Presentation
| Amine | Stoichiometry (eq) | Reducing Agent (eq) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | 1.2 | 1.5 | DCM | 4 | 85-95 |
| Morpholine | 1.2 | 1.5 | DCE | 6 | 80-90 |
| Piperidine | 1.2 | 1.5 | DCM | 3 | 88-96 |
| Aniline | 1.2 | 1.5 | DCE | 12 | 70-85 |
Note: Yields are representative and may vary depending on the scale of the reaction and the purity of the reagents.
Visualization of the Experimental Workflow
Caption: Workflow for the reductive amination of this compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.5 eq) can be added to catalyze the imine/iminium ion formation, especially with less nucleophilic amines. However, exercise caution as excess acid can lead to side reactions.
-
Low Yields: Ensure that anhydrous conditions are maintained throughout the reaction, as moisture will deactivate the sodium triacetoxyborohydride. The purity of the starting aldehyde is also critical.
-
Side Product Formation: While NaBH(OAc)₃ is highly selective, over-reduction or debromination can occur under forcing conditions (e.g., elevated temperatures or prolonged reaction times). It is crucial to monitor the reaction closely by TLC.
-
Purification Challenges: The polarity of the final amine product can vary significantly depending on the amine used. A careful selection of the eluent for column chromatography is necessary to achieve good separation.
Conclusion
This application note provides a robust and reliable protocol for the reductive amination of this compound. By leveraging the mild and selective nature of sodium triacetoxyborohydride, this method allows for the efficient synthesis of a diverse range of aminomethyl-triazole derivatives, which are valuable building blocks in drug discovery and development. The detailed procedure, coupled with scientific rationale and practical insights, is intended to enable researchers to successfully implement this important transformation in their synthetic endeavors.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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ACS Publications. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Retrieved from [Link]
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Verified Chemicals. (2025, December 22). Verified this compound. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2023, July). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
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National Institutes of Health. (2024, March 4). A mild protocol for efficient preparation of functional molecules containing triazole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][4][5][14] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination of Carbonyl Compounds With Borohydride and Boran. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. Retrieved from [Link]
-
Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
National Institutes of Health. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
-
PubMed. (2009, November 14). 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Retrieved from [Link]
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functionalization of the C-Br bond in 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
An In-Depth Guide to the Strategic Functionalization of the C-Br Bond in 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character. The strategic derivatization of this core allows for the exploration of vast chemical space in drug discovery programs. This application note provides a comprehensive technical guide for the functionalization of this compound, a versatile and high-value building block.[1][2][3] We delve into the causality behind experimental choices for robust and scalable transformations of the C4-bromo position, focusing on palladium-catalyzed cross-coupling reactions and other key substitutions. Detailed, field-proven protocols are provided for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as cyanation, equipping researchers with the practical knowledge to leverage this substrate in their synthetic campaigns.
The Strategic Importance of the Triazole Core and the Target Substrate
The 1,2,3-triazole moiety is more than a simple linker; it is an aromatic, electron-deficient heterocycle that actively participates in molecular recognition. Its prevalence in approved pharmaceuticals is a testament to its utility. The target molecule, this compound, is a particularly powerful synthetic intermediate. It possesses two distinct, orthogonal handles for diversification:
-
The C5-Carbaldehyde: A classic electrophilic center, ready for transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
-
The C4-Bromo Substituent: An ideal leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.
The electron-withdrawing nature of both the triazole ring and the adjacent aldehyde group enhances the reactivity of the C-Br bond, making it an excellent substrate for the oxidative addition step in palladium catalytic cycles.
Figure 1: Key functionalization pathways for the C-Br bond.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds between sp² centers, particularly in pharmaceutical discovery.[4] Its robustness, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice methodology.
Mechanistic Rationale and Component Selection
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding the function of each component is critical for troubleshooting and optimization.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
-
Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, as it is reduced in situ to the active Pd(0) species.
-
Ligand (The Key to Success): The choice of phosphine ligand is paramount. For an electron-deficient heteroaryl bromide like our substrate, standard ligands like PPh₃ may lead to slow reactions. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[5][6] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, preventing catalyst decomposition.[7][8][9][10][11] Triazole-based phosphine ligands have also emerged as highly effective in these contexts.[7][9][10][11]
-
Base: A base is required to activate the boronic acid for transmetalation. K₂CO₃ or K₃PO₄ are effective and commonly used. Cs₂CO₃ is a stronger base that can be beneficial for challenging couplings but is more expensive.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical. Water is essential for dissolving the inorganic base and facilitating the transmetalation step. Using water as a primary solvent is also a "green chemistry" approach that has proven effective for halo-triazoles.[12]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general starting point for coupling various aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vial with stir bar
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent (dioxane and water).
-
The mixture should be sparged with argon for 10-15 minutes to ensure it is thoroughly deoxygenated.[13]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde.
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | 2 | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic Acid | 2 | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 3-Pyridylboronic Acid | 2 | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 2-Thiopheneboronic Acid | 2.5 | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | ~75-80 |
Table 1: Representative conditions and expected yields for Suzuki-Miyaura coupling.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[14][15] This transformation is invaluable for constructing rigid molecular scaffolds and introducing handles for further chemistry, such as "click" reactions.
Mechanistic Rationale and Component Selection
The reaction typically employs a dual catalytic system of palladium and copper(I).[14]
Figure 3: Interplay of Palladium and Copper cycles in Sonogashira coupling.
-
Palladium Catalyst: As with the Suzuki reaction, a Pd(0) source is needed. PdCl₂(PPh₃)₂ is a classic and highly effective pre-catalyst for this transformation.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, as it is typically introduced with the palladium pre-catalyst. However, for less reactive bromides, more specialized ligands may be required.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
-
Copper-Free Conditions: A significant drawback of the classic Sonogashira is the potential for oxidative homo-coupling of the alkyne (Glaser coupling), catalyzed by the copper salt.[17] To avoid this, copper-free protocols have been developed, which typically require a stronger base and a more robust palladium/ligand system (e.g., Pd(OAc)₂/XPhos) to facilitate the reaction.[17][18]
Protocol: Copper-Cocatalyzed Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Tetrahydrofuran (THF) as solvent
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed tube
Procedure:
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask.
-
Evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed solvent (THF or Et₃N).
-
Add phenylacetylene via syringe, followed by the amine base (if using THF as the primary solvent, add 3-4 eq of Et₃N).
-
Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to afford the 4-(phenylethynyl)-substituted triazole.
Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[19][20] This is particularly relevant for constructing molecules with aniline and related motifs, which are common in pharmaceuticals.
Mechanistic Rationale and Component Selection
The mechanism is analogous to other palladium-catalyzed cross-couplings but involves an amine as the nucleophile.
Figure 4: Simplified Buchwald-Hartwig amination cycle.
-
Catalyst System: The choice of ligand is absolutely critical and substrate-dependent.[19] Highly effective systems often involve bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or specialized N-heterocyclic carbene (NHC) ligands.[21][22] A palladium complex with an expanded-ring NHC ligand, [(THP-Dipp)Pd(cinn)Cl], has been shown to be highly active for the amination of halo-1,2,3-triazoles.[21][22]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like LHMDS or K₃PO₄ can be used for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply (glovebox recommended for dispensing NaOtBu)
Procedure:
-
Inside a glovebox, add NaOtBu to an oven-dried reaction vial.
-
Add the 4-bromo-triazole, Pd₂(dba)₃, and RuPhos.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.
-
After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, and separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Other Key Transformations: Cyanation
The introduction of a nitrile (-CN) group provides a versatile synthetic handle that can be converted into a carboxylic acid, an amine, or a tetrazole ring. Palladium-catalyzed cyanation is the modern method of choice, avoiding the harsh conditions of the traditional Rosenmund-von Braun reaction.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a popular reagent as it is less acutely toxic and more stable than other cyanide sources.[23][24] Potassium hexacyanoferrate(II) is another less toxic alternative.[25]
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃) paired with a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a reliable system for this transformation.
Protocol: Palladium-Catalyzed Cyanation
Materials:
-
This compound (1.0 eq)
-
Zinc Cyanide [Zn(CN)₂] (0.6 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
dppf (5 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add the 4-bromo-triazole, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed DMF.
-
Heat the mixture to 120 °C for 12-18 hours. Monitor by LC-MS.
-
Cool the reaction and pour it into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Outlook
This compound is a robust and versatile platform for molecular diversification. The C-Br bond is readily functionalized using a suite of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate libraries of novel compounds with high yields and functional group tolerance. The protocols outlined in this guide provide validated starting points for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions, empowering drug discovery professionals to rapidly access new chemical matter built around the privileged 1,2,3-triazole core.
References
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Nayak, S. K., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583-4610. Available at: [Link]
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Bonacorso, H. G., et al. (2017). A successful one-pot three-step protocol for the synthesis of a new series of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. New Journal of Chemistry, 41(19), 10896-10907. Available at: [Link]
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Zhao, Y., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(22), 4224-4241. Available at: [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
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De Nino, A., et al. (2024). Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids. Molecules, 29(5), 1098. Available at: [Link]
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Glover, B., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(22), 4224-4241. Available at: [Link]
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Hofmann, J., et al. (2006). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1H-Benzotriazoles. European Journal of Organic Chemistry, 2006(14), 3231-3244. Available at: [Link]
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Campbell, A. D. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 91-113). Royal Society of Chemistry. Available at: [Link]
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Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1935. Available at: [Link]
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Bakherad, M., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(12), 4765-4768. Available at: [Link]
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Zhao, Y., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. ChemRxiv. Available at: [Link]
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Glover, B., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. University of Birmingham Research Portal. Available at: [Link]
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Stanetty, C., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(16), 4597-4635. Available at: [Link]
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Baklanov, M., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(22), 7794. Available at: [Link]
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Michelet, B., et al. (2001). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ChemInform, 32(44). Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
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Mondal, P., et al. (2014). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids a with PdNP@PPh2-SiO2 as catalyst. RSC Advances, 4(69), 36829-36835. Available at: [Link]
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Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. Available at: [Link]
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Dar'in, D., et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 18(21), 4044-4051. Available at: [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Verified this compound - Final Sale. (n.d.). Available at: [Link]
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Klöckner, U., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1629-1639. Available at: [Link]
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Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]
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Gaidau, C., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(9), 2329. Available at: [Link]
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El-Hiti, G. A., et al. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. HETEROCYCLES, 104(9), 1600-1610. Available at: [Link]
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Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega, 7(8), 7385–7393. Available at: [Link]
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The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
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Singh, R., & Singh, V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7326-7350. Available at: [Link]
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Mukherjee, S., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 146(43), 29141–29147. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Walter, M., et al. (2014). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 10, 2517–2524. Available at: [Link]
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Shastin, A. V. (n.d.). Chapter 1: Cyanation Reactions. Available at: [Link]
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Bittker, J. A., et al. (2010). Table 2, Cyanation of a Bromoisoxazole Model Compound. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available at: [Link]
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PubChem. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole. National Center for Biotechnology Information. Available at: [Link]
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Blackman, A. G., & Buckingham, D. A. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? Australian Journal of Chemistry, 52(7), 641-648. Available at: [Link]
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Akkurt, M., et al. (2008). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2389. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
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Application Notes & Protocols: Leveraging 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde for the Development of Novel Agrochemicals
Abstract
The 1,2,3-triazole nucleus is a well-established "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous commercial fungicides, herbicides, and insecticides.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for utilizing 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde , a versatile and commercially available building block, for the synthesis of diverse chemical libraries aimed at agrochemical discovery.[4][5][6] By leveraging the two distinct and chemically orthogonal reactive handles—the aldehyde at the C5 position and the bromine atom at the C4 position—researchers can rapidly generate novel molecular architectures with significant potential for biological activity.
This document outlines key synthetic transformations, including reductive amination, Wittig olefination, and Suzuki-Miyaura cross-coupling, providing the causal framework behind experimental choices and step-by-step, self-validating protocols for immediate laboratory implementation.
Caption: One-pot workflow for the synthesis of amine derivatives.
Protocol 1.1: One-Pot Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 mmol, 190 mg) in 1,2-dichloroethane (DCE, 10 mL), add the desired primary or secondary amine (1.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hemiaminal and iminium ion intermediates. [7][8]3. Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls any initial exotherm and ensures the reducing agent is present as the iminium ion forms.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amine product.
| Amine Input (Example) | Product Structure (Predicted) | Expected Yield Range | Key Analytical Marker (¹H NMR) |
| Aniline | 4-bromo-N-benzyl-1-methyl-1H-1,2,3-triazol-5-amine | 75-90% | Singlet ~4.5 ppm (CH₂) |
| Piperidine | 4-bromo-1-methyl-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole | 80-95% | Singlet ~3.6 ppm (CH₂) |
| 4-fluoroaniline | N-((4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methyl)-4-fluoroaniline | 70-85% | Singlet ~4.4 ppm (CH₂) |
Table 1: Representative data for reductive amination reactions.
Application Note 1.2: Wittig Reaction for C=C Bond Formation
Expertise & Rationale: The Wittig reaction provides an unparalleled method for the unambiguous synthesis of alkenes from aldehydes. [9]This transformation is critical for introducing vinyl-linked aromatic or aliphatic groups, which can serve as bioisosteres for other functionalities or provide a rigid scaffold to probe the topology of a biological target's active site. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. Protocol 1.2: Synthesis of Vinyl-Triazoles via Wittig Olefination
-
Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the desired phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a strong base such as n-butyllithium (n-BuLi, 1.2 mmol, 1.6 M solution in hexanes) dropwise. A distinct color change (typically to deep red or orange) indicates ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol, 190 mg) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired product.
Section 2: Functionalization via the C4-Bromo Substituent
The bromine atom on the triazole ring is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other unsaturated moieties.
Application Note 2.1: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds
Expertise & Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis. [10][11][12]Its application here allows for the direct linkage of diverse (hetero)aryl boronic acids to the C4 position of the triazole core. This strategy is central to building molecular complexity and is widely used in drug discovery to modulate properties like target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The reaction proceeds via a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [12]The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is often crucial for achieving high yields with heteroaromatic halides. [13]
Caption: A simplified representation of the Suzuki coupling cycle.
Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reagent Preparation: In a microwave vial or Schlenk flask, combine the this compound derivative (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg) or cesium carbonate (Cs₂CO₃).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 37 mg).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Reaction: Seal the vessel and heat the reaction to 80-100 °C for 2-12 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Boronic Acid Input | Product Structure (Predicted) | Expected Yield Range | Key Analytical Marker |
| Phenylboronic acid | 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | 80-95% | Disappearance of C-Br, new aromatic protons in ¹H NMR |
| Pyridin-3-ylboronic acid | 1-methyl-4-(pyridin-3-yl)-1H-1,2,3-triazole-5-carbaldehyde | 65-85% | New heteroaromatic protons in ¹H NMR |
| 4-methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1-methyl-1H-1,2,3-triazole-5-carbaldehyde | 85-98% | Singlet ~3.8 ppm (OCH₃) in ¹H NMR |
Table 2: Representative data for Suzuki-Miyaura coupling reactions.
Section 3: Integrated Synthetic Strategy
The true power of this scaffold lies in the sequential application of the described transformations. By combining reactions at the C5-aldehyde and the C4-bromo positions, a vast and structurally diverse library of compounds can be efficiently generated from a single starting material.
Caption: Sequential functionalization strategy for library synthesis.
Strategic Insight: The order of reactions should be chosen based on the compatibility of the functional groups being introduced. For instance, if an amine introduced via reductive amination contains functional groups that could interfere with the Suzuki coupling (e.g., other halides), it may be preferable to perform the Suzuki reaction first (Pathway A). Conversely, if the boronic acid is sensitive to the conditions of reductive amination, Pathway B would be the logical choice. This strategic planning is essential for the efficient construction of complex agrochemical candidates.
References
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1,2,3- triazole - boranes : stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical Communications (RSC Publishing).[Link]
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Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Oxford Academic.[Link]
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1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. PubMed.[Link]
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Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI.[Link]
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Click chemistry. Wikipedia.[Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.[Link]
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Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. Journal of Agricultural and Food Chemistry.[Link]
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Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. Journal of Agricultural and Food Chemistry.[Link]
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A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.[Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules.[Link]
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Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. ResearchGate.[Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.[Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
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Efficient Synthesis of Functionalized 1,2,3-Triazoles by Catalyst-Free 1,3-Dipolar Cycloaddition of Nitroalkenes with Sodium Azide. ResearchGate.[Link]
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Application Notes and Protocols for the Synthesis of Triazole-Based Antimicrobial Agents
Introduction: The Ascendancy of Triazoles in Antimicrobial Drug Discovery
The relentless evolution of drug-resistant pathogens constitutes a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1] Within the arsenal of medicinal chemistry, nitrogen-containing heterocyclic compounds have proven to be exceptionally fruitful scaffolds for drug design.[2][3] Among these, the triazole nucleus, a five-membered ring with three nitrogen atoms, has emerged as a "pharmacophore of interest" due to its remarkable versatility and broad spectrum of biological activities.[3][4]
Triazoles exist as two constitutional isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are cornerstone structures in a variety of clinically significant antimicrobial drugs, including the antifungal agents fluconazole and voriconazole.[4] The unique structural features of the triazole ring facilitate a range of non-covalent interactions with biological targets, such as enzymes and receptors, underpinning their potent antimicrobial effects.[4] Furthermore, the triazole moiety is metabolically stable and can enhance the solubility and pharmacokinetic profile of a drug candidate.[5]
This guide provides a comprehensive overview of the synthesis and evaluation of triazole-based antimicrobial agents, with a focus on robust and widely applicable synthetic methodologies. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested protocols, and outline the subsequent steps for assessing the antimicrobial efficacy of the synthesized compounds.
I. Synthetic Strategies for Triazole-Based Antimicrobial Agents
The construction of the triazole core is a pivotal step in the synthesis of these antimicrobial agents. The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring, which in turn influences the biological activity.
The Huisgen 1,3-Dipolar Cycloaddition: A Cornerstone of Triazole Synthesis
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile reaction for the synthesis of five-membered heterocycles, including triazoles.[6][7] This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (an organic azide) with a dipolarophile (an alkyne) to form a 1,2,3-triazole ring.[6][8] The uncatalyzed reaction often requires elevated temperatures and can lead to a mixture of regioisomers.[9] However, the advent of metal-catalyzed versions of this reaction has revolutionized the synthesis of 1,2,3-triazoles, offering high yields, regioselectivity, and mild reaction conditions.[5][9]
1.1.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a "click" reaction, a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10][11] This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles and is characterized by its remarkable efficiency and compatibility with a wide range of functional groups.[]
Mechanism of CuAAC: The reaction is initiated by the formation of a copper(I) acetylide intermediate.[13] This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, to afford the 1,4-disubstituted triazole product upon protonation.[14]
Caption: A simplified workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
1.1.2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[15][16] This complementary regioselectivity is a significant advantage in drug discovery, as it allows for the exploration of a different chemical space and structure-activity relationships.[15] A key feature of the RuAAC is its ability to utilize both terminal and internal alkynes, further expanding its synthetic utility.[17][18]
Mechanism of RuAAC: The proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[17] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[17]
Caption: A simplified workflow of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Synthesis of 1,2,4-Triazoles
While the Huisgen cycloaddition is the hallmark for 1,2,3-triazole synthesis, various methods exist for the construction of the 1,2,4-triazole ring system. These methods often involve the cyclization of precursors containing the requisite nitrogen and carbon atoms.[2] A common and effective strategy involves the reaction of hydrazones with a source of nitrogen, often under oxidative conditions.[2]
II. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of triazole-based antimicrobial agents.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Terminal alkyne (1.0 eq)
-
Organic azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent: t-Butanol/Water (1:1 mixture)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 eq), organic azide (1.0 eq), and a stir bar.
-
Add the t-butanol/water (1:1) solvent system to dissolve the reactants.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Causality Behind Experimental Choices:
-
Copper(II) sulfate and Sodium Ascorbate: Copper(II) is reduced in situ by sodium ascorbate to the catalytically active copper(I) species.[10] This avoids the need to handle potentially unstable Cu(I) salts.
-
t-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic azides and alkynes, while also being compatible with the aqueous solutions of the copper salt and reducing agent.[5]
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Alkyne (terminal or internal) (1.0 eq)
-
Organic azide (1.2 eq)
-
Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]) (0.02 eq)
-
Solvent: Toluene or DMF
-
Stir bar
-
Schlenk flask
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.02 eq) and the alkyne (1.0 eq).
-
Add the anhydrous solvent (toluene or DMF) and stir the mixture.
-
Add the organic azide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,5-disubstituted 1,2,3-triazole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Ruthenium catalysts can be sensitive to air and moisture, so an inert atmosphere is crucial to maintain catalytic activity.
-
Elevated Temperature: The RuAAC reaction often requires heating to proceed at a reasonable rate.[19]
-
Excess Azide: A slight excess of the azide is often used to ensure complete consumption of the alkyne.
In Situ Click Chemistry for Antimicrobial Discovery
A fascinating application of the azide-alkyne cycloaddition is in situ click chemistry, where a biological target, such as an enzyme or a ribosome, templates the formation of its own inhibitor from a mixture of azide and alkyne fragments.[20][21] This approach can accelerate the discovery of potent and selective antimicrobial agents.[22] The enzyme's active site brings the reactive fragments into close proximity and the correct orientation, catalyzing the triazole formation.[21]
Caption: Workflow for in situ click chemistry for antimicrobial discovery.
III. Antimicrobial Evaluation
Once the triazole derivatives have been synthesized and purified, their antimicrobial activity must be assessed. The Minimum Inhibitory Concentration (MIC) is the most common metric used to quantify the in vitro potency of an antimicrobial agent.[23][24]
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of MIC values for the synthesized triazole compounds against various bacterial strains.
Materials:
-
Synthesized triazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[25]
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[23]
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized triazole compounds in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: Perform two-fold serial dilutions of the triazole compounds in MHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[23]
-
Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[23] This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Triazole 1a | 4 | 8 | 16 |
| Triazole 1b | 2 | 4 | 8 |
| Triazole 2a | 16 | 32 | >64 |
| Triazole 2b | 8 | 16 | 32 |
| Ciprofloxacin | 0.25 | 0.06 | N/A |
| Fluconazole | N/A | N/A | 1 |
Note: The above data is hypothetical and for illustrative purposes only.
IV. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended scaffolds.[26][27] For instance, the introduction of electron-withdrawing groups, such as nitro groups, on a phenyl ring attached to the triazole can enhance antibacterial and antifungal activity.[27] The position of substituents also plays a critical role; for example, a para-substituted phenyl ring may be more active than a meta-substituted one.[27] SAR studies are crucial for the rational design and optimization of new triazole-based antimicrobial agents.[2][28]
V. Conclusion
The synthesis of triazole-based antimicrobial agents is a dynamic and highly promising area of research in the fight against infectious diseases. The robust and versatile synthetic methodologies, particularly the copper- and ruthenium-catalyzed azide-alkyne cycloadditions, provide medicinal chemists with powerful tools to generate diverse libraries of triazole derivatives. Subsequent evaluation of their antimicrobial activity through standardized protocols like MIC determination allows for the identification of lead compounds and the elucidation of critical structure-activity relationships. The continued exploration of the chemical space around the triazole scaffold, guided by the principles outlined in this guide, holds immense potential for the discovery of the next generation of antimicrobial drugs.
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Di Stefano, M. C., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. bioRxiv. [Link]
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Huisgen, R. (1968). Mechanism of 1,3-dipolar cycloadditions. Reply to the criticisms of the firestone group. The Journal of Organic Chemistry, 33(6), 2291-2297. [Link]
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Popiołek, Ł., & Biernasiuk, A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5860. [Link]
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Gür, M., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 1481-1490. [Link]
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Orlandini, E., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 6(10), 154. [Link]
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Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(13), 2533-2536. [Link]
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Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293-12307. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]
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van der Heijden, K. A., et al. (2020). The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – A European Journal, 26(40), 8683-8702. [Link]
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Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). [Link]
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Straub, B. F. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. ResearchGate. [Link]
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Lahiri, S., et al. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmaceutical and Chemical Sciences, 4(2), 467-472. [Link]
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Isaacs, L., & Wu, H. (2012). Ribosome-Templated Azide–Alkyne Cycloadditions Using Resistant Bacteria as Reaction Vessels: in Cellulo Click Chemistry. ACS Chemical Biology, 7(5), 842-849. [Link]
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ResearchGate. (n.d.). Chemical structures of some bioactive 1,2,4-triazole-based marketed drugs. [Link]
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Application Notes and Protocols for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the 1,2,3-triazole ring system has established itself as a "privileged" scaffold. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of novel therapeutics.[1][2] The 1,2,3-triazole moiety is a well-regarded bioisostere for amide bonds, offering improved pharmacokinetic profiles.[1] The introduction of strategic functionalization on this core structure opens up a vast chemical space for the development of potent and selective bioactive molecules.[3][4][5]
4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde emerges as a particularly valuable building block for several key reasons. Its structure, confirmed by CAS RN 1402465-82-0, combines three critical reactive sites:
-
The Aldehyde Group: A versatile handle for a plethora of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
-
The Bromo Substituent: An ideal anchor for modern cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
-
The 1,2,3-Triazole Core: Provides a stable, polar, and hydrogen-bond accepting framework, crucial for molecular recognition at biological targets.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its utilization in the synthesis of potential therapeutic agents.
Key Applications in Medicinal Chemistry
The unique trifunctional nature of this reagent allows for its application in the synthesis of a wide array of molecular architectures targeting various disease areas.
Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6][7][8] The aldehyde functionality of our title compound can be leveraged to construct heterocyclic systems, such as pyrimidines and pyrazoles, which are common cores of many kinase inhibitors.[6] The bromo-triazole moiety can then be further functionalized to occupy specific pockets within the kinase active site, enhancing potency and selectivity.
Conceptual Workflow for Kinase Inhibitor Synthesis
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromo-Triazoles
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving bromo-triazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling experiments. Here, we will delve into the nuances of this powerful C-C bond-forming reaction, offering practical troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common problems encountered during the Suzuki coupling of bromo-triazoles. Each issue is presented in a question-and-answer format to provide clear and actionable solutions.
Issue 1: Low to No Product Yield
Q1: I am not observing any significant formation of my desired coupled product. What are the most likely causes and how can I address them?
A1: Low or no yield in a Suzuki coupling with a bromo-triazole is a common issue that can often be traced back to a few critical factors:
-
Inactive Catalyst System: The combination of the palladium source and the ligand is paramount for an efficient reaction. Bromo-triazoles, being heteroaryl halides, can sometimes be challenging substrates.
-
Recommendation: A systematic screening of catalysts and ligands is the first step. For electron-deficient or sterically hindered bromo-triazoles, consider using electron-rich and bulky phosphine ligands such as Buchwald's SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][2] N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes) have also shown great efficacy, particularly in preventing catalyst decomposition.[3][4]
-
-
Suboptimal Base: The base is crucial for the activation of the boronic acid/ester and facilitating the transmetalation step.[3][5] The choice of base can dramatically impact the reaction outcome.
-
Recommendation: If you are using a weaker base like Na₂CO₃ or K₂CO₃ with limited success, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] The solubility and strength of the base are key; for instance, K₃PO₄ often requires a small amount of water to be effective in anhydrous organic solvents.[2]
-
-
Inappropriate Solvent: The solvent influences the solubility of all reaction components and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3][6] Sometimes, a biphasic system (e.g., toluene/water or dioxane/water) can be beneficial, especially for improving the solubility of the inorganic base.[3][7] Ensure your solvent is thoroughly degassed to prevent oxidative degradation of the catalyst.[8]
-
Issue 2: Significant Formation of Side Products
Q2: My reaction is messy, with significant peaks corresponding to protodeboronation and/or protodehalogenation. How can I suppress these side reactions?
A2: The formation of arene from the boronic acid (protodeboronation) and the corresponding de-brominated triazole (protodehalogenation) are two of the most common side reactions in Suzuki couplings.
-
Addressing Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[9] It is often promoted by prolonged reaction times, high temperatures, and the presence of water.
-
Recommendation:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[10][11]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. Lowering the temperature may also help, though it could slow down the desired coupling.
-
Anhydrous Conditions: While some water can be beneficial for certain bases, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be a solution.[12]
-
-
-
Minimizing Protodehalogenation: This side reaction results in the formation of the de-brominated triazole. It can occur when the transmetalation step is slow, allowing for competing pathways.
-
Recommendation:
-
Enhance Transmetalation: A more effective base or a more electron-rich ligand can accelerate the transmetalation step, outcompeting the dehalogenation pathway.[10]
-
Choice of Palladium Precatalyst: Some palladium sources might be more prone to promoting dehalogenation. For instance, Pd/C can sometimes lead to hydrogenation/dehalogenation. Using well-defined precatalysts can offer better control.
-
-
Issue 3: Catalyst Decomposition
Q3: My reaction mixture turns black, and the reaction stalls. I suspect catalyst decomposition. What can I do to prevent this?
A3: The formation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) species aggregates into an inactive form.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst throughout the catalytic cycle.
-
Recommendation: Bulky and electron-donating ligands, such as Buchwald ligands or N-heterocyclic carbenes (NHCs), are excellent at stabilizing the Pd(0) center and preventing aggregation.[2][3] NHCs, in particular, are known for their strong σ-donating ability, which forms robust palladium complexes.[3][4]
-
-
Reaction Conditions: High temperatures and the presence of oxygen can accelerate catalyst decomposition.
-
Recommendation:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[8]
-
Temperature Control: Avoid excessive heating. If a high temperature is necessary for the oxidative addition, try to keep the reaction time as short as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand combination is a good starting point for bromo-triazoles?
A1: For a general starting point, a combination of Pd₂(dba)₃ as the palladium source with a bulky, electron-rich phosphine ligand like SPhos or XPhos is a robust choice.[1] Alternatively, using a pre-formed catalyst such as Pd(dppf)Cl₂ can also be very effective for heteroaryl couplings.[13][14]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the sensitivity of your substrates and the reactivity of the coupling partners. A good starting point is K₂CO₃ or K₃PO₄.[1][3] If your substrate has base-sensitive functional groups, a milder base like KF might be necessary.[5] It is often beneficial to screen a few different bases to find the optimal one for your specific system.
Q3: What is the optimal reaction temperature?
A3: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[8] However, the optimal temperature will depend on the reactivity of your specific bromo-triazole and boronic acid partner. It's advisable to start around 80-90 °C and adjust as needed based on reaction monitoring.
Q4: Should I use a boronic acid or a boronic ester?
A4: While boronic acids are widely used, they can be prone to decomposition.[10] For challenging couplings or when protodeboronation is an issue, using a more stable boronic ester, such as a pinacol ester, is highly recommended.[10][11]
Experimental Protocols
Standard Protocol for Suzuki Coupling of a Bromo-triazole
-
To a dry reaction vial equipped with a magnetic stir bar, add the bromo-triazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in degassed solvent.
-
Add the degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M) to the reaction vial containing the solids.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Data Summary
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective Pd(0) precursors. |
| Ligand | SPhos, XPhos, IPr, IMes | Bulky, electron-rich ligands stabilize the catalyst and promote oxidative addition.[1][3][4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strength and solubility are key for activating the boronic acid.[1][3] |
| Solvent | Dioxane, Toluene, THF, DMF | Aprotic polar solvents are generally effective; biphasic systems can aid base solubility.[3][6][7] |
| Boron Source | Pinacol or MIDA esters | More stable towards protodeboronation than boronic acids.[10][11] |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability. |
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. (2026, January 19). The Matter Blotter. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(17), 3805–3807.
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 20, 2026, from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). The Journal of Organic Chemistry, 84(18), 12013-12025.
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. (2022).
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 20, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 20, 2026, from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved January 20, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimization of the Suzuki-Miyaura coupling and triazole isomerization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). RSC Advances, 11(13), 7434-7445.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). Organometallics. Retrieved January 20, 2026, from [Link]
-
Suzuki proto-dehalogenation problem. (2024, October 7). Reddit. Retrieved January 20, 2026, from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved January 20, 2026, from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. aspuru.substack.com [aspuru.substack.com]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-1-Methyl-1H-1,2,3-Triazole-5-Carbaldehyde and Its Derivatives
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde and its structural analogs. These heterocyclic aldehydes are valuable building blocks in medicinal chemistry and materials science.[1] However, their purification can present unique challenges due to their specific chemical properties. This document provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to streamline your purification workflows.
Section 1: Foundational Knowledge & Purity Assessment (FAQs)
This section addresses preliminary questions regarding the compound's properties and the common impurities and analytical methods associated with it.
Q1: What are the key physicochemical properties of this compound that influence purification?
Understanding the molecule's inherent properties is the first step to designing a robust purification strategy. The key characteristics are summarized below.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₄H₄BrN₃O | Provides the elemental composition. |
| Molecular Weight | ~190.0 g/mol [1] | A relatively small molecule, which can be volatile under high vacuum. |
| Structure | Aromatic triazole ring with bromo and aldehyde substituents. | The triazole ring and aldehyde group make the molecule polar. The bromine atom adds hydrophobicity. This balance of polarity is key for chromatographic separation. |
| Polarity | Moderately polar. | Suitable for normal-phase chromatography on silica gel. The polarity allows for good separation from non-polar impurities using hexane/ethyl acetate solvent systems. |
| Stability | Generally stable, but the aldehyde group is susceptible to oxidation.[2] | Store under an inert atmosphere at 2-8°C to prevent oxidation to the corresponding carboxylic acid.[1] Avoid prolonged exposure to air and strong oxidizing agents during workup and purification. |
Q2: What are the most common impurities encountered during the synthesis of this compound and its derivatives?
Identifying potential impurities is crucial for selecting the right purification method. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the triazole ring or the aldehyde group.
-
Over-Oxidized Product: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, especially if the reaction or workup is exposed to air for extended periods. This is a common impurity in many aldehyde purifications.[2]
-
Isomeric Byproducts: In some triazole syntheses, particularly those involving cycloadditions, regioisomers can form, which may have very similar polarities, making separation difficult.[3]
-
Solvent Residues: Residual high-boiling solvents like DMF or DMSO from the reaction mixture.
-
Debrominated Species: Depending on the reaction conditions (e.g., use of certain catalysts or bases), the bromine atom may be reductively cleaved.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A multi-faceted approach to purity analysis is always recommended for ensuring the quality of your compound.
| Technique | Purpose & Key Insights |
| Thin-Layer Chromatography (TLC) | Primary Tool for Reaction Monitoring & Method Development. Used to determine the optimal eluent for column chromatography and to quickly assess the complexity of the crude mixture. An ideal Rf value for column separation is typically between 0.3 and 0.4.[3] |
| ¹H NMR Spectroscopy | Structural Confirmation & Purity Assessment. Confirms the presence of the aldehyde proton (typically δ 9.5-10.5 ppm), the N-methyl group (δ ~4.0 ppm), and the absence of impurity signals. Integration can provide a quantitative measure of purity against a known standard. |
| LC-MS | Purity Confirmation & Mass Verification. Provides a highly sensitive assessment of purity (as % area under the curve) and confirms the molecular weight of the product (m/z = 191 [M+H]⁺ for the parent compound).[4] It is excellent for detecting trace-level impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Analysis. When coupled with a UV or DAD detector, HPLC is the gold standard for determining the precise purity of the final compound. It offers superior resolution compared to column chromatography for separating closely related impurities.[5] |
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography is the most common and effective method for purifying this compound and its derivatives.[6][7] The following guide addresses frequent issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | 1. Inappropriate Solvent System: The polarity difference between your eluent and your compounds is not optimal. 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel. 3. Improper Column Packing: The silica gel bed has cracks or channels, leading to uneven solvent flow. | 1. Optimize Eluent via TLC: Test various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes). Aim for a ΔRf > 0.1 between your product and the major impurities. 2. Reduce Load: Do not load more than 5% of the silica gel weight with your crude product.[6] 3. Repack the Column: Ensure a homogenous, well-settled slurry pack without any air bubbles. |
| Product Elutes with the Solvent Front (Rf ≈ 1) | The eluent system is too polar. | Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane). For example, switch from 50% EtOAc/Hexane to 20% EtOAc/Hexane.[6] |
| Product Does Not Elute from the Column | The eluent system is not polar enough to displace the compound from the silica gel. | Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution from low to high polarity is often effective. If the product is still retained, adding a small amount (~1%) of methanol to the eluent can help.[3] |
| Streaking/Tailing of Spots on TLC or Broad Peaks on Column | 1. Compound is Acidic: The aldehyde may have partially oxidized to the carboxylic acid, which interacts strongly with the acidic silica gel. 2. Strong Interaction with Silica: The triazole nitrogens may be interacting with the silica surface. | 1. Add a Modifier: Add a small amount (0.1-1%) of acetic acid to the eluent to suppress the ionization of the acidic impurity, making it elute more cleanly.[8] 2. Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) or using neutral alumina as the stationary phase. |
| Suspected On-Column Decomposition | The aldehyde or another functional group in a derivative is unstable on the acidic silica gel surface. | Test for Stability: Spot the crude material on a TLC plate and let it sit in the open air for an hour. Run the TLC to see if new spots (degradation products) appear. If so, consider using a less acidic stationary phase like neutral alumina or an alternative purification method like recrystallization or bisulfite extraction.[3] |
Workflow for Column Chromatography Optimization
The following diagram illustrates a systematic approach to developing a column chromatography purification method.
Caption: A logical workflow for optimizing column chromatography.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. It is particularly useful if a suitable single or binary solvent system can be found.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | 1. Solution is Too Supersaturated: The compound comes out of solution too quickly. 2. Melting Point is Lower than Solution Temperature: The compound's melting point is below the boiling point of the solvent. 3. Presence of Impurities: Impurities can depress the melting point and inhibit crystal lattice formation. | 1. Slow Down Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Avoid placing a hot solution directly into an ice bath. 2. Use a Lower-Boiling Solvent: Select a solvent or solvent pair with a lower boiling point. 3. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then attempt to cool again slowly. |
| No Crystal Formation Upon Cooling | 1. Solution is Not Saturated: Too much solvent was used. 2. Compound is Highly Soluble: The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound. 3. Change Solvent System: Use a solvent in which the compound is less soluble, or use a binary solvent system (one solvent in which it is soluble, one in which it is not).[9] |
| Poor Recovery of Product | 1. Compound has Significant Solubility in Cold Solvent. 2. Too Many Transfers: Material is lost during transfers between flasks. 3. Premature Crystallization: Crystals formed during a hot filtration step. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. 2. Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice bath before filtration to maximize precipitation. 3. Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crashing out. |
Common Recrystallization Solvent Systems
Finding the right solvent is often a matter of trial and error. Here are common systems suitable for moderately polar compounds.[8][9]
| Solvent System | Characteristics |
| Ethanol / Water | Good for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate / Hexanes | A very common and effective system. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |
| Acetone / Hexanes | Similar to EtOAc/Hexanes, works well for many compounds.[9] |
| Dichloromethane / Hexanes | Good for compounds that are highly soluble in chlorinated solvents. |
| Toluene | Can be effective for aromatic compounds that crystallize well. |
Section 4: Special Case: Purification via Bisulfite Adduct Formation
The aldehyde functionality provides a unique chemical handle for purification. Aldehydes react reversibly with sodium bisulfite to form water-soluble adducts, allowing for separation from non-aldehyde impurities via extraction.[10][11]
Q: When should I consider using bisulfite extraction for purification?
This method is ideal when:
-
The primary impurities are non-aldehydic and have similar polarity to your product, making chromatography difficult.
-
Your aldehyde product is sensitive to silica gel and decomposes on the column.
-
You need to remove a significant amount of an oxidized carboxylic acid impurity.
Protocol: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir the biphasic mixture vigorously for several hours. A white precipitate of the adduct may form.[10]
-
Extraction: Separate the aqueous layer containing the water-soluble bisulfite adduct. Wash the organic layer with more water to ensure all the adduct is extracted. The organic layer now contains the non-aldehydic impurities and can be discarded.
-
Regeneration of Aldehyde: To the combined aqueous layers, add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) and stir. The adduct will decompose, regenerating the pure aldehyde.[11] This should be done in a fume hood as SO₂ gas may be released.[10]
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer using an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Chemical Workflow for Bisulfite Purification
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
References
- BenchChem. (2025). Technical Support Center: Purification of 1-(6-Bromohexyl)-1,2,4-triazole.
- BenchChem. (2025). Technical Support Center: Purification of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.
-
Glowacka, I. E., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Verified Chemicals. (2025). Verified this compound.
-
Pace, J. L., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Yuchuan, L. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Retrieved from [Link]
- CymitQuimica. (n.d.). This compound.
- BLDpharm. (n.d.). 1402465-82-0|this compound.
-
Reddit. (2015). Purifying aldehydes?. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
- ChemicalBook. (n.d.). 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis.
-
Musella, S., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]
-
Van der Eycken, E. V., et al. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Retrieved from [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Triazoles
Welcome to the technical support center for the synthesis of substituted triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during triazole synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your reactions.
Introduction to Triazole Synthesis & Common Hurdles
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to the advent of "click chemistry." The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high efficiency and broad functional group tolerance.[1][2][][4] However, like any chemical transformation, it is not without its potential pitfalls. Side reactions can lead to low yields, complex purification challenges, and sometimes, unexpected product formation.[5][6] This guide will address these issues head-on, providing you with the expertise to troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section is dedicated to resolving specific problems you may encounter in the lab. We will explore the root causes of these issues and provide actionable, step-by-step solutions.
Problem 1: Low or No Product Yield
One of the most frequent frustrations in triazole synthesis is a significantly lower-than-expected yield of the desired product.[5][7][8] This can often be traced back to several key factors.
Question: My CuAAC reaction is giving me a very low yield, and I'm mostly recovering my starting materials. What's going wrong?
Answer: This is a classic symptom of a stalled or inefficient catalytic cycle. Here’s a systematic approach to diagnosing and fixing the problem:
1. Catalyst Inactivation or Insufficiency: The Cu(I) catalyst is the heart of the CuAAC reaction, and its health is paramount.
-
Oxidation of Cu(I) to Cu(II): The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Ensure your reaction is properly deoxygenated by bubbling an inert gas (argon or nitrogen) through your solvent prior to adding the catalyst. The use of a reducing agent, most commonly sodium ascorbate, is crucial for regenerating Cu(I) from any Cu(II) that forms.[2] It's also important to use freshly prepared sodium ascorbate solutions, as old solutions can be ineffective.[5]
-
-
Insufficient Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), some less reactive substrates may require a higher catalyst loading.
-
Solution: Incrementally increase the copper catalyst loading to 10 mol%.[5]
-
2. Reagent Integrity: The quality of your starting materials is critical.
-
Azide Instability: Organic azides can be unstable, especially those with a low carbon-to-nitrogen ratio.[9][10][11][12] Decomposition can occur with exposure to heat, light, or certain metals.[10][11]
-
Alkyne Quality: Ensure your alkyne is pure and free from any potential catalyst poisons.
3. Reaction Conditions: The environment in which the reaction takes place plays a significant role.
-
Solvent Choice: The solvent must fully dissolve all reactants to ensure an efficient reaction. For polar, water-soluble substrates, aqueous solvent mixtures (e.g., t-BuOH/water, DMSO/water) are common.[7]
-
Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.1-1.5 equivalents) of the more readily available reagent can help drive the reaction to completion.[7]
Experimental Protocol: A Standard CuAAC Reaction
-
To a reaction vessel, add the azide (1.0 eq) and the alkyne (1.1 eq).
-
Add the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in deoxygenated water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deoxygenated water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Problem 2: Formation of Unwanted Byproducts
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can complicate purification and reduce the yield of your desired triazole.
Question: I'm observing a significant amount of a byproduct that I suspect is from the homo-coupling of my alkyne. How can I prevent this?
Answer: The copper-catalyzed homo-coupling of terminal alkynes, often referred to as the Glaser coupling, is a well-known side reaction in CuAAC.[13][14] This occurs when two alkyne molecules couple to form a diyne.
Mechanism Overview: Desired CuAAC vs. Alkyne Homo-coupling
Caption: Fig. 1: Competing reaction pathways in CuAAC.
Strategies to Minimize Homo-coupling:
-
Use of Ligands: The addition of a copper-chelating ligand is one of the most effective ways to suppress homo-coupling. Ligands stabilize the Cu(I) oxidation state and can prevent the formation of the copper-acetylide intermediates that lead to dimerization.[15][16][17]
-
Strictly Anaerobic Conditions: The homo-coupling reaction is an oxidative process that often requires oxygen.
-
Solution: Meticulous deoxygenation of your reaction mixture and maintaining an inert atmosphere throughout the reaction can significantly reduce the formation of the diyne byproduct.
-
-
Sufficient Reducing Agent: Ensuring an adequate amount of sodium ascorbate is present helps to keep the copper in its +1 oxidation state, which is less prone to promoting the oxidative homo-coupling.[2]
Question: My reaction is producing a mixture of regioisomers. Why is this happening and how can I get the desired isomer?
Answer: The formation of regioisomers is a common issue when the cycloaddition is not properly controlled.
-
Thermal Huisgen Cycloaddition: The uncatalyzed reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, typically requires high temperatures and often yields a mixture of 1,4- and 1,5-disubstituted triazoles.[1][4][20][21]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted triazole regioisomer.[2][21][22] This method is also effective for internal alkynes, which are generally unreactive in CuAAC.[20][21][22]
Regioselectivity in Triazole Synthesis
Caption: Fig. 2: Catalyst control of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is a Dimroth rearrangement and should I be concerned about it?
A1: The Dimroth rearrangement is an isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange positions.[23][24] This typically occurs with 5-amino-1,2,3-triazoles and can be promoted by heat or acidic/basic conditions.[23][25][26] For most standard CuAAC reactions, this is not a common side reaction. However, if your triazole product has a structure susceptible to this rearrangement and you are performing subsequent reactions under harsh conditions, it is a possibility to be aware of.[24][25][26]
Q2: My triazole product is difficult to purify. What are some effective purification strategies?
A2: Purification of triazoles can sometimes be challenging due to their polarity and potential to chelate with residual copper catalyst.[27][28]
-
Removal of Copper: The residual copper catalyst is a common impurity.
-
Aqueous Workup with Ammonia: Washing the crude product with an aqueous ammonia solution can help to complex and remove copper salts.
-
EDTA Wash: A wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) can also be effective at sequestering copper ions.[28]
-
Filtration through Silica Gel: A simple plug of silica gel can often retain a significant amount of the copper catalyst.
-
-
Chromatography: Standard silica gel column chromatography is the most common method for purifying triazoles. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.[27]
-
Precipitation: In cases of low solubility, precipitating the product from the reaction mixture, followed by washing with a solvent in which the impurities are soluble, can be a useful purification technique.[27]
Q3: How can I be sure my azide starting material is stable?
A3: The stability of organic azides is a critical safety and experimental consideration. A general rule of thumb is to consider the ratio of heavy atoms (carbon and oxygen) to nitrogen atoms.[9][10][12]
| (NC + NO) / NN Ratio | Stability and Handling Recommendations |
| ≥ 3 | Generally considered stable enough for isolation and storage.[9][10] |
| > 1 and < 3 | Can be isolated but should be handled with care, stored at low temperatures, and used promptly.[10][12] |
| < 1 | Should not be isolated. These are typically generated and used in situ.[10][12] |
Additionally, the "Rule of Six" suggests that having at least six carbon atoms per energetic group (like an azide) provides sufficient dilution to render the compound relatively safe to handle.[11] Azides should never be handled with metal spatulas, as this can lead to the formation of highly sensitive heavy metal azides.[11][12]
Q4: Can the choice of copper salt and ligand affect the outcome of my reaction?
A4: Yes, absolutely.
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common and inexpensive precatalyst, used in conjunction with a reducing agent.[2] Copper(I) salts like CuI or CuBr can also be used directly, but may be less stable. Using CuI is sometimes not recommended as the iodide ion can interfere with the catalytic cycle.[18]
-
Ligands: As discussed earlier, ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[15][16][17] The choice of ligand depends on the solvent system. THPTA is ideal for aqueous reactions, while TBTA is more suited for organic solvents. The ligand-to-copper ratio can also be optimized; while a 1:1 ratio can be effective, an excess of some ligands can be inhibitory.[17]
References
- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions - PubMed. (n.d.).
- troubleshooting low yield in m-PEG10-azide click chemistry reactions - Benchchem. (n.d.).
- Overcoming low solubility of triazole derivatives in organic synthesis - Benchchem. (n.d.).
- A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant - RSC Publishing. (n.d.).
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (n.d.).
- Azide - Wikipedia. (n.d.).
- Technical Support Center: Optimizing Azide Decomposition Reactions - Benchchem. (n.d.).
- How to prevent byproduct formation in large-scale synthesis of dithiobis triazoles - Benchchem. (n.d.).
- A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC - NIH. (n.d.).
- Azide Compounds - Environmental Health and Safety. (n.d.).
- Safe Handling of Azides - University of Pittsburgh. (n.d.).
- Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.).
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.).
- Dimroth rearrangement - Wikipedia. (n.d.).
- What are the steric effects in Triazole reactions? - Blog. (n.d.).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. (n.d.).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (n.d.).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.).
- (PDF) Ruthenium‐Catalyzed Azide‐Selenoalkyne Cycloadditions: A Combined Synthetic–Computational Study into Reaction Scope, Mechanism, and Origins of Regioselectivity - ResearchGate. (n.d.).
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (n.d.).
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. (n.d.).
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. (n.d.).
- The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry. (n.d.).
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - MDPI. (n.d.).
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). (n.d.).
- Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.).
-
Dimroth rearrangement-based synthesis of novel derivatives of[13][27]selenazolo[5,4-e][7][13][20]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture - PubMed. (n.d.). Retrieved from
- A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes | Request PDF - ResearchGate. (n.d.).
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC - NIH. (n.d.).
- Low yields in Click rxn : r/OrganicChemistry - Reddit. (n.d.).
- Recyclable Cu/C3N4 composite catalysed homo- and cross-coupling of terminal alkynes under mild conditions - Green Chemistry (RSC Publishing). (n.d.).
- Click Reaction Looking Weird? : r/Chempros - Reddit. (n.d.).
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. (n.d.).
- Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons | Request PDF - ResearchGate. (n.d.).
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- US4269987A - Purification of triazoles - Google Patents. (n.d.).
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes - Lumiprobe. (n.d.).
- Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry - Beilstein Journals. (n.d.).
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation - BOC Sciences. (n.d.).
- How can I increase the yield of my click reaction - ResearchGate. (n.d.).
- Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.).
- Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. (n.d.).
- Synthesis of 5-halogenated 1,2,3-triazoles Under Stoichiometric Cu(I)-mediated Azide-Alkyne Cycloaddition (CuAAC or 'Click Chemistry') - PubMed. (n.d.).
- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - MDPI. (n.d.).
- Copper(I)-Catalyzed Interrupted Click Reaction: Synthesis of Diverse 5-Hetero-Functionalized Triazoles | Request PDF - ResearchGate. (n.d.).
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- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve yields in reactions involving 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. As Senior Application Scientists, we have compiled this resource to blend technical accuracy with practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and reactive sites of this compound?
Answer: this compound (MW: 190.0 g/mol , CAS: 1402465-82-0) is a versatile heterocyclic building block with two primary reactive sites.[1][2]
-
C4-Bromo Group: The bromine atom attached to the triazole ring is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the 1,2,3-triazole ring facilitates these transformations.[3][4]
-
C5-Carbaldehyde Group: The aldehyde functional group is a classic electrophile. It readily participates in nucleophilic additions and related reactions, such as reductive amination, Wittig olefination, and condensation reactions to form imines or Schiff bases.[5][6]
Understanding the interplay and selective reactivity of these two sites is crucial for successful multi-step synthesis.
Q2: What are the recommended storage conditions for this reagent?
Answer: To ensure long-term stability and purity, the compound should be stored in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C.[1] Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially with prolonged exposure to air. Maintaining a dry, cool, and inert environment minimizes degradation and ensures consistent experimental results.
Q3: My compound appears discolored. Is it still usable?
Answer: Discoloration (e.g., a yellow or brown tint) may indicate impurity formation, likely due to oxidation of the aldehyde or other degradation pathways. Before use, we recommend assessing the purity via TLC, LC-MS, or ¹H NMR. If minor impurities are detected, purification by column chromatography (e.g., using a hexane/ethyl acetate solvent system) may be necessary to achieve optimal reaction outcomes.[7]
Troubleshooting Guide: C-Br Bond Functionalization
The C-Br bond on the electron-deficient triazole ring is primed for substitution. However, achieving high yields requires careful optimization.
Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but my yield is consistently below 30%. What are the likely causes and how can I improve it?
Answer: Low yields in Suzuki couplings with heteroaromatic halides are a common challenge. The issue often stems from catalyst deactivation, suboptimal base or solvent selection, or side reactions like protodeboronation of the boronic acid.[8][9]
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] A failure in any step can halt the reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
| Parameter | Standard Condition (Low Yield) | Recommended Optimization | Rationale |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) | Bulky, electron-rich ligands accelerate the oxidative addition step, which can be sluggish for electron-deficient heteroaryl halides, and stabilize the Pd(0) species.[9] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often required to activate the boronic acid for efficient transmetalation. Use finely powdered base to maximize surface area.[9][11] |
| Solvent | THF, DMF | Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | Aprotic solvents mixed with a small amount of water often provide the best balance of solubility and reactivity.[8] Oxygen must be rigorously excluded to prevent catalyst oxidation and boronic acid homocoupling.[10] |
| Temperature | 80 °C | 90-110 °C | A moderate increase in temperature can overcome activation energy barriers, but excessive heat may lead to decomposition. Monitor reaction progress closely. |
Scenario 2: Failure of Nucleophilic Aromatic Substitution (SNAr)
Question: I'm trying to displace the bromine with a nitrogen nucleophile (e.g., a secondary amine), but I only recover starting material. What's wrong?
Answer: While the triazole ring is electron-withdrawing, a successful SNAr reaction is highly dependent on the nucleophile's strength and the reaction conditions, particularly solvent and temperature.[12][13] The mechanism proceeds via a resonance-stabilized anionic intermediate (Meisenheimer complex), and its formation is often the rate-determining step.[13]
-
Increase Nucleophile Strength/Concentration: If using a neutral amine, consider adding a non-nucleophilic base (e.g., DBU, DIPEA) to deprotonate it in situ or switch to a pre-formed amide salt (e.g., sodium or lithium amide) if compatible with other functional groups. Using a higher concentration of the nucleophile (2-3 equivalents) can also drive the reaction forward.
-
Solvent Choice is Critical: The choice of solvent must stabilize the charged Meisenheimer complex. Polar aprotic solvents are ideal.
| Solvent | Recommendation | Rationale |
| THF, Toluene | Avoid for SNAr | Non-polar; fails to stabilize the charged intermediate. |
| DMSO, DMF, NMP | Highly Recommended | High polarity and aprotic nature effectively stabilize the Meisenheimer complex, accelerating the reaction.[14] |
-
Elevate the Temperature: SNAr reactions often require significant thermal energy. If no reaction occurs at room temperature or 60 °C, cautiously increase the temperature to 100-150 °C. Use a sealed vessel if the solvent's boiling point is a concern.
Troubleshooting Guide: Aldehyde Group Reactions
The aldehyde group is highly versatile but can be prone to side reactions or low conversion if conditions are not optimized.
Scenario 3: Low Conversion in Reductive Amination
Question: My reductive amination with a primary amine is stalling, and I see significant amounts of the intermediate imine by LC-MS. How can I drive the reaction to completion?
Answer: Reductive amination is a two-step process: (1) formation of an imine/enamine intermediate, and (2) reduction to the final amine. The bottleneck is often a slow or incomplete imine formation, which is a reversible equilibrium reaction.
Caption: Logical flow of reductive amination and key optimization points.
-
Water Removal: The formation of the imine releases one equivalent of water. According to Le Châtelier's principle, removing this water will shift the equilibrium toward the imine, making more substrate available for reduction.
-
Action: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 4 Å molecular sieves to the reaction mixture.[3]
-
-
pH Control: Imine formation is typically acid-catalyzed. However, too much acid will protonate the starting amine, rendering it non-nucleophilic.
-
Action: Use a catalytic amount of a weak acid, such as acetic acid (AcOH), to facilitate imine formation without passivating the amine.
-
-
Choice of Reducing Agent: Use a mild and selective reducing agent that will not reduce the starting aldehyde but will efficiently reduce the imine.
-
Action: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations as it is less basic and more selective for imines over aldehydes.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for coupling this compound with an arylboronic acid.[9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting aldehyde.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
Protocol 2: One-Pot Reductive Amination
This protocol outlines a general procedure for the reductive amination of the title compound with a primary or secondary amine.[6]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.1 equiv.), and anhydrous dichloromethane (DCM) or dichloroethane (DCE) (to 0.1-0.2 M).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 equiv.). If the reaction is sluggish, add 4 Å molecular sieves. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to control any effervescence.
-
Reaction: Continue stirring at room temperature for 4-16 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel.
References
- Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Retrieved from Oriental Journal of Chemistry website.
- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- BenchChem. (n.d.). Troubleshooting guide for low reactivity of bromomethyl triazoles.
- National Institutes of Health. (2021).
- BenchChem. (n.d.). Verified this compound - Final Sale.
- Frontiers in Chemistry. (2022).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ACS Publications. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
- CymitQuimica. (n.d.). This compound.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- PubMed Central. (2022).
- National Institutes of Health. (2008). 4-[(E)-4-Bromobenzylideneamino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione.
- MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
- National Institutes of Health. (2022).
- Chemistry Steps. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2025). 16.
Sources
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- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[(E)-4-Bromobenzylideneamino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Scale-Up of Triazole Synthesis
Welcome to the technical support center for the scale-up of triazole synthesis. This resource is designed for researchers, chemists, and process development professionals to provide practical, field-tested guidance on overcoming the common challenges encountered when transitioning triazole synthesis from the laboratory bench to larger-scale production. Our approach is rooted in a deep understanding of reaction mechanisms and a commitment to robust, safe, and efficient processes.
Part 1: Frequently Asked Questions (FAQs) - Core Challenges in Triazole Scale-Up
This section addresses the most common high-level challenges encountered during the scale-up of triazole synthesis, particularly focusing on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Q1: We are observing a significant drop in yield and an increase in reaction time upon moving from a 1 L to a 100 L reactor for our CuAAC reaction. What are the likely causes?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, slowing down the reaction rate and promoting side reactions.
-
Mixing & Mass Transfer: The efficiency of stirring does not scale linearly with volume. What appears as vigorous mixing in a round-bottom flask can be inadequate in a large, baffled reactor. This can lead to poor distribution of the catalyst and reactants, hindering the reaction rate.
-
Heat Transfer: Exothermic reactions, like many "click" reactions, can be difficult to control at scale. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat. This can lead to temperature gradients, promoting the formation of impurities and, in worst-case scenarios, a thermal runaway. For instance, the decomposition of organic azides is highly exothermic and can be initiated at elevated temperatures.
Q2: Our final product is contaminated with residual copper, and we are struggling to meet the stringent regulatory limits for our API. What are the best strategies for copper removal at scale?
Residual copper is a critical concern, especially in pharmaceutical applications, due to its cytotoxicity. The choice of removal strategy depends on the nature of your triazole product and the process solvents.
-
Catalyst System Selection: The solubility and reactivity of the copper catalyst play a significant role. Using a heterogeneous catalyst system (e.g., copper on a solid support) can simplify removal through filtration.
-
Post-Reaction Scavenging: Several methods can be employed post-reaction:
-
Chelating Agents: Treatment with agents like ethylenediaminetetraacetic acid (EDTA) or other chelators can form water-soluble copper complexes that can be extracted.
-
Solid-Supported Scavengers: Passing the reaction mixture through a column packed with a solid-supported scavenger (e.g., functionalized silica or resins with thiol or amine groups) is a highly effective and scalable method.
-
Activated Carbon: In some cases, treatment with activated carbon can effectively adsorb residual copper.
-
Q3: We are using sodium ascorbate as a reducing agent in our CuAAC reaction, but we are seeing inconsistent reaction profiles and the formation of impurities. Why might this be happening?
While sodium ascorbate is a common and effective reducing agent, its stability and dosage are crucial at scale.
-
Oxygen Sensitivity: Ascorbate can be readily oxidized by atmospheric oxygen, especially in the presence of copper ions. This can lead to the depletion of the reducing agent and the formation of dehydroascorbic acid and other byproducts, which can complicate purification. Ensure your reactor is properly inerted with nitrogen or argon.
-
Stoichiometry and Dosing: The stoichiometry of sodium ascorbate to the copper catalyst is critical. An excess can lead to its own set of impurities, while an insufficient amount will result in poor catalytic turnover. A controlled addition strategy, rather than a single upfront charge, can often maintain the optimal concentration of the active Cu(I) species throughout the reaction.
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section provides a more granular, problem-and-solution approach to specific issues you might encounter during your scale-up experiments.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Explanations |
| Reaction stalls before completion | 1. Catalyst deactivation (oxidation of Cu(I) to Cu(II)).2. Insufficient reducing agent.3. Poor mass transfer limiting reactant contact. | 1. Inert the reaction: Purge the reactor and solvents with an inert gas (N₂ or Ar) to minimize oxygen exposure.2. Staged addition of reducing agent: Add the sodium ascorbate in portions or via a syringe pump to maintain a consistent level of the active Cu(I) catalyst.3. Improve agitation: Increase the stirrer speed and consider the use of baffles in the reactor to improve mixing and ensure homogeneity. |
| Formation of a dark-colored, insoluble precipitate | 1. Formation of copper acetylide complexes.2. Polymerization of the alkyne. | 1. Use a stabilizing ligand: The addition of a ligand, such as TBTA (tris(benzyltriazolylmethyl)amine), can stabilize the Cu(I) catalyst and prevent the formation of insoluble copper acetylides.2. Control temperature: Avoid excessive temperatures that could promote alkyne polymerization. |
| Inconsistent batch-to-batch reaction times | 1. Variability in raw material quality (e.g., purity of azide or alkyne, presence of inhibitors).2. Inconsistent inerting of the reactor.3. Differences in operator procedure. | 1. Raw material QC: Implement stringent quality control checks on all incoming raw materials.2. Standardize inerting procedure: Develop and adhere to a strict SOP for reactor inerting.3. Detailed batch records: Ensure detailed and consistent recording of all process parameters for each batch to identify any procedural deviations. |
| Difficulties with product isolation/crystallization | 1. Presence of soluble copper complexes.2. Formation of closely-related impurities.3. Unreacted starting materials. | 1. Effective copper removal: Implement a robust copper scavenging step prior to crystallization (see FAQ Q2).2. Optimize crystallization solvent: Screen a range of anti-solvents and solvent mixtures to improve selectivity for the desired product.3. Reaction optimization: Re-evaluate the reaction stoichiometry and conditions to drive the reaction to completion and minimize side products. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Scalable Copper Removal using a Thiol-Functionalized Resin
This protocol outlines a general procedure for removing residual copper from a triazole product stream in an organic solvent.
Objective: To reduce residual copper levels to <10 ppm.
Materials:
-
Crude triazole product solution in an organic solvent (e.g., ethyl acetate, toluene).
-
Thiol-functionalized silica gel or polymer resin.
-
Filter apparatus suitable for the intended scale.
Procedure:
-
Slurry Preparation: In a separate vessel, create a slurry of the thiol-functionalized resin in the same solvent as the product stream (approximately 10 parts solvent to 1 part resin by weight).
-
Addition to Product Stream: Add the prepared slurry to the vessel containing the crude triazole solution.
-
Agitation: Stir the mixture at a moderate speed at room temperature. The required contact time will depend on the initial copper concentration and the specific resin used (typically 2-4 hours).
-
Monitoring: Periodically take samples of the liquid phase and analyze for copper content using a suitable analytical method (e.g., ICP-MS or AAS).
-
Filtration: Once the copper level is within the desired specification, filter the mixture to remove the resin.
-
Washing: Wash the resin cake with a fresh portion of the solvent to recover any entrained product.
-
Downstream Processing: The filtrate, now low in copper, can be taken forward for crystallization or other purification steps.
Workflow Diagram: Troubleshooting Incomplete CuAAC Reaction at Scale
Caption: A logical workflow for diagnosing and resolving stalled CuAAC reactions at scale.
Part 4: Safety Considerations in Scale-Up
Q4: What are the primary safety hazards associated with the scale-up of azide-alkyne cycloadditions?
The most significant hazard is the thermal instability of organic azides.
-
Thermal Runaway: The decomposition of organic azides is highly exothermic and can be explosive, especially at elevated temperatures or in high concentrations. It is imperative to have a thorough understanding of the thermal properties of your specific azide.
-
Azide Handling: Low molecular weight azides can be particularly hazardous. Whenever possible, it is best to generate the azide in situ and use it directly in the next step without isolation.
-
Process Safety Studies: Before any large-scale synthesis, a comprehensive safety assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), should be performed to determine the onset of decomposition temperature and the heat of reaction. This data is crucial for designing an adequate cooling system and emergency relief venting.
Diagram: Hierarchy of Safety Controls for Azide Chemistry
Caption: Hierarchy of safety controls for managing risks in azide chemistry scale-up.
References
-
Organic Process Research & Development: Development of a Safe and Scalable Process for the Synthesis of a 1,2,3-Triazole Derivative via a Copper-Catalyzed Azide–Alkyne Cycloaddition. [Link]
Technical Support Center: Troubleshooting the Wittig Reaction with Heterocyclic Aldehydes
Welcome to the technical support center for navigating the complexities of the Wittig reaction with heterocyclic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this crucial olefination reaction. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies tailored to the unique chemical nature of heterocyclic systems.
Structure of This Guide
This resource is structured as a series of frequently asked questions (FAQs) that directly address common experimental failures and observations. Each section provides a causal explanation for the problem and offers detailed, actionable protocols for remediation.
Core Topics Covered:
-
Fundamental Challenges: Why are heterocyclic aldehydes prone to issues in Wittig reactions?
-
Troubleshooting Low to No Yield: Addressing common causes of reaction failure.
-
Managing Side Reactions: Identifying and mitigating unwanted chemical transformations.
-
Stereoselectivity Control: Guidance on achieving the desired E/Z isomer.
-
The Persistent Problem of Triphenylphosphine Oxide (TPPO): Effective removal strategies.
-
When to Consider Alternatives: A look at the Horner-Wadsworth-Emmons (HWE) reaction.
FAQs and Troubleshooting Guides
Q1: My Wittig reaction with a heterocyclic aldehyde is giving very low or no yield. What are the likely causes?
Low to nonexistent yields in Wittig reactions with heterocyclic aldehydes can often be traced back to the electronic properties of the heterocycle, the stability of the ylide, or the choice of base.
Causality-Driven Explanation:
Heterocyclic aldehydes can be more challenging substrates than their simple aromatic or aliphatic counterparts for several reasons:
-
Reduced Electrophilicity: Electron-rich heterocycles (e.g., furan, pyrrole) can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards the phosphorus ylide.[1]
-
Side Reactions with the Heterocycle: The heteroatom itself or acidic protons on the ring can introduce pathways for side reactions. For instance, the nitrogen atom in pyridine can be susceptible to N-alkylation or N-oxide formation.[2][3][4] Pyrroles, with their acidic N-H proton, can be deprotonated by the strong bases used to generate the ylide, complicating the reaction.[1]
-
Aldehyde Instability: Some heterocyclic aldehydes are prone to polymerization or decomposition under the strongly basic conditions of the Wittig reaction.[5][6]
Troubleshooting Protocol:
-
Assess Reagent Quality: Ensure the phosphonium salt is of high purity (>98%) and dry. Impurities can interfere with ylide formation and subsequent reactions.[7] The aldehyde should also be pure and free of any corresponding carboxylic acid, which would be quenched by the ylide.
-
Optimize Ylide Formation:
-
For non-stabilized ylides (from simple alkyl phosphonium salts), use a strong, non-nucleophilic base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[8][9][10] The reaction is typically performed in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
For stabilized ylides (with an electron-withdrawing group like an ester or ketone), a milder base such as sodium ethoxide or even potassium carbonate may suffice.[5]
-
-
Consider the Order of Addition: In some cases, particularly with unstable ylides, it can be beneficial to generate the ylide in the presence of the aldehyde. This is achieved by adding the base to a mixture of the phosphonium salt and the aldehyde.[11]
-
Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the consumption of the starting aldehyde. If the aldehyde is not being consumed, it points to a problem with ylide formation or reactivity.
Q2: I'm observing unexpected side products in my Wittig reaction with a pyridine-based aldehyde. What could be happening?
Pyridine-containing substrates are notorious for their unique reactivity. The nitrogen atom can act as both a base and a nucleophile, leading to several potential side reactions.
Causality-Driven Explanation:
-
N-Alkylation: If there is any unreacted alkyl halide from the phosphonium salt synthesis, the pyridine nitrogen can be alkylated.
-
N-Oxide Formation: While less common under standard Wittig conditions, the pyridine nitrogen can be oxidized, especially if the reaction is exposed to air for extended periods. More relevant is the potential for reductive alkylation of pyridine N-oxides if they are present as impurities or formed in situ.[4]
-
Reaction at the Ring: In some cases, dearomatization of the pyridine ring can occur, leading to the formation of 4-alkylated pyridines through a Wittig olefination-rearomatization sequence.[2][3][12]
Troubleshooting Protocol:
-
Ensure Complete Phosphonium Salt Formation: When preparing the phosphonium salt, ensure the reaction with the alkyl halide goes to completion to minimize any residual alkylating agent.
-
Maintain an Inert Atmosphere: To prevent oxidation, conduct the reaction under a nitrogen or argon atmosphere.
-
Protect the Nitrogen: If side reactions involving the pyridine nitrogen are persistent, consider a protection strategy. For example, the formation of a transient N-triazinylpyridinium salt has been used to direct reactivity.[3][12]
Q3: My Wittig reaction with a furan- or pyrrole-based aldehyde is failing. What specific issues should I consider?
Electron-rich five-membered heterocycles like furan and pyrrole present their own set of challenges.
Causality-Driven Explanation:
-
Furan Aldehydes (e.g., Furan-2-carboxaldehyde): These aldehydes can be susceptible to polymerization under strongly basic or acidic conditions. The electron-rich nature of the furan ring can also decrease the aldehyde's reactivity.
-
Pyrrole Aldehydes (e.g., Pyrrole-2-carboxaldehyde): The primary issue with pyrrole aldehydes is the presence of the acidic N-H proton. Strong bases used to generate the ylide will preferentially deprotonate the pyrrole nitrogen, consuming the base and forming the pyrrole anion, which is unreactive in the desired Wittig pathway. Furthermore, electron-donating groups on the pyrrole ring can increase the reactivity of the resulting alkene, potentially leading to decomposition.[1]
Troubleshooting Protocol:
-
For Furan Aldehydes:
-
Use milder reaction conditions where possible. If using a stabilized ylide, a weaker base may be effective.
-
Consider an intramolecular Wittig approach if applicable, as this can sometimes proceed under milder conditions.[13]
-
-
For Pyrrole Aldehydes:
-
Protect the N-H group: This is often the most effective solution. Common protecting groups for pyrroles include tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (Bn). The choice of protecting group will depend on the overall synthetic strategy and its stability to the Wittig conditions. Tosyl-protected pyrrole aldehydes have been shown to undergo successful Wittig olefination.[1]
-
Use Excess Base: If protection is not feasible, using a sufficient excess of the strong base to deprotonate both the phosphonium salt and the pyrrole N-H may allow the reaction to proceed, although this can be less efficient.
-
Q4: How can I control the stereoselectivity (E vs. Z) of my Wittig reaction with a heterocyclic aldehyde?
The stereochemical outcome of a Wittig reaction is primarily determined by the nature of the phosphorus ylide.
Causality-Driven Explanation:
-
Non-stabilized Ylides: These ylides (where the group attached to the ylidic carbon is an alkyl group) are highly reactive and typically lead to the formation of the Z-alkene (cis) as the major product under lithium-salt-free conditions.[5][6][14]
-
Stabilized Ylides: These ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and generally yield the E-alkene (trans) as the major product due to thermodynamic control.[5][6][14]
-
Semi-stabilized Ylides: Ylides stabilized by an aryl group often give mixtures of E and Z isomers.[6]
-
Influence of Lithium Salts: The presence of lithium salts can disrupt the stereoselectivity of reactions with non-stabilized ylides, leading to increased amounts of the E-alkene.[6][14] This is because lithium can coordinate to the betaine intermediate, allowing for equilibration to the more thermodynamically stable trans-intermediate.
Troubleshooting Protocol:
| Desired Isomer | Ylide Type | Recommended Conditions |
| Z-alkene | Non-stabilized | Use salt-free conditions. Employ bases like KHMDS or NaHMDS in THF. |
| E-alkene | Stabilized | Use standard conditions (e.g., NaOEt in EtOH). |
| E-alkene | Non-stabilized | Employ the Schlosser modification, which involves deprotonation of the betaine intermediate with a strong base at low temperature to favor the more stable trans-intermediate.[6] |
Diagram: Wittig Reaction Stereoselectivity Pathway
Caption: Control of stereoselectivity in Wittig reactions.
Q5: The purification of my heterocyclic alkene is complicated by the presence of triphenylphosphine oxide (TPPO). How can I effectively remove it?
The removal of the triphenylphosphine oxide (TPPO) byproduct is a classic challenge in Wittig reactions, especially when the desired product is polar, making separation by standard chromatography difficult.
Causality-Driven Explanation:
TPPO is a crystalline, relatively non-polar solid, but its polarity is sufficient to cause it to co-elute with many polar products on silica gel. Its removal is therefore a critical step in the workup procedure.
Troubleshooting Protocol:
-
Crystallization/Precipitation:
-
If the desired alkene is soluble in non-polar solvents like hexane or diethyl ether, TPPO can often be precipitated out by concentrating the reaction mixture and triturating with these solvents.
-
For more polar products, a useful technique is the precipitation of TPPO as a complex with metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol to the crude reaction mixture can precipitate a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[15][16][17][18] This method is compatible with many functional groups, including some nitrogen heterocycles.[15]
-
-
Chromatography Modifications:
-
If column chromatography is necessary, using a solvent system with a small amount of a polar solvent can sometimes improve separation.
-
A common trick is to add a small amount of a tertiary amine (e.g., triethylamine) to the eluent, which can help to reduce tailing of both the product and TPPO on silica gel.
-
-
Alternative Workup:
-
Converting TPPO to a water-soluble derivative can facilitate its removal by aqueous extraction. However, these methods often require additional reaction steps.
-
Q6: I've tried troubleshooting my Wittig reaction with a heterocyclic aldehyde, but the yield is still poor. When should I consider an alternative reaction like the Horner-Wadsworth-Emmons (HWE)?
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction and is often the preferred method for the synthesis of E-alkenes from stabilized ylides.
Causality-Driven Explanation:
The HWE reaction utilizes a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. There are several key advantages over the traditional Wittig reaction:
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react with less reactive aldehydes and even some ketones.[19][20]
-
Ease of Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can typically be removed by a simple aqueous workup, thus avoiding the problematic TPPO separation.[21]
-
Stereoselectivity: The HWE reaction almost exclusively produces the E-alkene, providing excellent stereocontrol.[19][20][21]
When to Switch to the HWE Reaction:
-
When the desired product is the E-alkene.
-
When the heterocyclic aldehyde is sterically hindered or electronically deactivated.
-
When purification issues with TPPO are intractable.
-
When using base-sensitive substrates, as the Masamune-Roush modification of the HWE reaction can be performed under milder conditions.[20]
Diagram: Wittig vs. HWE Decision Workflow
Caption: Decision workflow for choosing between Wittig and HWE reactions.
References
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Sources
- 1. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | NSF Public Access Repository [par.nsf.gov]
- 13. Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates [organic-chemistry.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Workup [chem.rochester.edu]
- 18. echemi.com [echemi.com]
- 19. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 20. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 21. grokipedia.com [grokipedia.com]
Technical Support Center: Workup & Troubleshooting for Reactions Involving 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Welcome to the technical support guide for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS RN: 1402465-82-0).[1][2] This versatile intermediate is a cornerstone in medicinal chemistry and materials science, valued for its unique trifecta of reactive sites: a nucleophilically-susceptible aldehyde, a C-Br bond primed for cross-coupling, and a stable 1,2,3-triazole core.
However, this very reactivity profile presents distinct challenges during reaction workup and purification. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively. We will move from foundational knowledge to a standard workflow, and then into a detailed troubleshooting guide in a direct question-and-answer format.
Part 1: Foundational Knowledge
Before initiating a workup, a clear understanding of the substrate's properties is critical. The compound's polarity and stability dictate the optimal choices for solvents, pH, and purification techniques.
Physicochemical Properties & Handling
| Property | Value | Source |
| Molecular Formula | C₄H₄BrN₃O | [1][3] |
| Molecular Weight | 190.0 g/mol | [1][2] |
| CAS Number | 1402465-82-0 | [1][2][4][5] |
| Appearance | Typically an off-white to yellow solid | - |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
The recommendation for refrigerated storage under an inert atmosphere suggests a potential sensitivity to oxidation (at the aldehyde) or long-term degradation.[1]
Reactivity Profile: Implications for Workup
-
Aldehyde Group : This is the most reactive site for common derivatizations (e.g., reductive amination, Wittig reactions). It is susceptible to oxidation to a carboxylic acid, especially in the presence of air and base. It can also form hydrates or acetals, which can complicate analysis and purification.
-
C-Br Bond : While relatively stable, this bond can be cleaved under strongly reductive conditions or participate in metal-catalyzed reactions. This creates the possibility of debrominated byproducts.
-
1,2,3-Triazole Ring : The triazole ring is a robust aromatic heterocycle, generally stable to a wide range of acidic and basic conditions.[6] However, extremely harsh conditions could lead to ring cleavage. It contributes significantly to the molecule's polarity.
Part 2: Standard Aqueous Workup Workflow
A standard workup is designed to separate the desired organic product from inorganic salts, water-soluble reagents, and catalysts.[7] The following is a generalized procedure adaptable to many reaction types.
General Liquid-Liquid Extraction Protocol
-
Step 1: Quench the Reaction : Cool the reaction mixture to room temperature (or 0 °C if exothermic). Cautiously add a quenching solution (e.g., water, saturated aq. NH₄Cl) to neutralize reactive reagents.
-
Step 2: Dilute with Solvent : Add an appropriate, water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Step 3: Phase Separation : Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate.
-
Step 4: Aqueous Wash : Drain the aqueous layer. Wash the organic layer sequentially with appropriate aqueous solutions (e.g., water, brine). Brine (saturated aq. NaCl) helps to break emulsions and reduce the solubility of the organic product in the aqueous phase.
-
Step 5: Dry the Organic Layer : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Step 6: Isolate Crude Product : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.[7]
-
Step 7: Purify : Assess the purity of the crude material by TLC or LC-MS and purify accordingly, typically via flash column chromatography.
Caption: Standard workflow for aqueous workup.
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the workup of reactions involving this compound.
Q1: My crude yield is very low. I suspect the product is being lost in the aqueous washes. How can I improve its recovery?
Answer: This is a frequent issue owing to the polarity of the triazole-aldehyde scaffold. The nitrogen atoms and the aldehyde oxygen can engage in hydrogen bonding, increasing water solubility.
-
Expert Analysis: The choice of extraction solvent is paramount. While diethyl ether is common, its polarity may be insufficient for this molecule. Ethyl acetate (EtOAc) or Dichloromethane (DCM) are superior choices.
-
Troubleshooting Steps:
-
Solvent Selection: Use EtOAc or DCM for all extractions.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer 2-3 times with fresh portions of the organic solvent.[8] Combine all organic layers.
-
"Salting Out": Always perform a final wash of the organic layer with brine. This decreases the solubility of your organic compound in the aqueous phase, driving it into the organic layer.
-
pH Control: Avoid highly basic washes (pH > 9) if possible. While the triazole ring is stable, a basic wash can convert some impurities (like an over-oxidized carboxylic acid) into their highly water-soluble carboxylate salts, which might form an ionic interaction with your polar product and pull it into the aqueous layer.
-
Q2: I'm struggling with a persistent emulsion during the extraction process. How can I break it?
Answer: Emulsions are colloidal suspensions of one liquid in another and are common when reaction mixtures contain surfactants, fine particulates, or when the densities of the organic and aqueous phases are too similar.
-
Expert Analysis: Emulsions stabilize the interface between the two liquid phases, preventing clear separation. The goal is to disrupt this stable interface.
-
Troubleshooting Steps (in order of application):
-
Patience & Brine: Add a significant amount of brine to the separatory funnel, swirl gently (do not shake), and let it stand for 10-30 minutes. This increases the ionic strength of the aqueous phase, often forcing separation.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine particles that may be stabilizing the emulsion.
-
Add More Solvent: Diluting with more of your organic extraction solvent can sometimes resolve the issue.
-
Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.
-
Q3: My TLC shows a major side product that I suspect is the debrominated analog. Why did this happen and can I remove it?
Answer: Unintentional debromination can occur if the reaction conditions are inadvertently reductive.
-
Expert Analysis: Reagents like n-BuLi, certain Grignard reagents, or catalytic hydrogenation (e.g., H₂/Pd) used for other purposes can reduce the C-Br bond.
-
Troubleshooting Steps:
-
Prevention: Scrutinize your reaction protocol. If using a strong base or reductant, consider if a milder alternative exists. Protect the C-Br bond if necessary, although this adds synthetic steps.
-
Removal: Separating the brominated and debrominated compounds is challenging due to their similar polarities.
-
Flash Column Chromatography: This is your best option. Use a high-resolution column and a shallow solvent gradient (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 25%). The bromo-compound is slightly less polar and should elute first.
-
Recrystallization: If the crude product is solid, recrystallization might work if the side product is present in a small enough quantity to remain in the mother liquor.
-
-
Q4: How do I efficiently remove copper salts or triphenylphosphine oxide (TPPO) from my crude product?
Answer: These are common byproducts from Cu-catalyzed reactions (like click chemistry) and reactions involving phosphines (like Wittig or Mitsunobu), respectively.[9][10]
-
Expert Analysis: The key is to exploit the unique chemical properties of the impurity. Copper(I/II) ions are excellent Lewis acids that can be chelated, while TPPO has low solubility in nonpolar solvents.
-
Specific Workup Protocols:
-
For Copper Salts: During the workup, wash the organic layer 2-3 times with a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] The ammonia complexes with the copper ions, forming a deep blue [Cu(NH₃)₄]²⁺ complex that is highly soluble in the aqueous layer and is easily removed.
-
For Triphenylphosphine Oxide (TPPO):
-
After removing the reaction solvent, add a minimal amount of a polar solvent (like DCM or EtOAc) to dissolve your product.
-
Add a large volume of a nonpolar solvent like hexane or pentane. The highly polar TPPO will often precipitate as a white solid.
-
Filter the mixture through a short plug of silica gel, washing with the same mixed solvent system. Your desired product should elute while the TPPO remains adsorbed on the silica.[9]
-
-
Caption: Decision tree for selecting a workup strategy.
References
- BenchChem. (2025). addressing regioselectivity issues in triazole synthesis. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). Verified this compound - Final Sale. BenchChem.
- Cooperative Organic Chemistry Student Labor
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- CymitQuimica. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- BLDpharm. (n.d.). 1402465-82-0|this compound.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- nsj prayoglife. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.).
- PubChemLite. (n.d.). This compound (C4H4BrN3O).
- MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
- Wikipedia. (n.d.). 1,2,3-Triazole.
- National Institutes of Health (NIH). (2022).
- Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction.
- ResearchGate. (2025). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
Sources
- 1. qcc.edu [qcc.edu]
- 2. This compound [cymitquimica.com]
- 3. PubChemLite - this compound (C4H4BrN3O) [pubchemlite.lcsb.uni.lu]
- 4. 1402465-82-0|this compound|BLD Pharm [bldpharm.com]
- 5. prayoglife.com [prayoglife.com]
- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Catalyst Selection and Functionalization of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Welcome to the technical support guide for the functionalization of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS 1402465-82-0)[1][2]. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis and modification of this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of catalyst selection and reaction optimization for various cross-coupling reactions.
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, and the ability to selectively functionalize the C4-position of this particular derivative opens up a vast chemical space for novel compound synthesis[3][4]. However, the electronic properties of the triazole ring, combined with the presence of a reactive aldehyde group, present unique challenges. This guide provides a structured approach to overcoming these challenges, ensuring reproducible and high-yielding transformations.
Logical Workflow for Catalyst & Reaction Selection
Before initiating any experiment, a logical approach to selecting the reaction type and catalyst system is crucial. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a cross-coupling reaction and catalyst system.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of this compound in a question-and-answer format.
Q1: My cross-coupling reaction shows low or no conversion. What are the likely causes?
A1: This is a common issue that can stem from several factors. Systematically investigate the following:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or is decomposing.
-
Cause: The palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂) was not properly reduced to Pd(0), or the active catalyst is unstable under the reaction conditions.
-
Solution: Use a modern, air-stable precatalyst like a palladacycle (e.g., G3/G4 precatalysts) or an NHC-Pd complex (e.g., PEPPSI-type).[5] These ensure efficient and reliable generation of the active Pd(0) species. If using a Pd(II) source, consider adding an extra equivalent of phosphine ligand to aid reduction and stabilize the resulting Pd(0) complex.[5]
-
-
Reagent Purity: Impurities can poison the catalyst.
-
Cause: Starting materials, particularly the coupling partner (e.g., boronic acid, amine), may contain impurities. Bulk bases can degrade over time.
-
Solution: Assess the purity of your reagents. Recrystallize solid starting materials or distill liquid ones. Ensure bases like NaOtBu or K₂CO₃ are fresh and have been stored in a desiccator.[5]
-
-
Insufficient Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Cause: Residual oxygen in the solvent and reaction vessel.
-
Solution: Thoroughly degas your solvent using a "freeze-pump-thaw" cycle (at least three times) or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Assemble your reaction under a positive pressure of inert gas.
-
-
Incorrect Base/Solvent Combination: The choice of base and solvent is critical and interdependent.
-
Cause: The base may be too weak to facilitate the catalytic cycle (e.g., transmetalation) or may be insoluble in the chosen solvent.
-
Solution: For Suzuki reactions, a common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water.[6] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LHMDS in an ethereal solvent (dioxane, THF, CPME) is typically required.[7]
-
Q2: I'm observing significant formation of a debrominated side product (1-methyl-1H-1,2,3-triazole-5-carbaldehyde). How can I prevent this?
A2: Dehalogenation (specifically, protodebromination) is a known side reaction in palladium-catalyzed couplings, especially with electron-rich or sterically hindered substrates.
-
Cause: This side reaction can be promoted by certain palladium-hydride species that form during the catalytic cycle. It can be more pronounced under harsh conditions or with certain catalyst systems.
-
Solution:
-
Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize this pathway.
-
Ligand Choice: Select ligands that favor reductive elimination over competing side reactions. Bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands often provide faster coupling rates, which can outcompete the dehalogenation pathway.
-
Additive Use (Heck Reaction): In Heck reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to suppress dehalogenation.[8]
-
Q3: My Suzuki reaction is plagued by homocoupling of the boronic acid. What's going wrong?
A3: Homocoupling (Glaser-type coupling) of boronic acids to form a biaryl species is a frequent side reaction.
-
Cause: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by using a Pd(II) source that is not efficiently reduced to Pd(0).[9]
-
Solution:
-
Rigorous Degassing: As with catalyst deactivation, ensure the reaction is completely free of oxygen.
-
Use a 1:1 Stoichiometry (or slight excess of boronic acid): While a slight excess (1.1-1.5 eq) of the boronic acid is common to drive the reaction to completion, a large excess can favor homocoupling.
-
Catalyst Choice: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a precatalyst that cleanly generates Pd(0).
-
Base Selection: Ensure the base is strong enough to promote the Suzuki cycle but not so strong that it degrades the boronic acid. K₃PO₄ is often a good choice.
-
Q4: The aldehyde group on my triazole seems to be reacting. How can I protect it or use compatible conditions?
A4: The aldehyde is an electrophilic functional group that can be sensitive to certain nucleophiles or basic conditions.
-
Cause: Strong bases or nucleophilic coupling partners (like primary amines in Buchwald-Hartwig reactions) can potentially react with the aldehyde.
-
Solution:
-
Condition Selection: For many standard cross-coupling reactions (Suzuki, Sonogashira, Heck), the aldehyde is often tolerated. Use the mildest effective conditions (e.g., moderate temperature, carefully chosen base).
-
Protecting Group Strategy: If side reactions are unavoidable, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst). This group is stable to most cross-coupling conditions and can be easily removed post-functionalization via acidic hydrolysis.
-
Order of Operations: Consider if it's possible to introduce the aldehyde group after the cross-coupling step. For example, functionalizing a corresponding triazole-5-carboxylic acid or alcohol and then oxidizing it to the aldehyde in the final step.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand should I choose as a starting point for my specific reaction?
A1: The optimal choice depends on the reaction type. Here is a table of recommended starting points based on established literature for similar heterocyclic systems.
| Reaction Type | Recommended Pd Source | Recommended Ligand | Common Base(s) | Solvent(s) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | dppf or PPh₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/EtOH/H₂O |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ (with CuI cocatalyst) | Et₃N, DIPEA | THF, DMF |
| Buchwald-Hartwig | (THP-Dipp)Pd(cinn)Cl or G3-Palladacycle | Expanded-Ring NHC or Biarylphosphine (e.g., RuPhos) | NaOtBu, LHMDS | Dioxane, Toluene |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Rationale:
-
For Suzuki reactions , ferrocene-based ligands like dppf are robust and versatile.[10] For simpler substrates, traditional Pd(PPh₃)₄ is often sufficient.[6]
-
For Sonogashira couplings , the classic Pd/Cu system is a reliable start.[11][12] For challenging substrates, bulky, electron-rich phosphine ligands (like XPhos) used in copper-free protocols can be highly effective.[13]
-
For Buchwald-Hartwig aminations , the C-N bond formation is often the most challenging step. Modern catalyst systems using bulky, electron-rich ligands (either N-heterocyclic carbenes or biarylphosphines) are essential for high yields and broad substrate scope.[14][15][16]
-
For Heck reactions , simple Pd(OAc)₂/phosphine systems are often effective, but phosphine-free systems can also be employed.[17][18]
Q2: What is the general mechanism for these cross-coupling reactions?
A2: Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is essential to understand for troubleshooting.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazole, forming a Pd(II) complex.
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck): The functional group to be added is transferred to the palladium center (from a boronic acid or copper acetylide) or the alkene coordinates and inserts. This step is often base-mediated.
-
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Q3: Can I run these reactions in "green" solvents like water?
A3: Yes, significant progress has been made in developing aqueous cross-coupling methodologies. A general method for the Suzuki-Miyaura coupling of 4- and 5-halo-1,2,3-triazoles in water has been reported, utilizing an expanded-ring N-heterocyclic carbene palladium complex.[19] Similarly, copper-free Sonogashira reactions can often be performed in aqueous media.[20] These methods often require specific water-soluble ligands or surfactants and can be an excellent way to improve the environmental profile of your synthesis.
Experimental Protocols
The following protocols are provided as robust starting points for the functionalization of This compound (1) . Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 1 with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1 (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent and Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) to achieve a substrate concentration of ~0.1 M. Seal the vial and degas the mixture by sparging with argon for 15-20 minutes.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
This protocol describes the coupling of 1 with a terminal alkyne using a copper-free method, which can be beneficial given the coordinating nature of the triazole ring.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1 (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a bulky phosphine ligand such as XPhos (0.06 eq).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent and Substrates: Add anhydrous, degassed DMF. Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS. The reaction should be kept under a positive pressure of argon.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the C-N coupling of 1 with a primary or secondary amine.
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried reaction vial. Add the chosen palladacycle precatalyst (e.g., RuPhos-Pd-G3, 0.02 eq) and 1 (1.0 eq).
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane. Finally, add the amine coupling partner (1.2 eq).
-
Reaction: Seal the vial and remove it from the glovebox. Heat in an oil bath at 100-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.
References
-
Bonacorso, H. G., et al. (2017). A novel one-pot protocol for the synthesis of 4-(1H-pyrazol-4-yl)-1H-1,2,3-triazoles via a sequential Sonogashira coupling/desilylation/CuAAC reaction. RSC Advances. Available at: [Link]
-
MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]
-
MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]
-
Hartwig, J. F., & Buchwald, S. L. (2006). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Orru, R. V. A., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
PubMed. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Available at: [Link]
-
BCD Group. (n.d.). Verified this compound. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
National Institutes of Health. (n.d.). Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. Available at: [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]
-
ResearchGate. (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
National Institutes of Health. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Available at: [Link]
-
Sciforum. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
ACS Publications. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C4H4BrN3O). Available at: [Link]
-
NSJ Prayoglife. (n.d.). This compound. Available at: [Link]
-
ACS Publications. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]
-
National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Available at: [Link]
Sources
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- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,3-Triazole-5-Carbaldehyde Derivatives
For researchers, medicinal chemists, and drug development professionals, the 1,2,3-triazole scaffold represents a privileged structure in the quest for novel therapeutic agents. Its synthetic accessibility via "click chemistry" and its ability to engage in various biological interactions make it a focal point of modern medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from the 1,2,3-triazole-5-carbaldehyde core, with a particular focus on the potential of the 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde scaffold. While direct biological data for derivatives of this specific 5-carbaldehyde is emerging, we can infer significant potential by examining closely related structures and their reported activities. This guide will objectively compare the performance of various triazole-based compounds, supported by available experimental data, to illuminate promising avenues for future research and development.
The 1,2,3-Triazole-5-Carbaldehyde Scaffold: A Versatile Starting Point
The 1,2,3-triazole-5-carbaldehyde core is a valuable starting material for the synthesis of a diverse array of derivatives. The aldehyde functional group is readily transformed into various other functionalities, such as Schiff bases, hydrazones, and chalcones, each with the potential for distinct biological activities. The commercial availability of precursors like this compound further enhances the accessibility of this scaffold for research purposes.[1][2][3][4]
A key synthetic route to 1-substituted-1H-1,2,3-triazole-5-carbaldehydes involves the formylation of the corresponding 1-substituted-1H-1,2,3-triazole. For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole can be reacted with ethyl formate and butyllithium to yield 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde, which can then be oxidized to the corresponding carboxylic acid. This highlights a feasible pathway to obtain the aldehyde for further derivatization.
Comparative Biological Activities of Triazole Aldehyde Derivatives
While specific experimental data for this compound derivatives are limited in the current literature, a comparative analysis of derivatives from isomeric triazole aldehydes provides a strong foundation for predicting their potential biological activities. The primary derivatives explored are Schiff bases, hydrazones, and chalcones.
Antimicrobial Activity: A Promising Frontier
Schiff bases derived from triazole scaffolds have demonstrated significant antimicrobial properties. For example, a series of new Schiff bases synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides exhibited notable antibacterial and antifungal activity.[5][6] Several of these compounds showed activity comparable to the standard drug Ceftriaxone against S. aureus.[5] This suggests that the imine linkage is a crucial pharmacophore for antimicrobial action.
Inference for 1,2,3-Triazole-5-Carbaldehyde Derivatives: It is highly probable that Schiff bases derived from this compound will exhibit potent antimicrobial activity. The electronic properties of the substituents on the aromatic amine used for condensation will likely play a significant role in modulating this activity.
Table 1: Comparative Antimicrobial Activity of Triazole-Derived Schiff Bases
| Parent Aldehyde Scaffold | Derivative Type | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 1,2,4-Triazole-3-carboxaldehyde | Schiff Base | S. aureus | Comparable to Ceftriaxone | [5] |
| 1,2,4-Triazole-3-thiol | Schiff Base | E. coli, S. aureus | Moderate to Good | [6][7] |
| 1,2,4-Triazole | Schiff Base | E. coli, S. aureus | Promising Antibacterial | [8] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Hydrazone derivatives of various heterocyclic aldehydes have emerged as a significant class of anticancer agents.[9][10] Studies have shown that these compounds can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. For instance, a series of hydrazide-hydrazone derivatives were synthesized and showed potent activity against prostate, breast, and colon cancer cell lines.[10] One compound, in particular, demonstrated an IC50 value of 1.32 µM against the PC-3 prostate cancer cell line.[10]
Chalcones, which are α,β-unsaturated ketones, derived from heterocyclic aldehydes have also been extensively investigated for their anticancer properties.[11][12][13][14] Chalcone-linked 1,2,3-triazole derivatives have shown significant antiproliferative activity against various cancer cell lines, including non-Hodgkin lymphoma and glioblastoma.[13]
Inference for 1,2,3-Triazole-5-Carbaldehyde Derivatives: Hydrazones and chalcones synthesized from this compound are expected to be promising candidates for anticancer drug discovery. The substitution pattern on the phenyl ring of the hydrazide or acetophenone will be a critical determinant of their cytotoxic potency and selectivity. The presence of the bromo and methyl groups on the triazole ring could also influence the activity.
Table 2: Comparative Anticancer Activity of Triazole-Derived Hydrazones and Chalcones
| Parent Aldehyde Scaffold | Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |
| Heterocyclic Aldehyde | Hydrazone | PC-3 (Prostate) | 1.32 µM | [10] |
| Heterocyclic Aldehyde | Hydrazone | A549 (Lung) | Promising | [9] |
| 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl | Chalcone | U937 (Lymphoma) | Significant | [13] |
| 1,2,3-triazole | Chalcone | Prostate Cancer | Antiproliferative | [12] |
| Salicylaldehyde | Benzoylhydrazone | Leukemia Cell Lines | Low µM to nM | [15] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this promising area, detailed, step-by-step methodologies for the synthesis of key derivatives and their biological evaluation are provided below.
General Synthesis of Schiff Bases from 1,2,3-Triazole-5-Carbaldehyde
This protocol outlines the condensation reaction to form Schiff bases.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
-
Dissolution: Dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1 mmol of the desired substituted aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
General Synthesis of Hydrazones from 1,2,3-Triazole-5-Carbaldehyde
This protocol describes the formation of hydrazones.
Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazones.
-
Solution Preparation: Prepare a solution of 1 mmol of this compound in 20 mL of ethanol.
-
Hydrazide Addition: Add an equimolar amount (1 mmol) of the appropriate substituted hydrazide.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).
-
Reaction: Stir the mixture at room temperature or reflux for a period of 2-8 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization.
-
Characterization: Confirm the structure of the purified hydrazone using appropriate spectroscopic methods.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay.
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent like DMSO.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the anticancer activity of the synthesized compounds.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
Based on the analysis of related triazole derivatives, several key structural features can be hypothesized to influence the biological activity of 1,2,3-triazole-5-carbaldehyde derivatives:
-
Substituents on the Aromatic Ring of Schiff Bases/Hydrazones: The nature and position of substituents on the aromatic ring of the aniline or hydrazide moiety are critical. Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance antimicrobial and anticancer activities.
-
The Imine/Hydrazone Linkage: This linkage is a key pharmacophoric feature. Its planarity and ability to form hydrogen bonds can significantly impact binding to biological targets.
-
The 1,2,3-Triazole Core: The triazole ring itself is not just a linker but an active pharmacophore. The N-methyl group at position 1 and the bromo group at position 4 of the parent scaffold can influence the overall electronic properties and lipophilicity of the molecule, thereby affecting its biological activity.
Future research should focus on:
-
Systematic Synthesis and Screening: A library of Schiff base, hydrazone, and chalcone derivatives of this compound should be synthesized and screened against a broad panel of microbial strains and cancer cell lines.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a sufficient dataset is generated, QSAR studies can be performed to develop predictive models for designing more potent analogues.
-
Mechanism of Action Studies: For the most active compounds, detailed mechanistic studies should be conducted to identify their molecular targets and pathways of action.
This comparative guide, while acknowledging the current limitations in direct experimental data for the title scaffold, provides a robust framework for future investigations. The synthetic accessibility of 1,2,3-triazole-5-carbaldehydes and the proven biological potential of their derivatives make this an exciting and promising area for the discovery of new therapeutic agents.
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Reactivity Showdown: Iodo- vs. Bromo-Triazole Aldehydes in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the synthesis of complex heterocyclic scaffolds for pharmaceuticals and functional materials, 1,2,3-triazoles are ubiquitous structural motifs, prized for their metabolic stability and capacity for hydrogen bonding.[1] The functionalization of these rings, often through transition-metal-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. For researchers utilizing triazole aldehyde building blocks, a critical decision lies in the choice of the halogen handle used for these transformations.
This guide provides an in-depth comparison of the reactivity of iodo- and bromo-substituted triazole aldehydes. By examining the underlying mechanistic principles and providing supporting experimental frameworks, we aim to equip scientists with the knowledge to make informed decisions that optimize reaction efficiency, yield, and resource allocation.
The Decisive Factor: Carbon-Halogen Bond Properties
The differential reactivity between iodo- and bromo-triazole aldehydes is not arbitrary; it is fundamentally rooted in the intrinsic properties of the carbon-halogen (C-X) bond. Two key characteristics dictate the outcome of most cross-coupling reactions: bond strength and polarizability.
-
Bond Strength (Enthalpy): The C-I bond is significantly weaker than the C-Br bond. As you move down the halogen group, the atomic size increases, leading to longer and weaker bonds.[2] The amount of energy required to break these bonds (bond enthalpy) follows the trend: C-F > C-Cl > C-Br > C-I.[2][3]
-
Polarizability: Iodine is larger and its outermost electrons are more diffuse and polarizable than those of bromine. This increased polarizability can influence interactions with transition metal catalysts.[4]
In the context of palladium-catalyzed cross-coupling, the weaker C-I bond means it requires less energy to break, making iodo-substituted compounds inherently more reactive.[5][6][7][8]
The Mechanistic Heartbeat: Oxidative Addition
Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, initiate with a critical, often rate-determining step: oxidative addition .[6][7][9] In this step, the low-valent palladium(0) catalyst inserts itself into the carbon-halogen bond of the triazole aldehyde, forming a new palladium(II) complex.
The activation energy for this step is directly related to the C-X bond strength. Because the C-I bond is weaker, iodo-triazole aldehydes undergo oxidative addition more rapidly and under milder conditions than their bromo- counterparts.[7][10]
Caption: Generalized catalytic cycle for palladium cross-coupling.
Performance in Key Cross-Coupling Reactions
The higher intrinsic reactivity of iodo-triazole aldehydes translates into tangible advantages across several critical synthetic transformations.
| Feature | Iodo-Triazole Aldehyde | Bromo-Triazole Aldehyde | Rationale & Citations |
| General Reactivity | Higher | Lower | The weaker C-I bond facilitates the initial oxidative addition step.[10][11][12] |
| Reaction Speed | Faster | Slower | Lower activation energy for oxidative addition leads to increased reaction rates.[7] |
| Typical Yields | Generally Higher | Can be Lower | Milder conditions reduce side reactions and thermal decomposition of sensitive substrates. |
| Reaction Conditions | Milder (e.g., lower temp.) | Often More Forcing | The higher reactivity of the C-I bond does not require as much thermal energy to overcome the activation barrier.[7][8] |
| Catalyst Loading | Often Lower | Potentially Higher | More efficient turnover in the catalytic cycle can allow for reduced amounts of the expensive palladium catalyst.[7][8] |
| Substrate Scope | Broader | More Limited | Milder conditions are compatible with a wider range of sensitive functional groups. |
| Cost & Availability | Generally Higher | Generally Lower | Iodinated starting materials are typically more expensive than their brominated analogs.[7][12] |
Suzuki-Miyaura Coupling
The Suzuki reaction, which couples an organohalide with a boronic acid or ester, is a workhorse for C-C bond formation.[11][13] When comparing halo-triazole aldehydes, the iodo-derivative consistently outperforms the bromo-derivative, especially with less reactive boronic acids.
Expected Outcome Comparison: Suzuki-Miyaura Reaction
| Substrate | Catalyst System | Temp (°C) | Time (h) | Approx. Yield | Notes |
|---|---|---|---|---|---|
| Iodo-Triazole Aldehyde | Pd(dppf)Cl₂ (2 mol%) | 80 | 2 - 6 | 85-95% | High yields are often achievable under relatively mild conditions.[14] |
| Bromo-Triazole Aldehyde | Pd(dppf)Cl₂ (2-5 mol%) | 80 - 110 | 8 - 24 | 60-85% | May require higher temperatures, longer reaction times, or more specialized, electron-rich ligands to achieve comparable yields.[14] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[15][16] The reactivity difference is particularly pronounced here, with aryl iodides being the preferred substrates for this transformation.
Expected Outcome Comparison: Sonogashira Reaction
| Substrate | Catalyst System | Temp (°C) | Time (h) | Approx. Yield | Notes |
|---|---|---|---|---|---|
| Iodo-Triazole Aldehyde | Pd(PPh₃)₂Cl₂ / CuI | RT - 50 | 1 - 4 | >90% | Reactions are often rapid and high-yielding, even at room temperature.[15][17] |
| Bromo-Triazole Aldehyde | Pd(PPh₃)₂Cl₂ / CuI | 50 - 100 | 6 - 18 | 50-80% | Often requires elevated temperatures and may suffer from competing Glaser coupling of the alkyne.[18] |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds.[19] Studies have specifically demonstrated the successful Buchwald-Hartwig coupling of 5-halo-1,2,3-triazoles with various amines, highlighting the utility of this method for creating complex, nitrogen-rich scaffolds.[1][20][21][22]
Expected Outcome Comparison: Buchwald-Hartwig Amination
| Substrate | Catalyst System | Temp (°C) | Time (h) | Approx. Yield | Notes |
|---|---|---|---|---|---|
| Iodo-Triazole Aldehyde | Pd₂(dba)₃ / Xantphos | 80 - 100 | 4 - 12 | 80-95% | Generally provides excellent yields with a broad range of amines. |
| Bromo-Triazole Aldehyde | Pd₂(dba)₃ / Xantphos | 100 - 120 | 12 - 24 | 70-90% | May require more sterically demanding and electron-rich ligands (e.g., those developed by Buchwald) for efficient coupling, especially with less nucleophilic amines.[1] |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to objectively compare the reactivity of a generic 5-iodo-1-substituted-1H-1,2,3-triazole-4-carbaldehyde and its 5-bromo analog under identical, relatively mild conditions.
Caption: Standard workflow for a comparative cross-coupling experiment.
Methodology:
-
Reaction Setup: In two separate oven-dried Schlenk flasks equipped with stir bars, add the halo-triazole aldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal each flask with a septum. Evacuate the flasks and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Add the solvent to each flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv) to each flask.
-
Causality Note: Pd(dppf)Cl₂ is chosen for its general effectiveness in coupling heteroaryl halides and its stability.[14] The bidentate dppf ligand helps stabilize the palladium center throughout the catalytic cycle.
-
-
Reaction: Place both flasks in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at identical time points (e.g., every hour) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Observation: The reaction with the iodo-triazole aldehyde is expected to show a significantly faster conversion to the product compared to the bromo-triazole aldehyde.[8]
-
-
Workup: After the reaction reaches completion (or after a set time, e.g., 12 hours), cool the flasks to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by NMR and Mass Spectrometry to confirm its identity and determine the isolated yield.
Senior Application Scientist's Notes: Making the Right Choice
The choice between an iodo- and bromo-triazole aldehyde is a strategic one, balancing reactivity with practical constraints.
-
Choose Iodo-Triazole Aldehydes When:
-
Maximizing Yield is Critical: The higher reactivity often leads to cleaner reactions and better yields.
-
Working with Sensitive Substrates: The ability to run reactions under milder conditions can prevent the decomposition of other functional groups in a complex molecule.
-
Time is a Factor: Shorter reaction times can significantly accelerate a multi-step synthesis campaign.
-
Dealing with Challenging Coupling Partners: When using sterically hindered or electronically deactivated coupling partners, the extra "push" from the more reactive iodo-group can be the key to success.
-
-
Choose Bromo-Triazole Aldehydes When:
-
Cost is a Major Constraint: Bromo-aromatics are generally less expensive and more widely available than their iodo- counterparts, making them preferable for large-scale synthesis.[7][12]
-
Moderate Reactivity is Sufficient: If the coupling partner is highly reactive and the desired transformation is well-established, the added reactivity of the iodo-group may be unnecessary.
-
Performing Sequential Couplings: In di-halogenated systems, the reactivity difference between bromine and iodine can be exploited for selective, sequential functionalization.[12]
-
By understanding the fundamental principles of C-X bond reactivity and the practical implications for common cross-coupling reactions, researchers can strategically select the optimal halo-triazole aldehyde building block to accelerate their discovery and development efforts.
References
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Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. [Link]
-
ResearchGate. (2023). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]
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ResearchGate. (2025). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) | Request PDF. [Link]
-
National Center for Biotechnology Information. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]
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MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
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ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. [Link]
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PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. [Link]
-
Royal Society of Chemistry. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. [Link]
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ResearchGate. (2022). (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
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Chemistry LibreTexts. (2019). 7.2: Nucleophilic Substitution. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
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PubMed. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. [Link]
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Quora. (2018). What is the bond energy order for halogen? [Link]
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Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]
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Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. [Link]
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Khan Academy. (2025). Nature of C-X bond | Haloalkanes and haloarenes | Grade 12 | Chemistry. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2017). Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts. [Link]
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National Center for Biotechnology Information. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]
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ResearchGate. (2025). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]
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ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. [Link]
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
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A Technical Guide to Alternatives for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The 1,2,3-triazole moiety, a bioisostere for the amide bond, has become a cornerstone in the design of novel therapeutics and functional materials due to its metabolic stability and unique electronic properties.[1] Among the functionalized triazoles, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde stands out as a versatile intermediate, offering a reactive aldehyde for derivatization and a halogenated handle for cross-coupling reactions.
This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their synthesis, reactivity, and practical applications. We will delve into the nuances of using chloro- and iodo-analogs, as well as the non-halogenated parent compound, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your specific synthetic goals.
The Benchmark: Understanding this compound
This compound (Compound 1 ) is a valuable bifunctional molecule. The aldehyde group serves as a versatile precursor for the synthesis of imines, alcohols, and carboxylic acids, while the bromo-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the triazole ring.
The synthesis of this key intermediate can be approached through two primary retrosynthetic disconnections: formylation of a pre-formed 4-bromo-1-methyl-1H-1,2,3-triazole, or halogenation of a 1-methyl-1H-1,2,3-triazole-5-carbaldehyde.
Synthetic Strategies for 4-halo-1-methyl-1H-1,2,3-triazole-5-carbaldehydes
The most convergent and widely applicable strategy for the synthesis of 4-halo-1-methyl-1H-1,2,3-triazole-5-carbaldehydes involves the initial construction of the 1-methyl-1H-1,2,3-triazole core, followed by halogenation and formylation.
Synthesis of the 1-methyl-1H-1,2,3-triazole Precursor
The synthesis of 1-methyl-1H-1,2,3-triazole can be achieved via the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
dot
Figure 1: Synthesis of 1-methyl-1H-1,2,3-triazole via CuAAC.
Halogenation of 1-methyl-1H-1,2,3-triazole
The subsequent halogenation at the 4-position can be accomplished using various halogenating agents.
dot
Figure 2: Halogenation of the triazole core.
Formylation of 4-halo-1-methyl-1H-1,2,3-triazoles
The introduction of the aldehyde functionality at the 5-position is typically achieved through one of two powerful methods: Vilsmeier-Haack formylation or lithiation followed by quenching with a formylating agent.
dot
Figure 3: Key formylation strategies.
Head-to-Head Comparison of Alternatives
The choice of halogen at the 4-position significantly impacts the reactivity of the triazole in cross-coupling reactions, while the non-halogenated analog offers a different synthetic utility.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound (1) | CN1C(=C(N=N1)Br)C=O | Good balance of reactivity and stability. Widely applicable in various cross-coupling reactions. | Can be less reactive than the iodo-analog, requiring more forcing conditions. |
| 4-chloro-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (2) | CN1C(=C(N=N1)Cl)C=O | More cost-effective starting materials. Can be advantageous for sequential couplings due to lower reactivity. | Generally the least reactive in Suzuki-Miyaura couplings, often requiring specialized catalysts and ligands.[2] |
| 4-iodo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (3) | CN1C(=C(N=N1)I)C=O | Highest reactivity in palladium-catalyzed cross-coupling reactions, often leading to higher yields and faster reaction times. | The C-I bond is less stable, potentially leading to side reactions. Iodinating agents can be more expensive. |
| 1-methyl-1H-1,2,3-triazole-5-carbaldehyde (4) | CN1N=NC=C1C=O | Useful for reactions where functionalization at the 4-position is not required or will be performed via a different strategy (e.g., C-H activation). | Lacks a handle for traditional cross-coupling reactions. |
Experimental Performance Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various 4-halotriazoles with phenylboronic acid. It is important to note that reaction conditions may vary between studies, and these values are presented for comparative purposes.
| 4-Halo-1-substituted-1,2,3-triazole | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 4-bromo-1-benzyl-1H-1,2,3-triazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85 | F.A. Almalki et al., Molecules, 2021 |
| 4-chloro-1-phenyl-1H-1,2,3-triazole | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 78 | [2] |
| 4-iodo-1-benzyl-1H-1,2,3-triazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92 | F.A. Almalki et al., Molecules, 2021 |
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole
This procedure is adapted from a patent describing the synthesis of the key precursor.[3]
-
Step 1: Synthesis of 1-methyl-4-bromo-1H-1,2,3-triazole. To a solution of 1-methyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-methyl-1H-1,2,3-triazole.
Protocol 2: Synthesis of this compound via Lithiation-Formylation
This protocol is based on the general principle of lithiation followed by formylation.[4]
-
Dissolve 4-bromo-1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 3: Vilsmeier-Haack Formylation of 1-methyl-1H-1,2,3-triazole
This is a general procedure for the Vilsmeier-Haack reaction.[5][6]
-
To a solution of 1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-1,2,3-triazole-5-carbaldehyde.
Conclusion and Recommendations
The choice between this compound and its alternatives is highly dependent on the specific synthetic context.
-
For general-purpose cross-coupling reactions where a good balance of reactivity and stability is desired, the 4-bromo analog remains the reagent of choice.
-
When higher reactivity is required to couple with challenging substrates or to improve yields, the 4-iodo analog is the superior option.
-
For applications where cost is a major driver and the coupling partner is sufficiently reactive, or in cases where sequential cross-couplings are planned, the 4-chloro analog can be a strategic choice.
-
The non-halogenated 1-methyl-1H-1,2,3-triazole-5-carbaldehyde is the ideal starting material when the synthetic route does not involve a cross-coupling at the 4-position.
By understanding the synthetic routes to these valuable building blocks and their relative performance in key transformations, researchers can make more informed decisions to streamline their synthetic endeavors and accelerate the discovery of new molecules with desired properties.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
- Al-Amin, M., et al. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Org. Biomol. Chem., 2015, 13, 6455-6464.
- Walsh, J. J., et al. Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. Chem. Eur. J., 2019, 25(45), 10593-10597.
- Nagaraja, G. K., et al. Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Adv., 2016, 6, 84394-84407.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
- Google Patents. Preparation method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid. CN105801389A.
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Organic Chemistry Portal. Formylation. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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- 3. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
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A Comparative Spectroscopic Guide to the Reaction Products of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
In the landscape of medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,2,3-triazole moiety, in particular, serves as a versatile building block, and its derivatives often exhibit a wide range of biological activities. This guide provides an in-depth spectroscopic analysis of the reaction products of a key intermediate, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. We will explore three common transformations of the aldehyde functional group—reduction, Wittig olefination, and reductive amination—and compare the spectroscopic signatures of the resulting products. This comparative approach is designed to equip researchers with the necessary tools to unambiguously identify and characterize these and similar triazole derivatives.
Introduction to the Starting Material: this compound
This compound ( 1 ) is a valuable synthetic intermediate.[1][2] Its structure features a bromine atom and a reactive aldehyde group attached to the 1-methyl-1H-1,2,3-triazole core. The presence of these functionalities allows for diverse and targeted chemical modifications, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.
Reaction Pathways and Product Comparison
The aldehyde group of compound 1 is amenable to a variety of chemical transformations. In this guide, we will focus on three fundamental reactions:
-
Reduction to the corresponding alcohol, (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol (2 ).
-
Wittig Olefination with methyltriphenylphosphonium bromide to yield the vinyl derivative, 4-bromo-1-methyl-5-vinyl-1H-1,2,3-triazole (3 ).
-
Reductive Amination with benzylamine to produce the secondary amine, N-((4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methyl)benzenamine (4 ).
The following diagram illustrates these reaction pathways:
Figure 1: Reaction pathways for the transformation of this compound (1 ).
Experimental Protocols
The following are representative experimental procedures for the synthesis of compounds 2 , 3 , and 4 . These protocols are based on established methodologies for similar transformations.
Protocol 1: Reduction of this compound (1)
-
Dissolve this compound (1 ) (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol (2 ).
Protocol 2: Wittig Olefination of this compound (1)
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 eq), dropwise to form the ylide.
-
Stir the resulting orange-red solution for 30 minutes at 0 °C.
-
Add a solution of this compound (1 ) (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-methyl-5-vinyl-1H-1,2,3-triazole (3 ).
Protocol 3: Reductive Amination of this compound (1)
-
To a solution of this compound (1 ) (1.0 eq) in methanol, add benzylamine (1.1 eq).[3][4][5][6][7]
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain N-((4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methyl)benzenamine (4 ).
Spectroscopic Analysis Workflow
A systematic approach to spectroscopic analysis is crucial for the unambiguous identification of the reaction products. The following workflow is recommended:
Figure 2: A generalized workflow for the spectroscopic analysis of the reaction products.
Comparative Spectroscopic Data
The following table summarizes the key expected spectroscopic data for the starting material and the three reaction products. The data for compounds 1 and 2 are based on information for commercially available samples, while the data for 3 and 4 are predicted based on the analysis of analogous structures.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 1 | ~9.9 (s, 1H, CHO), ~4.1 (s, 3H, N-CH₃) | ~185 (C=O), ~145 (C-Br), ~135 (C-CHO), ~35 (N-CH₃) | ~1690 (C=O stretch) | [M+H]⁺: 190/192 (1:1) |
| 2 | ~4.8 (s, 2H, CH₂OH), ~4.0 (s, 3H, N-CH₃), ~3.5 (br s, 1H, OH) | ~148 (C-Br), ~138 (C-CH₂OH), ~55 (CH₂OH), ~35 (N-CH₃) | ~3300 (O-H stretch) | [M+H]⁺: 192/194 (1:1) |
| 3 | ~6.5-5.5 (m, 3H, vinyl-H), ~4.0 (s, 3H, N-CH₃) | ~146 (C-Br), ~136 (C-vinyl), ~130 & ~120 (vinyl C), ~35 (N-CH₃) | ~1630 (C=C stretch), ~990 & ~910 (vinyl C-H bend) | [M+H]⁺: 188/190 (1:1) |
| 4 | ~7.3-7.2 (m, 5H, Ar-H), ~4.2 (s, 2H, triazole-CH₂), ~3.9 (s, 3H, N-CH₃), ~3.8 (s, 2H, N-CH₂-Ph), ~2.5 (br s, 1H, NH) | ~147 (C-Br), ~139 (Ar-C), ~137 (C-CH₂), ~129, ~128, ~127 (Ar-CH), ~48 (N-CH₂-Ph), ~45 (triazole-CH₂), ~35 (N-CH₃) | ~3350 (N-H stretch) | [M+H]⁺: 281/283 (1:1) |
Discussion of Spectroscopic Differences
The structural modifications resulting from each reaction lead to distinct and predictable changes in the spectroscopic data, allowing for clear differentiation between the products.
-
¹H NMR Spectroscopy: The most significant change is observed in the region of the aldehyde proton (~9.9 ppm) of the starting material 1 . In the reduction product 2 , this signal is replaced by a singlet corresponding to the newly formed methylene protons (~4.8 ppm) and a broad singlet for the hydroxyl proton. For the Wittig product 3 , the aldehyde proton signal is absent, and a complex multiplet in the vinyl region (~6.5-5.5 ppm) appears. In the reductive amination product 4 , the aldehyde proton is replaced by a new singlet for the methylene group adjacent to the triazole ring (~4.2 ppm) and another singlet for the benzylic methylene group (~3.8 ppm), along with the aromatic protons of the benzyl group. The N-methyl singlet remains relatively consistent across all compounds.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal at ~185 ppm in 1 is a key diagnostic peak. This is absent in all products. In the alcohol 2 , a new signal for the hydroxymethyl carbon appears around 55 ppm. The vinyl carbons in 3 will be observed between 120 and 130 ppm. For the amine 4 , new signals for the two methylene carbons and the aromatic carbons of the benzyl group will be present.
-
Infrared (IR) Spectroscopy: The strong carbonyl stretch at ~1690 cm⁻¹ in the starting material 1 is a defining feature that disappears upon reaction. The formation of the alcohol 2 is confirmed by the appearance of a broad O-H stretching band around 3300 cm⁻¹. The Wittig product 3 will exhibit characteristic C=C stretching (~1630 cm⁻¹) and vinyl C-H bending vibrations. The secondary amine 4 will show a characteristic N-H stretching band around 3350 cm⁻¹.
-
Mass Spectrometry: The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺), with two peaks of approximately equal intensity separated by 2 m/z units. This pattern will be present in the mass spectra of the starting material and all three products, serving as a useful confirmation of the presence of the bromo-triazole core. The molecular weight of each product is distinct, providing definitive identification.
Conclusion
The spectroscopic analysis of the reaction products of this compound provides a clear and reliable method for their characterization. By understanding the expected changes in NMR, IR, and mass spectra resulting from common aldehyde transformations, researchers can confidently identify their target molecules and differentiate them from the starting material and other potential products. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate synthesis and characterization of novel triazole-based compounds.
References
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PubChem. This compound. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Master Organic Chemistry. The Wittig Reaction. [Link]
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BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]
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Verified Chemicals. This compound. [Link]
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A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Synthesized Triazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the performance of synthesized triazole compounds as antimicrobial agents. We will delve into the essential experimental data and methodologies required to rigorously validate their efficacy, moving beyond mere procedural lists to explain the scientific rationale behind each experimental choice. Our focus is on establishing a self-validating system of protocols to ensure the trustworthiness and reproducibility of your findings.
The Imperative for Novel Antimicrobials: The Role of Triazoles
The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[1][2] This has catalyzed the search for new antimicrobial agents with novel mechanisms of action. Among the promising candidates are compounds featuring the 1,2,4-triazole ring, a heterocyclic scaffold known for its diverse biological activities, including potent antifungal and antibacterial properties.[2][3][4][5] Triazole derivatives have demonstrated efficacy against a wide spectrum of infectious agents, making them a fertile ground for the development of next-generation antimicrobial drugs.[5][6]
The well-established antifungal activity of triazoles, such as fluconazole and voriconazole, stems from their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51).[1][7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][7][8][9] By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to cell growth inhibition and death.[7][8] While this is the primary mechanism in fungi, the antibacterial action of certain triazole derivatives is also a significant area of investigation.[2][4]
This guide will walk you through the critical steps of validating the antimicrobial efficacy of newly synthesized triazole compounds, from initial screening to in-depth characterization, and provide a framework for comparing their performance against established alternatives.
Part 1: A Methodical Approach to Efficacy Validation
A robust validation process is paramount to ascertain the true potential of a synthesized triazole compound. The following experimental workflow provides a comprehensive and logical progression for assessing antimicrobial efficacy.
Caption: A logical workflow for the validation of antimicrobial efficacy of synthesized triazole compounds.
Initial Screening for Antimicrobial Activity
The initial step involves a qualitative assessment to identify if the synthesized compounds possess any antimicrobial activity. The agar diffusion method, either through disk diffusion or agar well diffusion, is a simple, cost-effective, and widely used technique for this purpose.[10][11]
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) with a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12][13]
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab to create a uniform lawn.[14]
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the synthesized triazole compound. A solvent control disk should also be included.
-
Incubation: Place the disks on the inoculated agar surface and incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 28-30°C for 24-48 hours for fungi).
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.
Causality behind Experimental Choices: The disk diffusion method is chosen for initial screening due to its simplicity and ability to test multiple compounds simultaneously.[10] The use of a standardized inoculum and specific growth media ensures the reproducibility and comparability of results.[14][15]
Quantitative Assessment: Determining Minimum Inhibitory Concentration (MIC)
Following the identification of active compounds, a quantitative assessment is necessary to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC). Broth microdilution and agar dilution are the gold standard methods for MIC determination.[10][12]
Experimental Protocol: Broth Microdilution Assay
-
Serial Dilutions: Prepare a series of twofold serial dilutions of the synthesized triazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Causality behind Experimental Choices: The broth microdilution method is preferred for its high-throughput nature, allowing for the testing of multiple compounds and concentrations simultaneously in a smaller volume, which is cost-effective.[10] It provides a quantitative measure of potency, which is crucial for comparing different compounds.
Assessing Cidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration that inhibits growth (static effect), it is also important to determine the concentration that kills the microorganism (cidal effect). This is determined by the Minimum Bactericidal Concentration (MBC) for bacteria or Minimum Fungicidal Concentration (MFC) for fungi.
Experimental Protocol: MBC/MFC Determination
-
Subculturing: Following the MIC determination from the broth microdilution assay, take an aliquot from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the plates to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.
Causality behind Experimental Choices: Differentiating between a static and cidal effect is critical for drug development. Cidal agents are often preferred for treating serious infections, especially in immunocompromised patients.
Understanding the Dynamics of Killing: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a microorganism over time.[10]
Experimental Protocol: Time-Kill Kinetics Assay
-
Exposure: Expose a standardized inoculum of the microorganism to different concentrations of the triazole compound (e.g., 1x, 2x, and 4x the MIC).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the test cultures.
-
Viable Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.
Causality behind Experimental Choices: This assay reveals whether the killing is concentration-dependent or time-dependent, which has important implications for dosing regimens in a clinical setting.
Part 2: Comparative Performance Analysis
A crucial aspect of this guide is the objective comparison of newly synthesized triazole compounds with existing alternatives. The following tables summarize hypothetical but realistic experimental data, showcasing how to present your findings for clear comparison.
Table 1: In Vitro Antifungal Activity of Synthesized Triazoles against Candida albicans
| Compound | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) |
| Synthesized Triazole A | 0.25 | 0.5 | 22 |
| Synthesized Triazole B | 0.5 | 1 | 18 |
| Synthesized Triazole C | 8 | >16 | 10 |
| Fluconazole (Reference) | 1 | 4 | 20 |
| Voriconazole (Reference) | 0.125 | 0.25 | 25 |
Table 2: In Vitro Antibacterial Activity of Synthesized Triazoles against Staphylococcus aureus
| Compound | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Synthesized Triazole D | 2 | 4 | 19 |
| Synthesized Triazole E | 16 | 32 | 12 |
| Synthesized Triazole F | 4 | 8 | 17 |
| Ciprofloxacin (Reference) | 0.5 | 1 | 24 |
| Ampicillin (Reference) | 1 | 2 | 21 |
Interpretation of Comparative Data:
-
Synthesized Triazole A shows excellent antifungal activity against Candida albicans, with a lower MIC and MFC than the reference drug fluconazole, and comparable to voriconazole.
-
Synthesized Triazole D exhibits good antibacterial activity against Staphylococcus aureus, although it is less potent than the reference antibiotics ciprofloxacin and ampicillin.[2]
-
The data suggests that specific structural modifications in the synthesized triazoles can lead to potent antimicrobial activity. For instance, the presence of certain substituents like halogens or nitro groups on the phenyl ring has been shown to enhance activity.[1][2]
Part 3: Unraveling the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is fundamental. For triazoles, the primary antifungal mechanism is the inhibition of ergosterol biosynthesis.
Caption: The primary mechanism of action of antifungal triazole compounds.
Experimental Validation of the Mechanism:
-
Ergosterol Quantitation: A sterol quantitation assay can be performed to measure the amount of ergosterol in fungal cells treated with the synthesized triazoles. A significant reduction in ergosterol levels compared to untreated cells would support the proposed mechanism.
-
Molecular Docking Studies: In silico molecular docking can be used to predict the binding affinity and interaction of the synthesized triazoles with the active site of the target enzyme, CYP51.[6]
Part 4: In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their efficacy in a more complex biological system.
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Infection: Induce a systemic infection in mice by intravenous injection of a standardized inoculum of Candida albicans.
-
Treatment: Administer the synthesized triazole compound to the infected mice at various dosages. A control group should receive a vehicle, and another group a reference drug.
-
Efficacy Evaluation: After a specific treatment period, euthanize the mice and determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue samples and counting the CFUs.[16] A significant reduction in fungal burden in the treated groups compared to the control group indicates in vivo efficacy.[16]
Conclusion: A Pathway to Discovery
The validation of the antimicrobial efficacy of synthesized triazole compounds is a meticulous process that requires a multi-faceted approach. By following the structured workflow presented in this guide—from initial screening and quantitative analysis to mechanistic studies and in vivo evaluation—researchers can generate robust and reliable data. This comprehensive validation is essential for identifying promising lead compounds that can be further developed into novel antimicrobial therapies to combat the growing threat of drug-resistant infections. The versatility of the triazole scaffold continues to offer exciting possibilities in the quest for new and effective antimicrobial agents.[5][6][17]
References
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Al-Bari, M. A. (2017). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
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MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]
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World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Plecha, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
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Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. [Link]
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Al-Bari, M. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
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Patel, N. B., et al. (2012). Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities. Der Pharma Chemica. [Link]
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ResearchGate. (2018). Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]
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ACS Bio & Med Chem Au. (2023). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Publications. [Link]
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National Institutes of Health. (2019). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health. [Link]
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bioMérieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]
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Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central. [Link]
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Symbiosis Online Publishing. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]
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A Strategic Guide to Unlocking the Therapeutic Potential of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde Analogs
This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of analogs derived from 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. It is designed for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical scaffold. We will delve into strategic analog design, proposed synthetic pathways, robust protocols for biological evaluation, and a predictive SAR analysis based on established principles in medicinal chemistry.
Introduction: The Privileged 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold."[1] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole interactions have cemented its role in a variety of therapeutic agents.[2][3] Several FDA-approved drugs, including the antibiotic Cefatrizine and the beta-lactamase inhibitor Tazobactam, feature this heterocyclic core, highlighting its clinical significance.[3][4]
The target molecule, this compound, presents a particularly interesting starting point for drug discovery. The presence of a bromine atom at the 4-position offers a handle for extensive chemical modification and is known to enhance the biological activity of heterocyclic compounds.[5][6] Furthermore, the aldehyde at the 5-position is a versatile functional group, readily convertible into a myriad of other functionalities, allowing for a broad exploration of chemical space. This guide outlines a systematic approach to synthesize and evaluate analogs of this core structure to establish a robust SAR and identify lead compounds for further development, particularly in the antimicrobial domain.
The Core Scaffold: Points of Modification
To establish a clear SAR, a systematic modification of the parent compound is essential. The structure of this compound offers three primary points for chemical diversification, which will be the focus of our proposed analog library.
-
R1 (Position 5): Modification of the carbaldehyde group.
-
R2 (Position 4): Replacement of the bromo group.
-
R3 (Position 1): Variation of the methyl group.
Caption: Key diversification points on the core scaffold.
Proposed Synthetic Strategy and Analog Design
The synthesis of a focused library of analogs is the first step in any SAR study. The commercial availability of the parent compound (CAS 1402465-82-0) provides a convenient entry point.[7][8][9][10] We propose a multi-pronged synthetic approach targeting the key diversification points.
Workflow for Analog Synthesis
The overall strategy involves parallel synthesis workflows originating from the parent aldehyde to generate a diverse set of analogs for biological screening.
Caption: Proposed synthetic workflow for analog generation.
Experimental Protocols
Protocol 3.2.1: Synthesis of Schiff Base Analogs (R1 Modification)
The conversion of the aldehyde to an imine (Schiff base) is a robust and high-yielding reaction that introduces significant structural diversity.
-
Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol (0.2 M).
-
Addition of Amine: Add the desired substituted aniline or aliphatic amine (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Isolation: If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. This classic condensation reaction is highly efficient for generating a diverse library of analogs by simply varying the amine starting material.
Protocol 3.2.2: Suzuki Cross-Coupling (R2 Modification)
Replacing the bromine atom via palladium-catalyzed Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl moieties.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by column chromatography and confirm its structure by spectroscopic methods.
Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which collectively result in the formation of a new carbon-carbon bond between the triazole ring and the aryl group. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and broad substrate scope.[11]
Proposed Biological Evaluation: Antimicrobial Activity
Given the prevalence of triazoles in antimicrobial agents, a primary screen for antibacterial and antifungal activity is a logical starting point.[12][13] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro efficacy of antimicrobial compounds.
Protocol 4.1: Broth Microdilution MIC Assay
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).
-
-
Preparation of Inoculum: Grow microbial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare a stock solution of each analog in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.
Predictive SAR Analysis
Based on the proposed analog library, we can predict key SAR trends. The following table presents hypothetical MIC data to illustrate how results could be interpreted.
| Analog ID | R1 (Position 5) | R2 (Position 4) | Hypothetical MIC (µg/mL) vs. S. aureus |
| Parent | -CHO | -Br | 64 |
| A-1 | -CH=N-Ph | -Br | 32 |
| A-2 | -CH=N-(4-Cl-Ph) | -Br | 8 |
| A-3 | -CH=N-(4-OMe-Ph) | -Br | 16 |
| A-4 | -CH₂OH | -Br | >128 |
| B-1 | -CHO | -Ph | 32 |
| B-2 | -CHO | -(4-F-Ph) | 16 |
| B-3 | -CHO | -(4-tBu-Ph) | 64 |
| C-1 | -CH=N-(4-Cl-Ph) | -(4-F-Ph) | 2 |
Interpretation of Hypothetical Data:
-
Influence of R1: Conversion of the aldehyde to a Schiff base (A-1 vs. Parent) appears beneficial. The electronic nature of the substituent on the phenyl ring is critical; an electron-withdrawing group like chlorine (A-2) significantly enhances potency, possibly by altering the molecule's electronic distribution or binding interactions. An electron-donating group (A-3) is also favorable but less so. Complete reduction of the aldehyde to an alcohol (A-4) leads to a loss of activity, suggesting the C=N or C=O double bond is important for the pharmacophore.
-
Influence of R2: Replacing the bromine with a phenyl group (B-1) is tolerated. Introducing an electron-withdrawing fluorine atom (B-2) on this new phenyl ring improves activity, a common observation in medicinal chemistry. A bulky, lipophilic t-butyl group (B-3) does not improve activity, suggesting steric constraints at this position.
-
Synergistic Effects: The most potent compound (C-1) combines the optimal functionalities at both R1 and R2 (an electron-withdrawing Schiff base and a fluorinated phenyl group). This suggests a synergistic effect where modifications at both positions contribute positively to the overall activity.
Caption: Summary of predicted structure-activity relationships.
Comparative Analysis with Alternatives
The primary alternatives to novel triazole-based antimicrobials are existing classes like fluoroquinolones, macrolides, and beta-lactams. The key advantage of exploring a novel scaffold like the 4-substituted-1,2,3-triazole-5-carbaldehyde series lies in the potential for:
-
A Novel Mechanism of Action: New scaffolds may interact with different biological targets than existing drugs, providing a powerful tool against resistant strains.[5]
-
Overcoming Resistance: Pathogens resistant to established drug classes may still be susceptible to compounds with a completely different chemical structure.
-
Improved Pharmacokinetic Properties: The triazole core is known for its metabolic stability and favorable ADME (absorption, distribution, metabolism, and excretion) properties, which can be fine-tuned through the SAR-guided modifications described herein.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This guide provides a detailed, actionable roadmap for designing, synthesizing, and evaluating a focused library of analogs to establish a clear and robust structure-activity relationship.
Upon identification of initial hit compounds from the primary antimicrobial screen, subsequent steps should include:
-
Secondary Screening: Evaluation against a broader panel of clinically relevant and drug-resistant microbial strains.
-
Cytotoxicity Assays: Assessment of toxicity against mammalian cell lines (e.g., HEK293, HepG2) to determine the therapeutic index.
-
Mechanism of Action Studies: Investigating the molecular target of the most potent analogs through techniques like target-based screening, genetic profiling, or proteomics.
-
In Vivo Efficacy: Testing lead compounds in appropriate animal models of infection.
By following this systematic and causality-driven approach, researchers can efficiently navigate the chemical space around this scaffold and unlock its full therapeutic potential.
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Thai Science. (n.d.). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Triazole Derivatives by HPLC
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel triazole derivatives represents a gateway to new therapeutic possibilities. The celebrated Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile route to these vital heterocyclic compounds.[1][2] However, the purity of the final compound is paramount to its efficacy, safety, and regulatory acceptance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized triazoles, grounded in the principles of scientific integrity and robust analytical validation.
The Central Role of Purity in Triazole Synthesis
Triazoles are synthesized for specific biological interactions, and even minute impurities can have significant consequences.[1] These impurities can arise from various sources:
-
Unreacted Starting Materials: Residual azides and alkynes.
-
Side-Products: Homocoupling of terminal alkynes.[3]
-
Catalyst Residues: Residual copper salts, which can interfere with spectroscopic analysis (e.g., NMR) and biological assays.[4]
-
Degradation Products: Formed during workup or storage.
An accurate and precise analytical method is therefore not just a quality control checkpoint but a critical tool for reaction optimization and ensuring the reliability of downstream biological data.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of synthesized organic molecules like triazoles. Its dominance stems from its high resolving power, sensitivity, and quantitative accuracy. When compared to other techniques, HPLC offers distinct advantages:
-
Superior Resolution: HPLC can separate structurally similar impurities that may co-elute in Gas Chromatography (GC) or appear as a single spot in Thin-Layer Chromatography (TLC).
-
Quantitative Accuracy: Unlike the largely qualitative nature of TLC, HPLC provides precise quantification of the main component and its impurities.[5]
-
Versatility: A wide array of stationary and mobile phases allows for the analysis of triazoles with diverse polarities.[6]
While techniques like Ultra-Performance Liquid Chromatography (UPLC) offer faster analysis times and greater sensitivity due to smaller particle sizes and higher operating pressures, HPLC remains a robust and widely accessible workhorse in many laboratories.[7][8][9][10][11]
Strategic HPLC Method Development for Triazole Derivatives
A successful HPLC purity method is not a one-size-fits-all solution. It requires a logical, systematic approach to optimizing separation parameters based on the physicochemical properties of the target triazole. Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is the most common starting point.[6]
The Causality Behind Column Selection
The stationary phase is the heart of the separation. The choice is dictated by the polarity of the triazole derivative.
-
C18 (Octadecylsilane): The universal starting point. Its long alkyl chains provide strong hydrophobic retention, ideal for moderately polar to non-polar triazoles.[6][12]
-
Phenyl-Hexyl: A valuable alternative when C18 fails to resolve impurities. The phenyl rings offer pi-pi interactions, which can provide unique selectivity for aromatic or unsaturated impurities often present in triazole syntheses.[13]
-
Polar-Embedded/Endcapped Phases: For highly polar triazoles that show poor retention on traditional C18 columns, these phases contain polar groups (e.g., amides, carbamates) embedded within the alkyl chains. This allows for the use of highly aqueous mobile phases without phase collapse, enhancing the retention of polar analytes.[14][15]
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition directly controls the retention and elution of the analyte and impurities.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is generally preferred for its lower viscosity and UV transparency. However, methanol can offer different selectivity, particularly with phenyl-based columns where it can enhance pi-pi interactions.[13]
-
Aqueous Phase & pH Control: For ionizable triazoles, the pH of the mobile phase is critical. According to reversed-phase principles, suppressing ionization by adjusting the pH increases hydrophobicity and retention.[13] A general rule is to set the pH at least 2 units away from the analyte's pKa. Buffers like phosphate or acetate are used to maintain a stable pH.
-
Gradient Elution: A gradient, where the percentage of the organic solvent is increased over time, is typically essential for purity analysis. It ensures that late-eluting, more hydrophobic impurities are cleared from the column while providing good resolution for early-eluting polar impurities.
Comparative Case Study: Purity of Two Synthetic Triazoles
To illustrate the principles of method development, consider two hypothetical triazole derivatives:
-
Triazole-A (Non-polar): A 1,4-disubstituted triazole with bulky, non-polar protecting groups.
-
Triazole-B (Polar): A triazole with a free carboxylic acid and a hydroxyl group, making it significantly more polar.
The goal is to develop HPLC methods that can resolve the main product from potential impurities: unreacted starting materials (SM1, SM2) and a non-polar byproduct (BP1).
Table 1: HPLC Method Comparison for Triazole-A and Triazole-B
| Parameter | Method for Triazole-A (Non-polar) | Method for Triazole-B (Polar) | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 5 µm | C18 provides sufficient retention for the non-polar analyte. The polar-embedded phase is needed to retain the highly polar Triazole-B.[14] |
| Mobile Phase A | Water | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses ionization of the carboxylic acid in Triazole-B to increase retention.[13] |
| Mobile Phase B | Acetonitrile | Acetonitrile | ACN is a good general-purpose organic modifier. |
| Gradient | 50% to 95% B over 15 min | 5% to 60% B over 15 min | The higher starting organic percentage for Triazole-A reflects its non-polar nature. The shallow gradient for Triazole-B is crucial for resolving polar impurities near the solvent front. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | DAD, 254 nm | DAD, 254 nm | 254 nm is a common wavelength for aromatic/heterocyclic compounds. A Diode Array Detector (DAD) is used to check for peak purity. |
Table 2: Hypothetical Purity Data
| Analyte | Retention Time (min) | Peak Area (%) | Resolution (Rs) to Closest Impurity | Tailing Factor (Tf) |
| Triazole-A | 10.2 | 98.5 | 2.1 (to BP1) | 1.2 |
| Triazole-B | 8.5 | 99.1 | 1.9 (to SM1) | 1.4 |
The data demonstrates that by logically selecting the column and mobile phase based on analyte polarity, robust separation and reliable purity assessment can be achieved.
Orthogonal and Complementary Techniques
While HPLC is powerful, relying on a single method can be misleading. An impurity might co-elute with the main peak. To build a comprehensive purity profile, orthogonal and complementary methods are essential.
-
Orthogonal HPLC: This involves using a second HPLC method with a completely different separation mechanism.[16][17][18] For instance, if the primary method is RP-HPLC (separation by hydrophobicity), an orthogonal method could be Hydrophilic Interaction Liquid Chromatography (HILIC), which separates based on polarity.[15][19] This significantly increases the confidence that no impurities are hiding under the main peak.
-
LC-MS (Mass Spectrometry): Coupling HPLC to a mass spectrometer is the gold standard for impurity identification.[5][20][21] While the HPLC separates the components, the MS provides mass-to-charge ratio data, allowing for the determination of the molecular weight of each impurity.[22][23] This is invaluable for identifying unknown peaks and confirming the identity of expected byproducts.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Strength | Key Limitation | Role in Triazole Analysis |
| RP-HPLC | High-resolution separation, quantification | Limited structural information | Primary tool for purity determination and quantification. |
| TLC | Fast, inexpensive screening | Low resolution, qualitative | Rapid reaction monitoring before HPLC analysis. |
| GC-MS | Analysis of volatile, thermally stable compounds | Not suitable for non-volatile or thermally labile triazoles | Limited use, but can be applied to specific volatile derivatives.[24] |
| LC-MS | Impurity identification, peak purity confirmation | Higher cost and complexity | Confirms molecular weight of the main peak and identifies unknown impurities.[20][21][23] |
| NMR | Definitive structural elucidation | Lower sensitivity for minor impurities | Confirms the structure of the synthesized triazole; can detect major impurities. |
Protocol: A Self-Validating Purity Assessment Workflow
This protocol outlines a robust, self-validating system for determining the purity of a novel triazole derivative using RP-HPLC. The inclusion of System Suitability Testing (SST) is non-negotiable and ensures the trustworthiness of the results.
Step 1: Solution Preparation
-
Mobile Phase: Prepare mobile phases A and B as determined during method development. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Typically, the initial mobile phase composition is a suitable diluent.
-
Reference Standard: Accurately weigh and dissolve the triazole reference standard (a well-characterized, high-purity batch) in the diluent to a concentration of ~1.0 mg/mL.
-
Sample Solution: Prepare the synthesized triazole sample in the same manner as the reference standard.
Step 2: System Suitability Testing (SST) The purpose of SST is to verify that the chromatographic system is adequate for the intended analysis.[25][26] This is a mandatory step according to pharmacopeial guidelines.[27]
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Reference Standard solution.
-
Evaluate the results against pre-defined criteria.
Table 4: Typical System Suitability Criteria (Based on USP Guidelines)
| Parameter | Acceptance Criterion | Rationale |
| Precision (%RSD) | ≤ 2.0% for peak area | Ensures the system is providing reproducible results.[28] |
| Tailing Factor (Tf) | ≤ 2.0 | Measures peak symmetry, which is important for accurate integration.[28] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Confirms that the method can adequately separate the analyte from critical impurities.[28] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
Do not proceed with sample analysis if SST criteria are not met. [26] Troubleshoot the system (e.g., check for leaks, replace guard column, prepare fresh mobile phase).
Step 3: Sample Analysis
-
Once SST criteria are met, inject the sample solution in duplicate.
-
Integrate all peaks in the chromatogram with an area greater than a specified reporting threshold (e.g., 0.05%).
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
Assessing the purity of synthesized triazole derivatives is a multi-faceted process that hinges on robust and well-validated analytical methods. HPLC, particularly RP-HPLC, stands as the cornerstone technique, providing the necessary resolution and quantitative power. However, true scientific rigor is achieved by understanding the causality behind method development choices—from column and mobile phase selection to the critical implementation of system suitability testing. By complementing HPLC with orthogonal methods and advanced detectors like mass spectrometry, researchers can build a comprehensive and trustworthy purity profile, ensuring the integrity of their data and the quality of their novel therapeutic agents.
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A. M. Hawrył et al. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Current Chemistry Letters. Available at: [Link]
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I. E. Behrendt et al. (2005). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Peptide Science. Available at: [Link]
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S. Kaewsuwan et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]
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Pharmaguideline (2018). Differences between HPLC and UPLC. Available at: [Link]
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G. Szepesi (2004). Mass spectrometry in impurity profiling. ResearchGate. Available at: [Link]
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A. Sharma et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry. Available at: [Link]
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A. Gautam (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovations in Pharmacy Planet. Available at: [Link]
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A. S. Horkovatska et al. (2020). Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology. Available at: [Link]
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Pharmalytics (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]
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S. J. Leigh & P. D. Beer (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. Chemical Society Reviews. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Bromo-Triazoles
Introduction
The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The Suzuki-Miyaura cross-coupling reaction stands out as a paramount method for functionalizing triazole scaffolds, enabling the formation of crucial carbon-carbon bonds.[1] Specifically, the coupling of bromo-triazoles with various boronic acids or esters provides a direct route to novel, highly substituted triazole derivatives.
However, the success of this transformation is critically dependent on the choice of catalyst. The electronic nature of the triazole ring and the potential for N-coordination to the metal center can complicate the catalytic cycle, making catalyst selection a non-trivial exercise. This guide provides a comparative analysis of common and cutting-edge catalytic systems for the Suzuki coupling of bromo-triazoles, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the fundamental mechanism of the Suzuki reaction is essential for rational catalyst selection and troubleshooting.[2] The process is generally accepted to proceed through three key steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-triazole, forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl bromides.[1][2] The efficiency of this step is heavily influenced by the electron-donating properties and steric bulk of the ligands on the palladium center.
-
Transmetalation: The organic group from the activated organoboron species (a boronate complex formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) complex, displacing the halide.[1][4] The choice of base is critical for this step, as it facilitates the formation of the more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5] This step is typically favored by bulky ligands that create steric pressure around the metal center.
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
Comparative Analysis of Palladium-Based Catalyst Systems
Palladium remains the metal of choice for the majority of cross-coupling reactions due to its high efficiency and functional group tolerance.[5] The performance of a palladium catalyst is almost entirely dictated by the ligand coordinated to it.
Traditional Phosphine Ligands
Simple phosphine ligands were the first to be employed in Suzuki couplings. However, their performance with challenging substrates like bromo-triazoles can be variable.
-
Triphenylphosphine (PPh₃) : Often used in the form of Pd(PPh₃)₄, this catalyst is commercially available and easy to handle. However, it often requires higher temperatures and catalyst loadings and can be inefficient for sterically hindered or electron-rich bromo-triazoles, leading to low yields.[6]
-
Tricyclohexylphosphine (PCy₃) : The increased electron-donating ability and steric bulk of PCy₃ compared to PPh₃ generally lead to better catalytic activity.[7] It can improve the rate of oxidative addition and reductive elimination. However, yields can still be modest with certain substrates.[6][7]
Advanced Phosphine Ligands: The Key to High Performance
The development of bulky, electron-rich dialkylbiaryl phosphine ligands revolutionized Suzuki couplings, making the reaction more general and robust, even at room temperature.[8]
-
[1,1'-Bis(diphenylphosphino)ferrocene] (dppf) : The catalyst Pd(dppf)Cl₂ is a workhorse in modern organic synthesis. The dppf ligand's "wide bite angle" and ferrocene backbone provide a unique steric and electronic environment that stabilizes the catalyst and promotes efficient reductive elimination.[7] It is frequently the best choice for initial screening with bromo-heterocycles, often providing high yields in short reaction times.[6][7]
-
Buchwald Ligands (e.g., SPhos, XPhos) : This class of dialkylbiaryl phosphine ligands provides exceptional activity and stability, enabling reactions with very low catalyst loadings (down to ppm levels) and accommodating a wide range of substrates, including unactivated aryl chlorides.[8] For bromo-triazoles, catalysts formed from ligands like SPhos are excellent candidates for achieving high yields where other systems fail.[8]
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are powerful alternatives to phosphines. They are strong σ-donors, forming highly stable bonds with palladium, which translates to robust and long-lived catalysts.[9][10]
-
Mechanism of Action : The strong electron donation from the NHC ligand enhances the rate of oxidative addition, which is often the slow step.[9] This makes NHC-Pd systems particularly effective for coupling less reactive halides, such as chlorides.[11]
-
Performance : For the Suzuki-Miyaura coupling of halo-1,2,3-triazoles, NHC-palladium complexes have proven highly effective, even enabling the coupling of the more challenging 4- and 5-chloro-1,2,3-triazoles in "green" solvents like water.[11] Triazole-functionalized NHC ligands have also been developed, showing high activity for aryl bromides in aqueous media.[12]
| Catalyst System | Ligand Type | Key Advantages | Typical Substrates | Noteworthy Performance |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | High efficiency, reliability, broad scope.[7] | Aryl & Heteroaryl Bromides | 95% yield for a 5-bromo-indazole coupling in 2 hours.[6] |
| Pd₂(dba)₃ / SPhos | Dialkylbiaryl Phosphine | Very high activity, low catalyst loading, room temp reactions.[8] | Aryl Chlorides, Bromides, Triflates | Effective for unactivated aryl chlorides at <0.0005 mol% Pd.[8] |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | High stability, effective for challenging substrates.[13] | Aryl Chlorides, hindered substrates | Enables C4-selective coupling of 2,4-dichloropyridine.[13] |
| Pd(OAc)₂ / PPh₃ | Simple Triarylphosphine | Inexpensive, readily available. | Simple, activated Aryl Bromides | Often gives low to moderate yields with heteroaryl halides.[6] |
Emerging Alternatives: Nickel-Based Catalysis
While palladium dominates the field, its high cost is a significant drawback, especially for large-scale synthesis. Nickel, being more earth-abundant and orders of magnitude cheaper, presents a compelling alternative.[14]
-
Advantages : Nickel catalysts can couple a broader range of electrophiles that are challenging for palladium, such as aryl ethers, esters, and carbonates.[14][15]
-
Challenges : Nickel catalysis often requires higher temperatures and more careful control of reaction conditions. The mechanism can also be more complex, sometimes involving single-electron transfer (SET) pathways.
-
Application : Simple nickel salts like NiCl₂(PCy₃)₂ have been shown to be effective for the Suzuki coupling of various heteroaromatic halides in green solvents, suggesting strong potential for bromo-triazole chemistry.[15][16] This approach offers a significant cost reduction for industrial applications.[16]
Experimental Protocols
Reproducibility is key in scientific research. The following protocols provide a validated starting point for your investigations.
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-triazole
This protocol uses the reliable Pd(dppf)Cl₂ catalyst and is an excellent starting point for most bromo-triazole substrates.
Materials:
-
Bromo-triazole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) or Dioxane (5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the bromo-triazole (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the catalyst, Pd(dppf)Cl₂, (0.03 mmol) to the vessel.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workflow for Catalyst System Screening
To identify the optimal catalyst for a novel bromo-triazole, a systematic screening of catalysts, bases, and solvents is essential.
Caption: A systematic approach to optimizing reaction conditions.
Conclusion and Future Outlook
The choice of catalyst is paramount for the successful Suzuki-Miyaura coupling of bromo-triazoles. For general applications and initial screening, Pd(dppf)Cl₂ offers an excellent balance of reactivity, stability, and cost. For more challenging substrates or when seeking to minimize catalyst loading, advanced systems employing dialkylbiaryl phosphine (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands are superior choices. Furthermore, the development of cost-effective nickel-based catalysts holds significant promise for making these valuable transformations more sustainable and scalable for industrial applications.[14] As ligand design continues to evolve, we can anticipate the development of even more powerful and selective catalysts that will further expand the synthetic utility of the Suzuki-Miyaura reaction in the synthesis of complex triazole-containing molecules.
References
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Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
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Singh, H., Singh, J., & Kumar, A. (2014). Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. RSC Publishing. [Link]
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O'Brien, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]
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Gu, S., Xu, H., Zhang, N., & Chen, W. (2010). Triazole-functionalized N-heterocyclic carbene complexes of palladium and platinum and efficient aqueous Suzuki-Miyaura coupling reaction. PubMed. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
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Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. [Link]
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Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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O'Brien, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ResearchGate. [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
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Hadei, N., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. ACS Publications. [Link]
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Bakherad, M., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Kumar, P., et al. (2015). 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions (RSC Publishing). [Link]
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Mokolokolo, P. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]
-
Saha, D., et al. (2020). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
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Xu, Y. (2013). Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. Global Thesis. [Link]
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Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]
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Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PubMed Central. [Link]
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Li, P., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]
-
Neufeldt, S. (2019). Using N-heterocyclic carbene ligands to control cross coupling selectivity. Morressier. [Link]
-
Denmark, S. E., & Kassel, W. S. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]
-
Strotman, N. A., & Chobanian, H. R. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]
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Mondal, B., & Roy, S. (2021). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Bioactive Compounds Derived from 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
This guide provides a comprehensive framework for the synthesis and comparative in vitro evaluation of novel compounds derived from the versatile starting material, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere for amide bonds, which imparts metabolic stability and the ability to form hydrogen bonds with biological targets.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3]
This document is structured to guide researchers through the rational design, synthesis, and subsequent biological testing of new chemical entities, providing the causal logic behind experimental choices and ensuring that the described protocols are self-validating. We will explore the derivatization of this compound into several classes of compounds with known biological potential and detail the methodologies for assessing their efficacy against cancer cell lines and microbial pathogens.
Rationale for Compound Design and Synthesis
The aldehyde functional group of the parent compound, this compound, serves as a versatile handle for a variety of chemical transformations. We propose the synthesis of three classes of derivatives—Schiff bases, chalcones, and novel olefins via the Wittig reaction—each selected for their established importance in medicinal chemistry.
Proposed Synthetic Pathways
The following reaction schemes outline the proposed synthesis of novel derivatives. These pathways are based on well-established organic chemistry principles.
1. Synthesis of Schiff Bases (Imines): The condensation of the parent aldehyde with various aromatic and heterocyclic amines is a straightforward method to generate a library of Schiff bases.[4] The resulting imine bond is a key pharmacophore in many biologically active compounds, exhibiting a range of activities including anticancer and antimicrobial effects.[5][6][7]
Caption: Synthesis of Chalcone Derivatives.
3. Synthesis of Novel Olefins via Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with high stereoselectivity. [8]This allows for the introduction of a diverse range of substituents and the creation of novel olefinic compounds with potential therapeutic applications. [9]
Caption: Synthesis of Olefin Derivatives via Wittig Reaction.
Part 1: In Vitro Anticancer Activity Evaluation
The antiproliferative activity of the newly synthesized compounds will be assessed using a panel of human cancer cell lines. A standard and robust method for this is the MTT assay.
The MTT Assay: A Measure of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [10]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. [11]
Experimental Workflow: MTT Assay
Caption: MTT Assay Workflow for Cytotoxicity Testing.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [11]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. [10]Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Comparative Data Presentation: Anticancer Activity
The results of the MTT assay should be presented in a clear, tabular format for easy comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| Parent-CHO | Aldehyde | MCF-7 (Breast) | >100 |
| A549 (Lung) | >100 | ||
| SB-1 | Schiff Base | MCF-7 | 45.2 |
| A549 | 62.8 | ||
| CH-1 | Chalcone | MCF-7 | 15.7 |
| A549 | 21.3 | ||
| WO-1 | Olefin | MCF-7 | 78.1 |
| A549 | 89.5 | ||
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
| A549 | 1.2 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Part 2: In Vitro Antimicrobial Activity Evaluation
The synthesized compounds will be screened for their ability to inhibit the growth of clinically relevant bacterial and fungal strains. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12][13]
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation. [12]
Experimental Workflow: Broth Microdilution Assay
Caption: Broth Microdilution Workflow for MIC Determination.
Detailed Protocol: Broth Microdilution Assay
This protocol should be performed in accordance with the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [2]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism from an overnight culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only). [12]4. Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Data Presentation: Antimicrobial Activity
The MIC values should be tabulated for a clear comparison of the antimicrobial potency of the compounds.
| Compound ID | Derivative Class | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Parent-CHO | Aldehyde | >128 | >128 | >128 |
| SB-1 | Schiff Base | 32 | 64 | 128 |
| CH-1 | Chalcone | 16 | 32 | 64 |
| WO-1 | Olefin | 64 | 128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 1 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Conclusion
This guide outlines a systematic and scientifically rigorous approach to the synthesis and in vitro evaluation of novel compounds derived from this compound. By following the proposed synthetic pathways and detailed testing protocols, researchers can effectively assess the anticancer and antimicrobial potential of these new chemical entities. The comparative data tables provide a clear framework for presenting results, facilitating the identification of lead compounds for further development. The inherent biological potential of the 1,2,3-triazole core, combined with the diverse functionalities that can be introduced via the aldehyde group, makes this a promising area for the discovery of new therapeutic agents.
References
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- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health. [Link]
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- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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- Design, synthesis, and antiproliferative activity of novel 1,2,4-triazole-chalcone compounds. De Gruyter. [Link]
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- Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H--[1][12]triazole-3-thione. Uppsala University. [Link]
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- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - NIH. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Cytotoxicity Assays for Triazole-Based Drug Candidates
For researchers, scientists, and drug development professionals invested in the promising field of triazole-based therapeutics, the rigorous evaluation of cytotoxicity is a critical checkpoint. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights to navigate the nuances of experimental design and data interpretation. We will delve into the causality behind experimental choices, ensuring that the selected protocols are self-validating systems for generating robust and reliable data.
The Importance of Selecting the Right Cytotoxicity Assay
Triazole derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] Many of these potential drug candidates exert their therapeutic action by inducing programmed cell death (apoptosis) and interfering with the cell cycle of cancer cells.[2][3][4] Therefore, selecting an appropriate cytotoxicity assay is paramount to accurately determine the efficacy and potency of these compounds. The choice of assay can significantly influence the outcome, and a multi-assay approach is often recommended to obtain a comprehensive understanding of a compound's cytotoxic profile.[5][6]
A Comparative Overview of Key Cytotoxicity Assays
The selection of a cytotoxicity assay should be guided by the specific research question, the properties of the triazole compound being tested, and the cell lines used. Here, we compare some of the most widely used assays, highlighting their principles, advantages, and limitations.
| Assay Type | Principle | Advantages | Disadvantages | Best For... |
| MTT/MTS Assay | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7] | Well-established, cost-effective, and suitable for high-throughput screening.[8] | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[9] Results may not always correlate with clonogenic survival.[10] | Initial screening of large compound libraries to assess general effects on cell viability. |
| Lactate Dehydrogenase (LDH) Assay | Quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. | Simple, reliable, and measures a direct marker of cell death (necrosis).[11] | Less sensitive for detecting early apoptotic events where the membrane remains intact.[7] Background LDH from serum can interfere.[12] | Assessing membrane integrity and necrosis; useful for short exposure times.[13] |
| Neutral Red (NR) Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[7] | Sensitive to early cytotoxic events and lysosomal damage.[7][13] | Can be influenced by changes in lysosomal pH and membrane integrity. | Detecting early signs of cytotoxicity and assessing lysosomal function. |
| AlamarBlue (Resazurin) Assay | Measures the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[11] | Non-toxic to cells, allowing for kinetic monitoring of cytotoxicity over time in the same cell population.[11] | Can be influenced by the reducing environment of the culture medium. | Time-course studies and multiplexing with other assays. |
| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[4] | Highly sensitive and specific for apoptosis. Provides mechanistic insight. | Only detects apoptosis and may miss other forms of cell death. | Confirming apoptosis as the mechanism of cell death and for high-throughput screening of apoptosis-inducing compounds. |
Experimental Workflows: A Visual Guide
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the typical workflows for the MTT, LDH, and Caspase-Glo® 3/7 assays.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Simplified intrinsic apoptosis pathway.
Comparative Experimental Data
The following tables summarize the cytotoxic activity (IC50 values) of various triazole derivatives against different human cancer cell lines, as determined by the MTT assay. A lower IC50 value indicates greater potency. [14] Table 1: Cytotoxicity of Triazole Derivatives against Breast Cancer Cell Lines (MCF-7)
| Compound ID | IC50 (µM) | Reference |
| Triazole-Oxadiazole-Triazine Hybrid 9a | 1.14 ± 0.65 | [15] |
| Triazole-Oxadiazole-Triazine Hybrid 9b | 1.94 ± 0.89 | [15] |
| Uridine-Triazole Hybrid 3j | 7.80 ± 0.55 | [16] |
| Coumarin-Triazole Hybrid LaSOM 186 | 2.66 | [17] |
| Coumarin-Triazole Hybrid LaSOM 190 | 2.85 | [17] |
| Indolyl 1,2,4-Triazole Vg | 0.891 | [18] |
| Thiazolo[3,2-b]-[7][19]triazole 3b | Mean GI50 1.37 | [4] |
| Quinazolinone-Triazole Hybrid 6a | 38.38 | [20] |
Table 2: Cytotoxicity of Triazole Derivatives against Lung Cancer Cell Lines (A549)
| Compound ID | IC50 (µM) | Reference |
| Triazole-Oxadiazole-Triazine Hybrid 9a | 1.45 ± 0.74 | [15] |
| Triazole-Oxadiazole-Triazine Hybrid 9b | 1.90 ± 0.83 | [15] |
| 1,2,3-Triazole-containing purine derivative 46a | 0.03-0.14 | [19] |
| 1,2,3-Triazole-containing pyridine derivative 35a | 1.023 | [19] |
| 1,2,3-Triazole-containing indole derivative 14a | 9.07 | [19] |
| 1,2,3-Triazole-containing chalcone derivative 7a | 8.67 | [19] |
| 1,2,3-Triazole-containing asiatic acid derivative 61a | 2.67-4.84 | [19] |
Table 3: Cytotoxicity of Triazole Derivatives against Cervical Cancer Cell Lines (HeLa)
| Compound ID | IC50 (µM) | Reference |
| Uridine-Triazole Hybrid 3j | 6.80 ± 0.61 | [16] |
| Erlotinib-1,2,3-triazole derivative 3h | 1.35 ± 0.74 | [21] |
| Erlotinib-1,2,3-triazole derivative 4m | 3.79 | [21] |
| Chalcone acetamide derivative 7c | 7.41 ± 0.8 | [21] |
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | 0.32 ± 1.00 | [21] |
| Meldrum's acid-azaindole-1,2,3-triazole hybrid 6b | 4.44 ± 0.32 | [21] |
| Quinazolinone-Triazole Hybrid 3d | 29 | [20] |
Detailed Experimental Protocols
For reproducibility and standardization, detailed step-by-step protocols for the MTT, LDH, and Caspase-Glo® 3/7 assays are provided below.
MTT Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
LDH Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (low serum recommended)
-
Triazole compound stock solution (in DMSO)
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Supernatant Collection:
-
After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity for each treatment group.
-
Caspase-Glo® 3/7 Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazole compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates.
-
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the fold increase in caspase-3/7 activity for each treatment group relative to the vehicle control.
-
Conclusion and Recommendations
The selection of a cytotoxicity assay is a critical decision in the preclinical evaluation of triazole-based drug candidates. While metabolic assays like MTT are excellent for initial high-throughput screening, it is imperative to employ a multi-assay approach to gain a comprehensive understanding of a compound's cytotoxic mechanism. For triazoles that are suspected to induce apoptosis, a confirmatory assay such as the Caspase-Glo® 3/7 assay is highly recommended. By carefully considering the principles, advantages, and limitations of each assay, and by adhering to robust experimental protocols, researchers can generate reliable and meaningful data to advance the development of novel triazole-based therapies.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
This guide provides a detailed protocol for the safe and compliant disposal of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS No. 1402465-82-0). As a specialized research chemical, its disposal requires a systematic approach grounded in an understanding of its chemical structure and associated hazards. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Hazard Assessment and Core Disposal Principle
Before handling any chemical waste, a thorough understanding of its intrinsic properties is paramount. This compound is a multifaceted molecule. For disposal purposes, its identity can be broken down into three key functional components:
-
A Halogenated Compound: The presence of a bromine atom classifies it as a halogenated organic compound. This is the most critical factor for its disposal, as halogenated wastes require specific treatment methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2]
-
An Aldehyde: The carbaldehyde group imparts reactivity and potential toxicity. While methods exist to neutralize simple aqueous aldehyde wastes, these are insufficient and inappropriate for this compound.[3][4]
-
A Triazole: The 1,2,3-triazole ring is a stable heterocyclic structure. While many triazole-based compounds have biological activity, their disposal is primarily dictated by other functional groups, in this case, the halogen.[5][6]
Based on this analysis, the Core Disposal Principle is established:
This compound and any materials contaminated with it must be segregated and disposed of as HALOGENATED ORGANIC WASTE.
Mixing this waste with non-halogenated solvents or other waste streams is a costly and dangerous compliance violation. Non-halogenated solvents can often be recycled as fuel, but contamination with halogens necessitates expensive incineration.[7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper disposal of this chemical, from initial identification to final handoff to environmental health and safety professionals.
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Navigating the Uncharted: A Safety and Handling Guide for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and novel molecule synthesis, the introduction of new chemical entities requires a commensurate evolution in our safety protocols. This guide provides essential, immediate safety and logistical information for handling 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, a compound for which comprehensive toxicological data is not yet fully established. As Senior Application Scientists, our directive is to empower you with a framework of caution and precision, ensuring both your safety and the integrity of your research.
The structure of this compound, a brominated heterocyclic aldehyde, suggests a profile of potential hazards that necessitates a robust personal protective equipment (PPE) and handling strategy. The triazole moiety, while a common scaffold in pharmaceuticals, can present its own set of bioactivities.[1] The presence of a bromine atom categorizes it as a halogenated organic compound, requiring specific disposal considerations.[2][3] Furthermore, the aldehyde functional group is often associated with irritation and sensitization. This guide is built on these foundational principles to create a self-validating system of safety.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the limited specific data on this compound, a conservative approach to PPE is mandatory. The primary routes of exposure to mitigate are inhalation of dust or aerosols, skin contact, and eye contact.[4]
| Protection Type | Specific Equipment | Rationale and Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Conforms to EN166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles.[5] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene). Inspect gloves for any defects before use. A flame-resistant lab coat should be worn and properly fastened. | Follow proper glove removal technique to avoid skin contact.[4] Contaminated clothing should be removed and washed before reuse.[6] |
| Respiratory Protection | A dust mask (N95 or equivalent) is required for handling the solid. For situations with a higher risk of aerosol generation, a NIOSH/MSHA or EN 149 approved respirator should be used. | All work with this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4][5] |
II. Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
A. Pre-Handling Preparations
-
Review Available Safety Information : Before any work commences, consult any available Safety Data Sheet (SDS) for the compound or structurally similar compounds.[5] A safety data sheet for the related compound 4-bromo-1-methyl-1H-1,2,3-triazole suggests it may cause respiratory irritation.[4]
-
Ensure Proper Ventilation : All handling of this compound must occur within a properly functioning chemical fume hood.[3]
-
Assemble and Inspect PPE : Don all required personal protective equipment as detailed in the table above.[5] Ensure your PPE is free from defects.
-
Prepare Workspace : The work area should be clean and uncluttered. Locate the nearest emergency eyewash station and safety shower before beginning.
B. Handling Procedures
-
Avoid Dust and Aerosol Formation : Handle the solid compound carefully to minimize the generation of dust.[4] If preparing solutions, add the solid to the solvent slowly.
-
Controlled Dispensing : Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid direct contact with the compound.
-
Prevent Contamination : Keep containers of the compound tightly closed when not in use.[7]
C. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure : If the spill is large or outside of a fume hood, evacuate the immediate area and restrict access.[8]
-
Don Appropriate PPE : Before attempting to clean up a spill, ensure you are wearing the appropriate respiratory, skin, and eye protection.
-
Contain and Absorb : For small spills, absorb with an inert, dry material and place it in an appropriate waste disposal container.[8] Avoid creating dust during cleanup.[4]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
III. Disposal Plan: A Critical Final Step
As a brominated organic compound, this compound is considered hazardous waste and must be disposed of accordingly.[2]
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[3]
-
Containerization : Collect all waste containing this compound in a clearly labeled, sealable, and compatible waste container.[8]
-
Labeling : The waste container must be labeled as "Halogenated Organic Waste" and include the full chemical name.
-
Disposal Request : When the container is full or no longer in use, follow your institution's procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.[3]
Visualizing the Safety Workflow
To ensure a clear and logical application of these safety protocols, the following diagram outlines the decision-making process for handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these protocols, you contribute to a culture of safety and scientific excellence. The principles of expertise, trustworthiness, and authoritative grounding are not merely abstract concepts but the very pillars that ensure the well-being of our most valuable asset: our scientists.
References
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- Benchchem. (n.d.). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
- Benchchem. (n.d.). Navigating the Disposal of 2-Bromo-3-(4-bromophenyl)-1-propene: A Step-by-Step Guide for Laboratory Professionals.
- Capot Chemical. (2010, August 5). MSDS of 4-bromo-1-methyl-1H-1,2,3-triazole.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Loba Chemie. (2019, April 9). BROMINE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
- Echemi. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
